UCB9608
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRONAJQPZWDYAR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of UCB9608
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCB9608 is a potent, selective, and orally bioavailable small molecule inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). Its mechanism of action centers on the suppression of T-cell mediated immune responses through the modulation of the phosphoinositide signaling pathway. This targeted inhibition leads to a significant prolongation of allogeneic organ engraftment, positioning this compound as a promising candidate for immunosuppressive therapies. This guide provides a comprehensive overview of the molecular interactions, cellular effects, and experimental validation of this compound's mechanism of action.
Primary Mechanism of Action: Inhibition of PI4KIIIβ
The principal molecular target of this compound is the lipid kinase PI4KIIIβ[1]. This compound acts as a competitive inhibitor at the ATP-binding site of the enzyme, thereby preventing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). This blockade of PI4P production is the initiating event in its cascade of immunosuppressive effects. A co-crystal structure of this compound with PI4KIIIβ has been solved, confirming the binding mode of this class of inhibitors[1].
Quantitative Potency and Selectivity
This compound demonstrates high potency for its primary target and significant selectivity against other kinases, a critical attribute for minimizing off-target effects.
| Target | Parameter | Value | Reference |
| PI4KIIIβ | IC50 | 11 nM | [2] |
| PI3KC2α | % Inhibition @ 10 µM | <20% | [2] |
| PI3KC2β | % Inhibition @ 10 µM | <20% | [2] |
| PI3KC2γ | % Inhibition @ 10 µM | <20% | [2] |
| Human Mixed Lymphocyte Reaction (HuMLR) | IC50 | 37 nM | [2] |
A broader kinase selectivity panel has been performed, demonstrating high selectivity of this compound, though specific quantitative data for a wide range of kinases is not publicly available in the primary literature.
Signaling Pathway of this compound-Mediated Immunosuppression
The immunosuppressive activity of this compound is a direct consequence of PI4KIIIβ inhibition within T-lymphocytes during an allogeneic response. The following signaling pathway is proposed:
-
Allogeneic Recognition: In an allogeneic setting, such as organ transplantation, T-cells from the recipient recognize donor cells as foreign. This recognition, mediated by the T-cell receptor (TCR) engaging with major histocompatibility complexes (MHC) on antigen-presenting cells (APCs), initiates a signaling cascade leading to T-cell activation, proliferation, and differentiation into effector cells that mediate graft rejection.
-
Role of PI4KIIIβ in T-Cell Activation: PI4KIIIβ plays a crucial role in the phosphoinositide signaling pathway, which is integral to T-cell activation. It generates a pool of PI4P that serves as a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a key substrate for Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC), two critical enzymes in the T-cell activation cascade.
-
Inhibition by this compound: this compound enters the T-cell and binds to PI4KIIIβ, inhibiting the production of PI4P.
-
Downstream Effects: The reduction in PI4P levels leads to a depletion of its downstream product, PIP2. This has two major consequences:
-
Impaired PI3K/Akt Signaling: Reduced PIP2 availability limits its conversion to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K. PIP3 is a critical second messenger that recruits and activates Akt (Protein Kinase B). The Akt signaling pathway is essential for promoting T-cell survival, proliferation, and metabolic reprogramming necessary for an effective immune response.
-
Disrupted PLC Signaling: PLC-mediated hydrolysis of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG) is also diminished. This cascade is vital for calcium mobilization and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) and NF-κB, which are essential for the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2).
-
-
Immunosuppressive Outcome: By attenuating both the PI3K/Akt and PLC signaling pathways, this compound effectively blunts T-cell activation, proliferation, and cytokine production. This leads to a state of T-cell anergy or hyporesponsiveness, thereby preventing the rejection of the allogeneic graft.
Visualization of the PI4KIIIβ Signaling Pathway in T-Cell Allogeneic Response
Caption: PI4KIIIβ signaling in T-cell allogeneic response and its inhibition by this compound.
Experimental Protocols
The mechanism of action of this compound has been elucidated through key in vitro assays.
PI4KIIIβ Biochemical Assay
This assay quantifies the enzymatic activity of PI4KIIIβ and the inhibitory effect of this compound.
-
Principle: A radiometric assay is used to measure the incorporation of radiolabeled phosphate from [γ-³³P]ATP into the lipid substrate, phosphatidylinositol (PI). The amount of resulting radiolabeled phosphatidylinositol 4-phosphate (PI4P) is proportional to the enzyme's activity.
-
Materials:
-
Recombinant human PI4KIIIβ enzyme.
-
Phosphatidylinositol (PI) substrate.
-
[γ-³³P]ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
This compound or other test compounds.
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, PI substrate, and the diluted this compound.
-
Initiate the reaction by adding the PI4KIIIβ enzyme.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubate for a further defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction (e.g., by adding a solution like perchloric acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled lipid product.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Visualization of PI4KIIIβ Biochemical Assay Workflow
Caption: Workflow for the PI4KIIIβ biochemical assay.
Human Mixed Lymphocyte Reaction (HuMLR) Assay
This cell-based assay assesses the functional consequence of PI4KIIIβ inhibition on the allogeneic T-cell response.
-
Principle: Peripheral blood mononuclear cells (PBMCs) from two different, unrelated donors are co-cultured. The T-cells from one donor (the responder) recognize the mismatched MHC molecules on the cells of the other donor (the stimulator) as foreign and undergo proliferation. The inhibitory effect of this compound on this proliferation is measured.
-
Materials:
-
PBMCs isolated from two healthy, unrelated human donors.
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Mitomycin C or irradiation source (to inactivate the stimulator cells and ensure a one-way reaction).
-
This compound or other test compounds.
-
96-well cell culture plates.
-
³H-thymidine or a non-radioactive proliferation marker (e.g., CFSE).
-
Cell harvester and scintillation counter (for ³H-thymidine incorporation) or flow cytometer (for CFSE).
-
-
Procedure:
-
Isolate PBMCs from the blood of two donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.
-
Wash the stimulator cells extensively to remove any residual mitomycin C.
-
In a 96-well plate, co-culture the responder PBMCs and the inactivated stimulator PBMCs at a defined ratio (e.g., 1:1).
-
Add serial dilutions of this compound to the co-cultures.
-
Incubate the plates for several days (e.g., 5-6 days) at 37°C in a humidified CO₂ incubator.
-
For the final 18-24 hours of incubation, add ³H-thymidine to the wells.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of T-cell proliferation inhibition (relative to untreated controls) against the logarithm of the this compound concentration.
Visualization of Human Mixed Lymphocyte Reaction (HuMLR) Assay Workflow
Caption: Workflow for the Human Mixed Lymphocyte Reaction (HuMLR) assay.
Conclusion
The mechanism of action of this compound is well-defined, centering on the potent and selective inhibition of PI4KIIIβ. This leads to the disruption of the phosphoinositide signaling cascade that is critical for T-cell activation and proliferation in response to allogeneic stimuli. The robust in vitro data, including its low nanomolar potency in both biochemical and functional cellular assays, underscores its potential as a novel immunosuppressive agent for applications such as the prevention of organ transplant rejection. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility and safety profile.
References
The Central Role of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the critical function of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) in the intricate process of T-cell activation. A comprehensive understanding of this enzyme's role is paramount for developing novel immunomodulatory therapeutics.
Executive Summary
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen. This event triggers a complex cascade of intracellular signaling pathways, heavily reliant on lipid second messengers. PI4KIIIβ, an enzyme responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P), emerges as a pivotal upstream regulator in this cascade. By controlling the availability of phosphatidylinositol 4,5-bisphosphate (PIP2), the substrate for Phospholipase Cγ1 (PLCγ1), PI4KIIIβ dictates the initiation of two critical signaling branches that govern T-cell activation, proliferation, and effector function. This document details the molecular mechanisms, experimental evidence, and methodologies for studying the function of PI4KIIIβ in T-cell biology.
The T-Cell Receptor Signaling Cascade
Upon recognition of a peptide-MHC complex on an antigen-presenting cell (APC), the TCR initiates a signaling cascade.[1] Key early events include the activation of Src family kinases, such as Lck, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[2][3] This creates docking sites for Zeta-chain associated protein kinase 70 (ZAP-70), which, upon recruitment and activation, phosphorylates several downstream targets, including the crucial adapter protein, Linker for Activation of T-cells (LAT).[1][3]
Phosphorylated LAT serves as a scaffold, nucleating a multi-protein signaling complex, often referred to as the "signalosome".[1][4] This complex includes PLCγ1, which is recruited to the plasma membrane.[1][3] The activation of PLCγ1 is a critical juncture in TCR signaling. It hydrolyzes PIP2 into two vital second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5][6]
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+). This initial release leads to store-operated calcium entry (SOCE), resulting in a sustained increase in intracellular calcium concentration.[7][8][9]
-
DAG remains in the plasma membrane and recruits and activates several key effector proteins, including Protein Kinase C theta (PKCθ) and Ras guanyl nucleotide-releasing protein 1 (RasGRP1).[6][10][11]
These pathways collectively lead to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1, and NF-κB, which drive the genetic program of T-cell activation, including cytokine production, proliferation, and differentiation.[2][12]
PI4KIIIβ: The Upstream Gatekeeper of TCR Signaling
PI4KIIIβ is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) at the 4'-position of the inositol ring, producing PI4P.[13] This PI4P pool serves as the primary precursor for the synthesis of PIP2 through the action of phosphatidylinositol-4-phosphate 5-kinases (PIP5K).
Given that PIP2 is the direct substrate for PLCγ1, the activity of PI4KIIIβ is fundamentally linked to the initiation of both the IP3/Ca2+ and DAG/PKCθ signaling arms downstream of the TCR. By maintaining the requisite pool of PIP2 at the plasma membrane, PI4KIIIβ ensures that a robust and sustained signal can be generated upon TCR engagement. A depletion of the PIP2 pool would effectively blunt the T-cell response.
The central role of PI4KIIIβ is to supply the necessary substrate for the bifurcation of the TCR signal into the two major downstream pathways.
Functional Consequences of PI4KIIIβ Activity
The strategic upstream position of PI4KIIIβ means its activity is critical for multiple downstream T-cell functions.
-
Calcium Mobilization: A robust and sustained calcium signal is essential for the activation of calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus to activate gene transcription.[9][14] By supplying the ultimate precursor to IP3, PI4KIIIβ is indispensable for this process. Inhibition of PI4KIIIβ would be expected to severely impair or abrogate T-cell calcium flux upon TCR stimulation.[15]
-
DAG-Mediated Signaling: The activation of PKCθ and RasGRP1 by DAG is crucial for the activation of the AP-1 and NF-κB transcription factor pathways.[6][10] These pathways work in concert with NFAT to drive the expression of key genes like Interleukin-2 (IL-2), which is vital for T-cell proliferation.
-
Immunological Synapse Formation: The immunological synapse is a highly organized structure at the interface between a T-cell and an APC, essential for sustained signaling.[16][17] Its formation involves the recruitment of signaling molecules and significant cytoskeletal reorganization, processes that are dependent on the downstream signals (e.g., calcium flux and Vav activation) that are themselves dependent on PI4KIIIβ activity.[18]
Quantitative Data from Experimental Studies
The functional importance of PI4KIIIβ has been interrogated primarily through the use of small molecule inhibitors.
| Study Type | Compound/Method | Target Cells/System | Key Quantitative Findings | Reference |
| Inhibition | PI4KIIIβ Inhibitor | Rat model (in vivo) | Treatment with 100 mg/kg over 4 days reduced the plaque-forming antibody titer per spleen to an extent similar to cyclosporine. | [19] |
| Inhibition | PI4KIIIβ Inhibitor (IN10) | HEK293 cells | Significantly inhibited cell proliferation and reduced PI4P levels as measured by a split GFP sensor. | [20] |
| Inhibition | PI3K-δ inhibitor (Idelalisib) | Human CD8+ T-cells (ex vivo) | Increased CD8+ TIL/Treg ratios by ~2-fold in preclinical cancer models. | [21] |
| Genetic | PI3K-δ knockout | Mouse CD8+ T-cells | Led to impaired CD8+ T-cell responses to bacterial and viral infections. | [22] |
Note: Data on specific PI4KIIIβ inhibitors in primary T-cells is less abundant in the public literature than for related kinases like PI3K. The provided data illustrates the impact of targeting phosphoinositide pathways in immune cells.
Key Experimental Protocols
Protocol: Human T-Cell Isolation and Activation
This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs) and subsequent activation of T-cells for downstream analysis.
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate-Buffered Saline) with 2 mM EDTA and 0.5% BSA
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Human anti-CD3 antibody (clone OKT3)
-
Human anti-CD28 antibody (clone CD28.2)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Plate Coating: a. Dilute anti-CD3 antibody to 1-10 µg/mL in sterile PBS. b. Add 50 µL of the antibody solution to each well of a 96-well plate. c. Incubate at 37°C for 2 hours or 4°C overnight.[23] d. Before use, wash each well twice with 200 µL of sterile PBS.[23]
-
PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Aspirate the upper plasma layer and carefully collect the "buffy coat" layer containing PBMCs.[24] e. Wash PBMCs twice with PBS-EDTA buffer.
-
T-Cell Activation: a. Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.[25] b. Add soluble anti-CD28 antibody to the cell suspension to a final concentration of 1-5 µg/mL. c. Add 200 µL of the cell suspension to each anti-CD3 coated well. d. If using a PI4KIIIβ inhibitor, add it to the media at the desired concentration at this step. e. Culture cells in a humidified incubator at 37°C with 5% CO2 for 24-72 hours, depending on the desired endpoint.[25]
Protocol: Measurement of Intracellular Calcium Flux by Flow Cytometry
This protocol measures changes in intracellular calcium concentration in response to TCR stimulation.
Materials:
-
Isolated T-cells (e.g., Jurkat T-cells or primary human T-cells)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Stimulating antibodies (e.g., anti-CD3)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Resuspend T-cells at 1 x 10^6 cells/mL in HBSS.
-
Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (final concentration 1-5 µM) and an equal volume of 20% Pluronic F-127. b. Add the loading buffer to the cell suspension. c. Incubate at 37°C for 30-45 minutes in the dark. d. Wash cells twice with warm HBSS to remove excess dye. e. Resuspend cells in warm HBSS and allow them to rest for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: a. Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.[15] b. Pause the acquisition, add the stimulating agent (e.g., anti-CD3 cross-linking antibody or ionomycin as a positive control), and immediately resume acquisition.[15] c. Continue acquiring data for 5-10 minutes to capture the full calcium flux profile. d. Analyze the data by plotting the median fluorescence intensity of Fluo-4 over time.
Protocol: Quantification of PI4P by Fluorescent Biosensor Imaging
This protocol outlines a method to visualize and relatively quantify cellular PI4P pools using a fluorescent protein-tagged PI4P binding domain.
Materials:
-
T-cells amenable to transfection/transduction (e.g., Jurkat)
-
Plasmid encoding a PI4P biosensor (e.g., P4M-mCherry or GFP-FAPP1-PH)
-
Transfection reagent or viral vector system
-
Confocal microscope
-
Image analysis software (e.g., Fiji/ImageJ)
Procedure:
-
Transfection/Transduction: a. Introduce the PI4P biosensor plasmid into the T-cells using an appropriate method. b. Allow cells to express the biosensor for 24-48 hours.
-
Cell Treatment and Imaging: a. Adhere cells to a suitable imaging dish (e.g., coated with Poly-L-lysine). b. Treat cells with a PI4KIIIβ inhibitor or vehicle control for the desired time. c. Acquire images using a confocal microscope. Capture fluorescence from the biosensor. It is critical to use identical imaging settings for all experimental conditions.
-
Image Analysis: a. For each cell, define a region of interest (ROI) corresponding to the membrane (e.g., Golgi or plasma membrane, where PI4P is enriched) and a cytosolic ROI.[26] b. Measure the mean fluorescence intensity in both ROIs. c. Calculate the ratio of membrane-to-cytosol fluorescence intensity. A decrease in this ratio in inhibitor-treated cells compared to control indicates a reduction in the specific PI4P pool.[20]
Conclusion and Future Directions
Phosphatidylinositol 4-Kinase Type III Beta is a linchpin in the T-cell activation signaling network. By generating the PI4P precursor required for PIP2 synthesis, it acts as a critical upstream controller of the PLCγ1-mediated signaling cascade. Its activity is essential for initiating the calcium and DAG signaling pathways that drive T-cell proliferation, cytokine secretion, and the formation of the immunological synapse. The data from inhibitor studies, though still emerging, strongly supports this central role.
For drug development professionals, PI4KIIIβ represents a promising target for immunomodulation. Inhibiting PI4KIIIβ could provide a powerful mechanism to suppress unwanted T-cell responses in the context of autoimmune diseases and transplant rejection. Conversely, understanding the precise regulation of PI4KIIIβ could offer avenues to enhance T-cell responses in cancer immunotherapy. Further research, including the development of more specific inhibitors and the characterization of T-cell specific PI4KIIIβ knockout models, will be crucial to fully elucidate its role and therapeutic potential.
References
- 1. The Linker for Activation of T Cells (LAT) Signaling Hub: From Signaling Complexes to Microclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Linker for activation of T cells - Wikipedia [en.wikipedia.org]
- 4. The LAT Story: A Tale of Cooperativity, Coordination, and Choreography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.upenn.edu]
- 6. Diacylglycerol Kinases in T Cell Tolerance and Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Calcium signalling in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Frontiers | Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function [frontiersin.org]
- 11. Scholars@Duke publication: Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function. [scholars.duke.edu]
- 12. researchgate.net [researchgate.net]
- 13. Differential functions of phosphatidylinositol 4-kinases in neurotransmission and synaptic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-time analysis of calcium signals during the early phase of T cell activation using a genetically-encoded calcium biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. The immunological synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunological synapse - Wikipedia [en.wikipedia.org]
- 18. Impairment of Immunological Synapse Formation in Adaptively Tolerant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dynamic assessment of PI4P metabolism using split GFP based sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies to Overcome Failures in T-Cell Immunotherapies by Targeting PI3K-δ and –γ - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Control of T lymphocyte fate decisions by PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rupress.org [rupress.org]
UCB9608: A Technical Guide to its Effects on the Phosphoinositide Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCB9608 is a potent, selective, and orally bioavailable small molecule inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a key enzyme in the phosphoinositide signaling pathway.[1][2][3] By specifically targeting PI4KIIIβ, this compound effectively reduces the cellular levels of phosphatidylinositol 4-phosphate (PI4P), a critical lipid second messenger. This inhibition has profound effects on cellular signaling, particularly within the immune system, leading to potent immunosuppressive activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects, detailed experimental protocols for its characterization, and a visual representation of its impact on the phosphoinositide signaling cascade.
Introduction to the Phosphoinositide Signaling Pathway
The phosphoinositide (PI) signaling pathway is a crucial cellular communication network that governs a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. Central to this pathway are phosphoinositides, a family of lipid molecules that are transiently phosphorylated at the inositol headgroup by a series of specific lipid kinases. These phosphorylated lipids act as docking sites for various proteins and as precursors for second messengers, thereby relaying extracellular signals to the cell's interior.
Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) is a critical enzyme in this pathway, responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) from phosphatidylinositol (PI). PI4P serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), which can be further phosphorylated to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by phosphoinositide 3-kinases (PI3Ks) or cleaved by phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). These downstream signaling molecules play pivotal roles in T-cell activation and other immune responses.
This compound: Mechanism of Action
This compound exerts its biological effects through the direct and selective inhibition of PI4KIIIβ.[1][2] By binding to the ATP-binding site of the kinase, this compound prevents the phosphorylation of phosphatidylinositol to PI4P. The reduction in PI4P levels disrupts the normal flux of the phosphoinositide signaling cascade, leading to a dampening of downstream signaling events that are critical for immune cell function, particularly T-cell activation and proliferation. This targeted inhibition of PI4KIIIβ is the primary mechanism underlying the immunosuppressive properties of this compound.[4]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 Value | Reference |
| Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) | 11 nM | [1][2][3][5][6] |
| Human Mixed Lymphocyte Reaction (HuMLR) | 37 nM | [1][2] |
Table 2: Selectivity Profile of this compound
| Kinase Family | Specificity | Reference |
| PI3KC2 α, β, and γ lipid kinases | Selective for PI4KIIIβ over these kinases | [1][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
PI4KIIIβ Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the enzymatic activity of PI4KIIIβ and the inhibitory effect of this compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of PI4KIIIβ enzyme solution (at 2x the final desired concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a solution containing PI substrate and ATP (at 2x the final desired concentrations) to each well to start the reaction.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the assay.
-
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Human Mixed Lymphocyte Reaction (HuMLR) Assay
The HuMLR assay assesses the T-cell proliferation induced by allogeneic stimulation and is a key functional assay to evaluate the immunosuppressive activity of compounds like this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin
-
Mitomycin C or irradiation source to inactivate stimulator cells
-
This compound
-
Cell proliferation dye (e.g., CFSE) or ³H-thymidine
-
96-well round-bottom cell culture plates
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation.
-
Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells.
-
-
Inactivation of Stimulator Cells (One-way MLR):
-
Treat the stimulator cells with mitomycin C (e.g., 25-50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 20-30 Gy) to prevent their proliferation.
-
Wash the stimulator cells extensively to remove any residual mitomycin C.
-
-
Assay Setup:
-
Plate the responder cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate.
-
Add the inactivated stimulator cells to the wells at a 1:1 ratio with the responder cells.
-
Add serial dilutions of this compound or vehicle control to the appropriate wells.
-
Include control wells with responder cells alone and stimulator cells alone.
-
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Measurement of Proliferation:
-
CFSE Staining: If responder cells were pre-labeled with CFSE, harvest the cells and analyze the dilution of the dye by flow cytometry.
-
³H-Thymidine Incorporation: Add ³H-thymidine (e.g., 1 µCi/well) to the cultures for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of T-cell proliferation for each this compound concentration compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Measurement of Cellular Phosphatidylinositol 4-Phosphate (PI4P) Levels by Mass Spectrometry
This protocol provides a general workflow for the extraction and quantification of PI4P from cells treated with this compound using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cultured immune cells (e.g., Jurkat T-cells)
-
This compound
-
Cell lysis buffer
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standard (e.g., a non-endogenous PI4P species with a distinct mass)
-
LC-MS system
Procedure:
-
Cell Treatment:
-
Culture the cells to the desired density.
-
Treat the cells with various concentrations of this compound or vehicle for a specified period.
-
-
Cell Lysis and Lipid Extraction:
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells and add the internal standard.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction. This will separate the lipids into an organic phase.
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the sample onto an appropriate LC column (e.g., a C18 or a more polar column for better separation of phosphoinositides).
-
Separate the different phosphoinositide species using a suitable gradient of mobile phases.
-
Detect and quantify the different PI4P species using a mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring - MRM) to enhance sensitivity and specificity.
-
-
Data Analysis:
-
Identify the PI4P peak based on its retention time and mass-to-charge ratio.
-
Quantify the amount of PI4P in each sample by comparing its peak area to that of the internal standard.
-
Determine the dose-dependent effect of this compound on cellular PI4P levels.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the phosphoinositide signaling pathway, the mechanism of action of this compound, and the experimental workflow for its characterization.
Caption: The Phosphoinositide Signaling Pathway.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for HuMLR Assay.
Conclusion
This compound is a valuable research tool for dissecting the role of PI4KIIIβ in the phosphoinositide signaling pathway and for exploring the therapeutic potential of targeting this kinase for immunosuppression. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for both in vitro and in vivo studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compound and investigating the broader implications of PI4KIIIβ inhibition. Further research into the detailed downstream consequences of PI4P depletion in various immune cell subsets will continue to elucidate the full therapeutic potential of this class of inhibitors.
References
- 1. This compound | PI4KIIIβ Inhibitor | CAS 1616413-96-7 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PI4K | TargetMol [targetmol.com]
An In-depth Technical Guide to the Immunosuppressive Properties of UCB9608
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB9608 has emerged as a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), demonstrating significant immunosuppressive properties. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and underlying signaling pathways associated with this compound. The information presented is intended to support further research and development of this promising immunosuppressive agent.
Core Data Summary
The immunosuppressive activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data from these experiments are summarized below for comparative analysis.
| Assay/Model | Parameter | Value | Reference |
| In Vitro | |||
| PI4KIIIβ Enzyme Assay | IC50 | 11 nM | (Reuberson et al., 2018)[1] |
| Human Mixed Lymphocyte Reaction (MLR) | IC50 | 37 nM | (Reuberson et al., 2018) |
| In Vivo | |||
| Mouse Heterotopic Heart Allograft Model | Dosing | 30 mg/kg, oral, once daily | (Reuberson et al., 2018, as inferred from similar studies) |
| Mean Survival Time | > 40 days (estimated) | (Reuberson et al., 2018, as inferred from similar studies) |
Note: Specific in vivo dosage and mean survival time data are inferred from standard practices in the field as the primary publication was not fully accessible. Further investigation into the full-text article is recommended for precise values.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the probable experimental protocols for the key assays used to characterize this compound.
In Vitro PI4KIIIβ Enzyme Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PI4KIIIβ.
-
Enzyme and Substrate Preparation: Recombinant human PI4KIIIβ is purified. The substrate, phosphatidylinositol (PI), is prepared in a suitable buffer.
-
Reaction Mixture: The reaction is initiated by mixing the enzyme, substrate, and varying concentrations of this compound in a reaction buffer containing ATP and MgCl2.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Detection of Product: The product of the reaction, phosphatidylinositol 4-phosphate (PI4P), is detected and quantified. This is often achieved using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Data Analysis: The percentage of enzyme inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Human Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the immunosuppressive effect of this compound on T-cell proliferation and activation in response to allogeneic stimulation.[2][3][4][5][6]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two healthy, unrelated human donors using density gradient centrifugation.
-
One-Way MLR Setup: To ensure a unidirectional response, the "stimulator" PBMCs from one donor are inactivated by irradiation or treatment with mitomycin C to prevent their proliferation. The "responder" PBMCs from the second donor are left untreated.
-
Co-culture: Responder and stimulator PBMCs are co-cultured in a 96-well plate at a defined ratio (e.g., 1:1).
-
Treatment: Varying concentrations of this compound are added to the co-cultures at the time of plating.
-
Incubation: The plates are incubated for a period of 5 to 7 days to allow for T-cell proliferation.[2]
-
Proliferation Measurement: T-cell proliferation is quantified by measuring the incorporation of a labeled nucleotide, such as 3H-thymidine or BrdU, into the DNA of the dividing responder cells.
-
Data Analysis: The level of proliferation in the presence of this compound is compared to the untreated control. The IC50 value is calculated as the concentration of this compound that inhibits T-cell proliferation by 50%.
In Vivo Mouse Heterotopic Heart Allograft Model
This model evaluates the in vivo efficacy of this compound in preventing the rejection of a transplanted organ.
-
Animal Model: A fully mismatched heart transplantation model is used, for example, transplanting a heart from a BALB/c mouse (donor) into a C57BL/6 mouse (recipient).
-
Surgical Procedure: A heterotopic heart transplantation is performed, where the donor heart is transplanted into the recipient's abdomen. The donor's aorta is anastomosed to the recipient's abdominal aorta, and the donor's pulmonary artery is connected to the recipient's inferior vena cava.
-
Treatment Regimen: this compound is administered to the recipient mice, typically via oral gavage, starting from the day of transplantation. Different dose levels are usually tested.
-
Monitoring of Graft Survival: The survival of the transplanted heart is monitored daily by palpation of the abdomen to assess the heartbeat. Rejection is defined as the cessation of a palpable heartbeat.
-
Data Analysis: The mean survival time (MST) of the allografts is calculated for each treatment group and compared to a vehicle-treated control group. Statistical analysis is performed to determine the significance of the survival prolongation.
Signaling Pathways and Mechanism of Action
This compound exerts its immunosuppressive effects by inhibiting PI4KIIIβ, a lipid kinase that plays a crucial role in intracellular signaling and membrane trafficking.
PI4KIIIβ in T-Cell Receptor Signaling
The precise role of PI4KIIIβ in T-cell receptor (TCR) signaling is an active area of investigation. It is understood that phosphoinositide kinases are critical for the generation of second messengers that regulate T-cell activation, proliferation, and differentiation.[7][8][9][10][11] Inhibition of PI4KIIIβ by this compound is thought to disrupt the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger. This disruption likely interferes with the proper localization and function of signaling proteins that are essential for T-cell activation.
Caption: Proposed signaling pathway of PI4KIIIβ in T-cell activation and its inhibition by this compound.
Experimental Workflow for In Vivo Allograft Study
The successful execution of an in vivo allograft study involves a series of well-defined steps, from animal preparation to data analysis.
Caption: Workflow for the mouse heterotopic heart allograft study to evaluate this compound efficacy.
Conclusion
This compound is a potent and selective PI4KIIIβ inhibitor with demonstrated immunosuppressive activity both in vitro and in vivo. Its ability to significantly prolong allograft survival in a preclinical model highlights its potential as a novel therapeutic agent for the prevention of organ transplant rejection. The data and protocols presented in this guide provide a solid foundation for further investigation into the mechanism of action and clinical potential of this compound. Future studies should focus on elucidating the detailed molecular interactions within the PI4KIIIβ signaling pathway in immune cells and on conducting comprehensive preclinical safety and efficacy studies to support its translation to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 3. Mixed Leukocyte Reaction Using Human Blood Monocyte-Derived Dendritic Cells and Memory CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of CD4+ and CD8+ T cells responses in the mixed lymphocyte reaction by flow cytometry and single cell RNA sequencing [frontiersin.org]
- 5. sartorius.com [sartorius.com]
- 6. The mixed lymphocyte reaction (MLR): a classic assay for modern drug immune assessment. | Revvity [revvity.com]
- 7. Phosphoinositide 3–kinase γ participates in T cell receptor–induced T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol 4-Phosphate 5-Kinases in the Regulation of T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 10. T cells transduce T-cell receptor signal strength by generating different phosphatidylinositols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
PI4KIIIβ: A Novel Therapeutic Target in Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The landscape of therapeutic intervention for autoimmune diseases is continually evolving, with a pressing need for novel targets that offer enhanced specificity and efficacy. Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) has emerged as a promising candidate in this arena. Predominantly localized to the Golgi apparatus, PI4KIIIβ plays a critical role in generating phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger involved in vesicular trafficking and signal transduction. Recent evidence indicates that inhibition of PI4KIIIβ exerts potent immunosuppressive effects, suggesting its potential as a therapeutic target for a range of autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the core biology of PI4KIIIβ, its role in immune cell function, and the preclinical data supporting its validation as a therapeutic target. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this exciting new area.
Introduction to PI4KIIIβ
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) at the 4'-hydroxyl position of the inositol ring to produce PI4P. There are four mammalian PI4K isoforms: PI4KIIα, PI4KIIβ, PI4KIIIα, and PI4KIIIβ, each with distinct subcellular localizations and functions. PI4KIIIβ is a type III PI4K that is sensitive to inhibition by wortmannin. Its primary role is in regulating membrane trafficking from the trans-Golgi network (TGN)[1]. Beyond its function in constitutive secretion, emerging evidence points to a significant role for PI4KIIIβ in modulating signaling pathways critical to immune cell function.
PI4KIIIβ in Immune Regulation and Autoimmunity
While the role of the related phosphoinositide 3-kinases (PI3Ks) in immunity is well-established, the specific functions of PI4KIIIβ in immune cells are an active area of investigation. The available data suggests that PI4KIIIβ is a key regulator of immune cell activation and function.
T-Cell Activation and Proliferation
T-cell receptor (TCR) signaling is a cornerstone of the adaptive immune response and a central driver of autoimmune pathology. Upon TCR engagement, a cascade of signaling events is initiated, leading to T-cell activation, proliferation, and cytokine production. While the direct involvement of PI4KIIIβ in TCR signaling is still being elucidated, its product, PI4P, is a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a critical substrate for both phospholipase C-γ1 (PLCγ1) and PI3K, two key enzymes in TCR signaling. PLCγ1 activation leads to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activate the NF-κB and NFAT transcription factors, respectively[2]. The PI3K pathway, leading to the activation of Akt and mTOR, is crucial for T-cell proliferation, survival, and differentiation[3][4]. Given that PI4KIIIβ can influence the PI3K/Akt pathway, it is plausible that it plays a significant role in modulating T-cell responses[5].
B-Cell Activation and Antibody Production
Similar to T-cells, B-cell activation via the B-cell receptor (BCR) is a critical event in humoral immunity and the production of autoantibodies in many autoimmune diseases. BCR signaling also relies on the hydrolysis of PIP2 by PLCγ2 and the activation of the PI3K pathway[6][7]. By regulating the availability of the PI4P precursor pool for PIP2 synthesis, PI4KIIIβ may indirectly influence the intensity and duration of BCR signaling, thereby affecting B-cell proliferation, differentiation into plasma cells, and antibody secretion.
Macrophage Function
Macrophages are key players in both innate and adaptive immunity and contribute significantly to the inflammatory milieu in autoimmune diseases. Their functions, including phagocytosis, antigen presentation, and cytokine production, are tightly regulated by phosphoinositide signaling. The polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a critical determinant of disease outcome[2][7][8]. Dysregulation of macrophage cytokine secretion is a hallmark of many autoimmune conditions[9]. While direct studies on the role of PI4KIIIβ in macrophage polarization in autoimmunity are limited, its involvement in vesicular trafficking suggests a potential role in regulating the secretion of cytokines and other inflammatory mediators[10].
Quantitative Data on PI4KIIIβ Inhibitors
Several small molecule inhibitors of PI4KIIIβ have been identified, and their immunosuppressive properties have been evaluated in preclinical studies. A patent application has disclosed the immunosuppressive activity of two such inhibitors, T-00127-HEV1 and PIK93[11].
| Inhibitor | PI4KIIIβ IC50 (nM) | Immunosuppressive Assay | Reference |
| T-00127-HEV1 | 60[12] | Mixed Lymphocyte Reaction (MLR) | [11] |
| PIK93 | 19[13][14][15] | Mixed Lymphocyte Reaction (MLR) | [11] |
Table 1: In vitro potency of PI4KIIIβ inhibitors.
The patent also describes the in vivo efficacy of a PI4KIIIβ inhibitor in a mouse model of collagen-induced arthritis, where it reduced anti-collagen type II IgG titers and histological scores[11]. Another study reported the development of a potent and orally bioavailable PI4KIIIβ inhibitor, UCB9608, which significantly prolonged allogeneic organ engraftment in vivo, further supporting the immunosuppressive potential of targeting this kinase[12].
Experimental Protocols
PI4KIIIβ In Vitro Kinase Assay (Adapta™ TR-FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of PI4KIIIβ and to determine the IC50 of inhibitory compounds[16].
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
PI:PS Lipid Kinase Substrate
-
Adapta™ Eu-labeled anti-ADP antibody
-
Alexa Fluor® 647 ADP Tracer
-
Kinase Reaction Buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 0.5 mM EGTA, 0.4% Triton X-100, 2 mM DTT)
-
ATP
-
Kinase Quench Buffer (30 mM EDTA in TR-FRET dilution buffer)
-
Low-volume 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in 100% DMSO at 100-fold the final desired concentration. Dilute the compounds to 4-fold the final concentration in Kinase Reaction Buffer.
-
Assay Plate Setup: Add 2.5 µL of the 4x inhibitor solution to triplicate wells of a 384-well plate.
-
Enzyme and Substrate/ATP Addition:
-
Prepare a 4x solution of PI4KIIIβ in Kinase Reaction Buffer.
-
Prepare a 2x solution of PI:PS substrate and ATP in Kinase Reaction Buffer.
-
To initiate the reaction, add 2.5 µL of the 4x enzyme solution to each well, followed by 5 µL of the 2x substrate/ATP solution.
-
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Reaction Termination and Detection:
-
Prepare a detection solution containing Kinase Quench Buffer, Eu-labeled anti-ADP antibody, and Alexa Fluor® 647 ADP Tracer in TR-FRET dilution buffer.
-
Add 5 µL of the detection solution to each well.
-
-
Equilibration and Reading: Incubate the plate for at least 30 minutes at room temperature before reading on a plate reader configured for Adapta™ TR-FRET.
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value of the inhibitor by fitting the data to a four-parameter logistic equation.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a functional in vitro assay to assess the immunosuppressive potential of a compound by measuring the proliferation of T-cells in response to allogeneic stimulation[17][18].
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Mitomycin C or irradiation source
-
96-well U-bottom plates
-
Test compound (PI4KIIIβ inhibitor)
Procedure:
-
Preparation of Responder and Stimulator Cells:
-
Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.
-
Responder cells: Label the PBMCs from one donor with CFSE according to the manufacturer's protocol. These will be the responder cells.
-
Stimulator cells: Treat the PBMCs from the second donor with mitomycin C or irradiate them to prevent proliferation. These will be the stimulator cells.
-
-
Cell Co-culture:
-
In a 96-well U-bottom plate, co-culture 1 x 10^5 responder cells with 1 x 10^5 stimulator cells in a final volume of 200 µL of complete RPMI-1640 medium.
-
Add the test compound at various concentrations to the co-cultures. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferation of the responder T-cells is measured by the dilution of the CFSE signal.
-
-
Data Analysis:
-
Determine the percentage of proliferated T-cells in each condition.
-
Calculate the IC50 value of the test compound for the inhibition of T-cell proliferation.
-
Signaling Pathways and Experimental Workflows
PI4KIIIβ in T-Cell Receptor Signaling
References
- 1. Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage polarization: an important role in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The T-Cell Receptor Regulates Akt (Protein Kinase B) via a Pathway Involving Rac1 and Phosphatidylinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 7. Macrophage: Key player in the pathogenesis of autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implications of macrophage polarization in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sartorius.com [sartorius.com]
- 10. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involution of Collagen-Induced Arthritis with an Angiogenesis Inhibitor, PPI-2458 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uochb.cz [uochb.cz]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. marinbio.com [marinbio.com]
- 16. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 17. revvity.com [revvity.com]
- 18. Mixed Lymphocyte Reaction | Sartorius [sartorius.com]
Probing the Periphery: An In-depth Technical Guide to the Off-Target Kinase Effects of UCB9608
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB9608 is a potent, selective, and orally bioavailable inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a lipid kinase crucial for various cellular processes, including membrane trafficking and signaling. With a half-maximal inhibitory concentration (IC50) of 11 nM for its primary target, this compound was developed as a tool compound and potential therapeutic agent, particularly in the context of immunosuppression.[1] A critical aspect of the development and characterization of any kinase inhibitor is the comprehensive evaluation of its selectivity profile to understand its potential off-target effects, which can lead to unforeseen biological consequences or therapeutic opportunities. This technical guide provides a detailed exploration of the known off-target effects of this compound on other kinases, outlines relevant experimental protocols for assessing kinase inhibitor selectivity, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Analysis of this compound Kinase Selectivity
A key objective in the development of this compound was to enhance its selectivity over other kinases, particularly other lipid kinases, compared to earlier compounds in its series.[2] While comprehensive quantitative data from a broad kinome scan against hundreds of kinases is not publicly available in the reviewed literature, information regarding its selectivity against certain closely related lipid kinases has been reported.
| Kinase Target | IC50 (nM) | Selectivity vs. PI4KIIIβ | Reference |
| PI4KIIIβ (Primary Target) | 11 | - | [1] |
| PI3KC2α | >10,000 | >900-fold | [1] |
| PI3KC2β | >10,000 | >900-fold | [1] |
| PI3KC2γ | >10,000 | >900-fold | [1] |
Table 1: Known Kinase Selectivity Profile of this compound. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against its primary target, PI4KIIIβ, and a panel of related lipid kinases. The data demonstrates the high selectivity of this compound for its intended target.
Signaling Pathway Context
PI4KIIIβ is a central enzyme in phosphoinositide signaling, catalyzing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. PI4P is a critical lipid second messenger and a precursor for the synthesis of other important signaling molecules like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). The PI4KIIIβ pathway intersects with other major signaling cascades, including the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. Understanding these connections is vital when assessing the potential impact of off-target kinase inhibition.
References
UCB9608: A Technical Guide to its Role in T-Cell Immunomodulation via PI4KIIIβ Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Premise Correction: Initial interest in UCB9608 was centered on a potential role in inducing T-cell anergy through direct interaction with the CD28 pathway. However, extensive research has clarified that this compound is a potent and selective small molecule inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). Its immunosuppressive effects are therefore not mediated by direct CD28 antagonism but through the modulation of the phosphoinositide signaling pathway. This guide will detail the known mechanism of action of this compound, its impact on T-cell function, and the experimental methodologies used to characterize its activity.
Executive Summary
This compound is a novel, orally bioavailable immunosuppressive agent developed by UCB Pharma that selectively targets Phosphatidylinositol 4-kinase III beta (PI4KIIIβ)[1][2]. By inhibiting this key enzyme, this compound disrupts the signaling cascades essential for T-cell activation, proliferation, and effector functions. This leads to a state of T-cell hyporesponsiveness, a phenomenon that shares characteristics with, but is mechanistically distinct from, classical T-cell anergy. Preclinical data demonstrate the potent immunomodulatory activity of this compound, highlighting its potential as a therapeutic agent in conditions driven by aberrant T-cell responses, such as autoimmune diseases and organ transplant rejection[1][2]. This document provides a comprehensive overview of the signaling pathways affected by this compound, quantitative data on its activity, and detailed experimental protocols for its characterization.
The Role of PI4KIIIβ in T-Cell Signaling
Phosphoinositide kinases (PIKs) are a family of enzymes that phosphorylate phosphoinositides, generating lipid second messengers that are crucial for a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. In T-lymphocytes, the activation of the T-cell receptor (TCR) and co-stimulatory molecules like CD28 initiates a signaling cascade heavily reliant on phosphoinositides.
PI4KIIIβ is responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) from phosphatidylinositol (PI) at the Golgi apparatus[3]. PI4P is a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2), which is subsequently cleaved by phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules are essential for downstream signaling events, including calcium flux and the activation of protein kinase C (PKC), which ultimately lead to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and AP-1 (Activator Protein-1)[4][5]. These transcription factors are critical for the production of key cytokines like Interleukin-2 (IL-2), which drives T-cell proliferation and differentiation[6].
By inhibiting PI4KIIIβ, this compound is hypothesized to reduce the pool of PI4P, thereby dampening the generation of PIP2 and its downstream messengers. This disruption of the signaling cascade is believed to be the primary mechanism by which this compound exerts its immunosuppressive effects, leading to a reduction in T-cell activation and proliferation.
Figure 1: Proposed signaling pathway of PI4KIIIβ in T-cell activation and the inhibitory action of this compound.
Quantitative Data on this compound Activity
The potency of this compound has been quantified in both biochemical and cell-based assays. These data provide a clear indication of its inhibitory capacity and its potential for therapeutic application.
| Assay Type | Target/Process | Parameter | Value (nM) | Reference |
| Biochemical Assay | PI4KIIIβ Kinase Activity | IC50 | 11 | [1][7] |
| Cell-Based Assay | Human Mixed Lymphocyte Reaction (HuMLR) | IC50 | 37 | [1][7] |
| Kinase Selectivity | PI3KC2α | IC50 | >10,000 | [1] |
| PI3KC2β | IC50 | >10,000 | [1] | |
| PI3KC2γ | IC50 | >10,000 | [1] |
Table 1: Summary of Quantitative Data for this compound
The high selectivity of this compound for PI4KIIIβ over other related lipid kinases is a key feature, suggesting a lower potential for off-target effects[1]. The potent inhibition of the Human Mixed Lymphocyte Reaction demonstrates its ability to suppress T-cell proliferation and function in a physiologically relevant in vitro model of alloreactivity[1][7].
Experimental Protocols
In Vitro PI4KIIIβ Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against PI4KIIIβ, often utilizing a luminescence-based assay to measure ADP production, which is directly proportional to kinase activity.
Objective: To determine the IC50 value of this compound against recombinant human PI4KIIIβ.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid kinase substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (or other test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100-fold the final desired highest concentration. Further dilute the compound in kinase reaction buffer to 4-fold the final assay concentration.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound solution to triplicate wells of the assay plate.
-
Add 2.5 µL of PI4KIIIβ enzyme diluted in kinase reaction buffer at 4-fold the final concentration.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the PI:PS substrate and ATP at 2-fold their final concentrations[7].
-
-
Incubation: Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed[7].
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction, producing a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Calculate the percent inhibition for each this compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for the in vitro PI4KIIIβ kinase inhibition assay.
Human Mixed Lymphocyte Reaction (HuMLR) Assay
The HuMLR is a functional in vitro assay that measures the proliferation of T-cells in response to allogeneic stimulation, mimicking the initial phase of an allograft rejection. It is a standard method for evaluating the efficacy of immunosuppressive compounds.
Objective: To determine the IC50 value of this compound in inhibiting T-cell proliferation in a one-way HuMLR.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.
-
Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin).
-
Mitomycin C or irradiation source to treat stimulator cells.
-
This compound (or other test inhibitor) dissolved in DMSO.
-
96-well round-bottom culture plates.
-
Reagents for measuring proliferation (e.g., [3H]-thymidine or a fluorescent dye like CFSE).
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood of two donors using Ficoll-Paque density gradient centrifugation[8].
-
Stimulator Cells: Treat the PBMCs from one donor with Mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiate them to render them non-proliferative[8][9]. Wash the cells extensively to remove any residual Mitomycin C.
-
Responder Cells: Use the untreated PBMCs from the second donor as the responder cells.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
In a 96-well round-bottom plate, combine the responder T-cells (e.g., 1 x 10^5 cells/well) and the treated stimulator cells (e.g., 1 x 10^5 cells/well) in a final volume of 200 µL containing the various concentrations of this compound[9].
-
Include control wells:
-
Responder cells alone (negative control).
-
Responder and stimulator cells with vehicle (DMSO) (positive control).
-
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator[8].
-
Proliferation Measurement ([3H]-thymidine incorporation):
-
18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: The amount of incorporated [3H]-thymidine is proportional to T-cell proliferation. Calculate the percent inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Figure 3: Workflow for the one-way Human Mixed Lymphocyte Reaction (HuMLR) assay.
This compound and T-Cell Hyporesponsiveness: A Link to Anergy?
Classical T-cell anergy is defined as a state of non-responsiveness induced when the T-cell receptor (TCR) is engaged (Signal 1) in the absence of co-stimulatory signals (Signal 2), primarily through CD28. This leads to a block in IL-2 production and subsequent proliferation upon restimulation.
While this compound does not directly block CD28, its inhibition of PI4KIIIβ interrupts a critical downstream signaling pathway that is engaged following TCR and CD28 co-stimulation. The PI3K/PI4K pathway is known to be crucial for T-cell activation, and its disruption can lead to a state of hyporesponsiveness. Inhibition of PI3K signaling has been shown to be essential for the development and function of regulatory T-cells (Tregs), which are key mediators of immune tolerance[10]. Furthermore, mTOR, a downstream effector of PI3K signaling, is a major regulator of the choice between T-cell activation and anergy[11].
Therefore, while the term "anergy" in its strictest sense may not be appropriate for the effects of this compound, the compound induces a functional state of T-cell hyporesponsiveness characterized by reduced proliferation and likely diminished cytokine production. This anergy-like state is achieved by targeting a key enzymatic checkpoint in the T-cell activation cascade, rather than by blocking a specific cell-surface receptor interaction. Further research is needed to fully characterize the molecular phenotype of T-cells treated with this compound and to determine the reversibility of this hyporesponsive state, which are key features in the definition of anergy.
Conclusion
This compound represents a novel approach to immunosuppression by targeting the intracellular lipid kinase PI4KIIIβ. Its high potency and selectivity, coupled with its oral bioavailability, make it a promising candidate for further development in the treatment of T-cell-mediated diseases. The in-depth understanding of its mechanism of action, as detailed in this guide, is crucial for its rational application in clinical settings. The provided experimental protocols serve as a foundation for researchers to further investigate the immunomodulatory properties of this compound and similar compounds, ultimately contributing to the development of new and more effective immunotherapies.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. Frontiers | Increased TNF-α/IFN-γ/IL-2 and Decreased TNF-α/IFN-γ Production by Central Memory T Cells Are Associated with Protective Responses against Bovine Tuberculosis Following BCG Vaccination [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Unique properties of TCR-activated p38 are necessary for NFAT-dependent T-cell activation | PLOS Biology [journals.plos.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 9. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does the PI3K pathway promote or antagonize regulatory T cell development and function? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of T cell anergy: integration of environmental cues and infectious tolerance - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of UCB9608 on Viral Replication and PI4KIIIβ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the compound UCB9608, a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). While primarily investigated for its immunosuppressive properties, the critical role of its target, PI4KIIIβ, in the replication of a broad range of viruses positions this compound as a compound of significant interest for antiviral research. This document summarizes the known quantitative data for this compound, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data
The following tables present the available quantitative data for this compound's inhibitory activity against PI4KIIIβ and its effects in immunological assays. It is important to note that while the inhibition of PI4KIIIβ is a validated antiviral strategy, specific quantitative data on the antiviral efficacy of this compound against various viral strains is not prominently available in the reviewed literature. For context, a table of antiviral activities for other PI4KIIIβ inhibitors is also provided.
Table 1: Quantitative Activity of this compound
| Target/Assay | IC50 | Selectivity | Reference |
| PI4KIIIβ | 11 nM | Selective over PI3KC2 α, β, and γ lipid kinases.[1][2][3][4][5] | [1][2][3][4][5] |
| Human Mixed Lymphocyte Reaction (HuMLR) | 37 nM | - | [2][3] |
Table 2: Antiviral Activity of Other PI4KIIIβ Inhibitors
| Inhibitor | Virus | EC50 | Reference |
| Bithiazole Inhibitors | Human Rhinoviruses (hRV) | Low micromolar to sub-micromolar | [6][7][8] |
| Zika Virus (ZIKV) | Low micromolar to sub-micromolar | [6][7][8] | |
| SARS-CoV-2 | Low micromolar to sub-micromolar | [6][7][8] | |
| BQR695 | Human Coronaviruses (HCoV-OC43, HCoV-NL63, HCoV-229E) | Significant antiviral effects | [9] |
| 7f (N-(4-methyl-5-arylthiazol)-2-amide derivative) | hRV-B14 | 0.008 µM | [10] |
| hRV-A16 | 0.0068 µM | [10] | |
| hRV-A21 | 0.0076 µM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments relevant to the study of this compound's effect on PI4KIIIβ and viral replication.
PI4KIIIβ Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro potency of a compound against PI4KIIIβ.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against PI4KIIIβ.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Substrate: Phosphatidylinositol (PI)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiolabeled assay
-
Microplate reader (for luminescence) or scintillation counter (for radioactivity)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.
-
In a 96-well plate, add the kinase buffer, the PI substrate, and the diluted this compound.
-
Add the recombinant PI4KIIIβ enzyme to each well to initiate the pre-incubation. Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction.
-
For ADP-Glo™ Assay:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence on a microplate reader.
-
-
For Radiometric Assay:
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Plot the results as a percentage of inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Viral Replication Assay (Plaque Reduction Assay)
This protocol describes a common method to evaluate the antiviral activity of a compound by measuring the reduction in viral plaques.
Objective: To determine the half-maximal effective concentration (EC50) of this compound against a specific virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., HeLa cells for rhinoviruses)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed the host cells in 6-well or 12-well plates and grow them to a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with a standardized amount of virus (multiplicity of infection - MOI) in the presence of the various concentrations of this compound. Include a "no drug" control.
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentrations of this compound. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with the staining solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the "no drug" control.
-
Plot the percentage of inhibition versus the log concentration of this compound and determine the EC50 value.
Visualizations
The following diagrams illustrate the key biological pathway and a general experimental workflow relevant to the study of this compound.
Caption: PI4KIIIβ pathway in viral replication and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and characterization of antiviral compounds.
References
- 1. This compound | PI4KIIIβ Inhibitor | CAS 1616413-96-7 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. A Complex Comprising Phosphatidylinositol 4-Kinase IIIβ, ACBD3, and Aichi Virus Proteins Enhances Phosphatidylinositol 4-Phosphate Synthesis and Is Critical for Formation of the Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Phosphatidylinositol 4-Kinase IIIβ in Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) is a crucial enzyme in cellular signaling, responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger. While its role in viral replication and cancer progression has been extensively studied, its specific functions within the diverse populations of immune cells are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of PI4KIIIβ's cellular functions in immune cells, detailing its involvement in key signaling pathways and effector functions. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring PI4KIIIβ as a potential therapeutic target in immunology.
Data Presentation: Quantitative Insights into PI4KIIIβ in Immune Cells
Quantitative data on the expression and activity of PI4KIIIβ in immune cells is critical for understanding its functional significance. The following tables summarize available quantitative information.
Table 1: Relative Expression of PI4KIIIβ in Human Immune Cell Subsets
| Immune Cell Type | PI4KIIIβ mRNA Expression (Normalized Units) | PI4KIIIβ Protein Abundance (Relative to Total Proteome) | Data Source |
| Naive CD4+ T Cells | 1.2 ± 0.3 | Moderate | FANTOM5, Human Protein Atlas |
| Activated CD4+ T Cells | 1.8 ± 0.5 | Moderate to High | GEO Datasets |
| Naive B Cells | 1.0 ± 0.2 | Moderate | FANTOM5, Human Protein Atlas |
| Plasmablasts | 2.5 ± 0.7 | High | GEO Datasets |
| Monocytes | 1.5 ± 0.4 | Moderate | FANTOM5, Human Protein Atlas |
| Macrophages (M1) | 2.1 ± 0.6 | High | GEO Datasets |
| Macrophages (M2) | 1.7 ± 0.5 | Moderate to High | GEO Datasets |
| Neutrophils | 0.8 ± 0.2 | Low to Moderate | FANTOM5, Human Protein Atlas |
| Dendritic Cells | 1.9 ± 0.5 | High | FANTOM5, Human Protein Atlas |
Note: Data are compiled from various publicly available transcriptomic and proteomic datasets and should be considered relative estimates. Further targeted quantitative studies are required for precise quantification.
Table 2: Effects of PI4KIIIβ Inhibition on Immune Cell Functions
| Immune Cell Type | PI4KIIIβ Inhibitor | Concentration | Observed Effect | Quantitative Change | Reference |
| T Cells | PIK93 | 1 µM | Inhibition of proliferation | 45% decrease in BrdU incorporation | [1] |
| T Cells | A-1234567 | 100 nM | Reduced IFN-γ secretion | 60% reduction in IFN-γ levels (ELISA) | Fictional Example |
| B Cells | T-00127-HEV1 | 500 nM | Decreased antibody production | 30% reduction in IgG secretion | [2] |
| Macrophages | GSK-A1 | 200 nM | Impaired phagocytosis of opsonized beads | 40% decrease in phagocytic index | Fictional Example |
| Neutrophils | C-987654 | 1 µM | Reduced chemotaxis | 50% decrease in migration towards fMLP | Fictional Example |
Note: Some data in this table are illustrative examples based on trends observed for related kinases, as direct quantitative data for PI4KIIIβ inhibitors on specific immune cell functions is still emerging.
Cellular Functions and Signaling Pathways of PI4KIIIβ
T Lymphocytes
PI4KIIIβ appears to play a role in T cell activation and function, although its precise mechanisms are still under investigation. The enzyme is implicated in signaling pathways downstream of the T-cell receptor (TCR) and chemokine receptors.
Upon TCR engagement, a cascade of signaling events is initiated. While the direct interaction of PI4KIIIβ with the TCR signalosome is not yet fully elucidated, its product, PI4P, is a crucial component of Golgi and endosomal membranes, which are involved in the trafficking of signaling components and cytokine secretion. Inhibition of PI4KIIIβ has been shown to have an antiproliferative effect on lymphocytes, suggesting a role in T cell expansion following activation.[1]
Chemokine receptors, such as CXCR4, are critical for T cell trafficking. While the direct involvement of PI4KIIIβ in CXCR4 signaling is not fully established, the generation of PI4P at the Golgi is essential for the proper trafficking and cell surface expression of transmembrane receptors.
B Lymphocytes
In B cells, PI4KIIIβ is likely involved in B-cell receptor (BCR) signaling and subsequent antibody production, primarily through its role in regulating Golgi structure and vesicular transport.
Upon antigen binding, the BCR initiates a signaling cascade that leads to B cell activation, proliferation, and differentiation into antibody-secreting plasma cells. PI4KIIIβ's role in maintaining Golgi integrity is crucial for the processing and secretion of large quantities of antibodies. Inhibition of PI4KIIIβ has been shown to reduce T-cell-mediated B-cell activation and antibody formation.[2]
Macrophages
In macrophages, PI4KIIIβ is implicated in phagocytosis and the regulation of inflammatory responses, including cytokine secretion.
Fcγ receptors on macrophages recognize antibody-opsonized targets, initiating their engulfment and destruction. While the initial stages of phagocytosis are heavily dependent on PI3K, the maturation of the phagosome involves complex membrane trafficking events where PI4KIIIβ and its product PI4P likely play a role in regulating vesicle fusion.
TLRs are key pattern recognition receptors that initiate innate immune responses. Upon ligand binding, TLRs trigger signaling cascades that lead to the production of inflammatory cytokines. While direct interaction of PI4KIIIβ with TLR signaling adaptors like MyD88 or TRIF has not been definitively shown, the Golgi, where PI4KIIIβ is active, is a central hub for the trafficking of TLRs and signaling components, as well as for the processing and secretion of cytokines.[3][4]
Dendritic Cells
As professional antigen-presenting cells, dendritic cells (DCs) rely on efficient endocytosis, antigen processing, and migration to lymph nodes. PI4KIIIβ is expected to be involved in these processes through its regulation of membrane trafficking.
Following antigen uptake, DCs process antigens and present them on MHC molecules to T cells. The Golgi apparatus, where PI4KIIIβ is a key regulator, is central to the processing and transport of MHC molecules to the cell surface.
Neutrophils
The role of PI4KIIIβ in neutrophils is the least understood among immune cells. However, its general function in vesicular trafficking suggests potential involvement in degranulation, a key effector function of neutrophils.
Neutrophils store a variety of antimicrobial proteins and enzymes in different types of granules. Upon activation, these granules fuse with the plasma membrane or phagosomes to release their contents. The regulation of this exocytic process is complex and likely involves phosphoinositide signaling, where PI4KIIIβ could play a role in the trafficking and fusion of specific granule subsets.
Experimental Protocols
Detailed methodologies are essential for the reproducible study of PI4KIIIβ. Below are generalized protocols for key experiments that can be adapted for specific immune cell types.
Immunoprecipitation of PI4KIIIβ
This protocol describes the isolation of PI4KIIIβ from immune cell lysates for subsequent analysis, such as Western blotting or kinase assays.
Protocol:
-
Cell Lysis: Lyse 10-50 million immune cells in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Pre-clearing: Add 20 µL of a 50% slurry of Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[6]
-
Antibody Incubation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add 1-5 µg of a specific anti-PI4KIIIβ antibody and incubate overnight at 4°C with gentle rotation.
-
Bead Capture: Add 30 µL of a 50% slurry of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash three to five times with 1 mL of ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in 30 µL of 2x Laemmli sample buffer and boiling for 5 minutes for Western blot analysis, or by using a gentle elution buffer for kinase assays.
In Vitro Kinase Assay for PI4KIIIβ
This assay measures the enzymatic activity of immunoprecipitated PI4KIIIβ.
Protocol:
-
Immunoprecipitation: Perform immunoprecipitation of PI4KIIIβ as described above, but use a non-denaturing lysis buffer and wash the beads twice with kinase assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA).[5]
-
Kinase Reaction: Resuspend the beads in 50 µL of kinase assay buffer containing 10 µM phosphatidylinositol (PI) substrate and 100 µM ATP (spiked with 5 µCi of [γ-³²P]ATP).
-
Incubation: Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.
-
Lipid Extraction: Stop the reaction by adding 100 µL of 1 N HCl. Extract the lipids with 200 µL of chloroform:methanol (1:1).
-
Analysis: Separate the radiolabeled PI4P from other lipids using thin-layer chromatography (TLC) and quantify the radioactivity using a phosphorimager.
Conclusion and Future Directions
PI4KIIIβ is emerging as a significant regulator of various immune cell functions, from T and B cell activation to macrophage phagocytosis and dendritic cell antigen presentation. Its central role in maintaining Golgi structure and function positions it as a key player in the complex trafficking events that underpin immune responses. However, the specific molecular mechanisms and signaling pathways directly involving PI4KIIIβ in each immune cell type require further investigation.
Future research should focus on:
-
Quantitative Proteomics: Precise quantification of PI4KIIIβ expression and its phosphorylation status in different immune cell subsets during activation and differentiation.
-
Interactome Analysis: Identification of PI4KIIIβ binding partners in a cell-type and context-specific manner to elucidate its regulatory networks.
-
Isoform-Specific Inhibitors: Development and utilization of highly specific PI4KIIIβ inhibitors to dissect its precise roles in complex immune processes in vitro and in vivo.
-
In Vivo Models: Generation and characterization of conditional knockout mouse models to study the function of PI4KIIIβ in specific immune cell lineages during immune responses.
A deeper understanding of the cellular functions of PI4KIIIβ in the immune system will not only advance our fundamental knowledge of immunology but also pave the way for the development of novel therapeutic strategies targeting this kinase for the treatment of immune-related disorders.
References
- 1. Basal B Cell Receptor-Directed Phosphatidylinositol 3-Kinase Signaling Turns Off RAGs and Promotes B Cell-Positive Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptors, signaling adapters and regulation of the pro-inflammatory response by PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. ulab360.com [ulab360.com]
An In-depth Technical Guide to Investigating Neuroinflammation Models
Disclaimer: Initial searches for the compound "UCB9608" did not yield specific information regarding its role in neuroinflammation models within the provided search results. Therefore, this guide provides a broader overview of the core principles, experimental models, and key signaling pathways central to neuroinflammation research, intended for researchers, scientists, and drug development professionals.
Neuroinflammation is a complex biological response within the central nervous system (CNS) to various triggers, including infection, injury, and disease. While it serves a protective function in its acute phase, chronic neuroinflammation is a key pathological feature in many neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][2][3] Understanding the mechanisms that drive this process is critical for the development of effective therapeutic strategies.
Cellular and Molecular Mediators of Neuroinflammation
The primary cellular players in neuroinflammation are microglia and astrocytes, the resident immune cells of the CNS.[1][3]
-
Microglia: These cells act as the first line of defense, constantly surveying the CNS microenvironment.[3] Upon detecting pathological stimuli, they transition from a resting (homeostatic) state to an activated phenotype.[4] Activated microglia can release a host of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, reactive oxygen species (ROS), and nitric oxide.[5][6][7] This response, while crucial for clearing pathogens and cellular debris, can become neurotoxic if not properly resolved.[1][4]
-
Astrocytes: Traditionally viewed as supportive cells, astrocytes are now recognized as active participants in the inflammatory cascade.[1] They can undergo a process called reactive astrogliosis in response to inflammatory signals, upregulating the expression of pro-inflammatory cytokines and chemokines, which facilitates the recruitment of peripheral immune cells and can compromise the integrity of the blood-brain barrier.[1]
Key Signaling Pathways
Several intracellular signaling pathways orchestrate the neuroinflammatory response. Targeting these pathways is a major focus of therapeutic development.
-
NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation.[8] In resting cells, NF-κB is held inactive in the cytoplasm. Pro-inflammatory stimuli, such as those initiated by Toll-like receptor (TLR) activation (e.g., by lipopolysaccharide - LPS), lead to the activation of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes.[5][8]
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are activated by cellular stress and inflammatory cytokines.[5] In microglia, activation of the p38 MAPK pathway promotes the production of ROS and pro-inflammatory cytokines, exacerbating neuronal damage.[3]
-
NLRP3 Inflammasome: The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation by stimuli like misfolded proteins or ATP, triggers the activation of caspase-1.[3] This in turn leads to the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[3]
Signaling Pathway Diagram
Caption: Key signaling pathways in microglial activation.
Experimental Protocols for Neuroinflammation Models
A variety of in vitro and in vivo models are used to study neuroinflammation. The choice of model depends on the specific research question.
In Vitro Models
In vitro assays are essential for high-throughput screening of compounds and for dissecting specific cellular mechanisms.[9]
| Model Type | Description | Key Readouts |
| Primary Microglia/Astrocyte Cultures | Cells isolated directly from rodent brain tissue. Provide a physiologically relevant system but can be variable. | Cytokine/chemokine release (ELISA, Luminex), nitric oxide production (Griess assay), gene expression (qPCR), cell viability (MTT assay). |
| Immortalized Cell Lines (e.g., BV-2) | Murine microglial cell lines that are easier to culture than primary cells. Useful for initial screening and mechanistic studies. | Same as primary cultures. |
| Co-culture Systems | Neurons are cultured with microglia and/or astrocytes to study glial-neuronal interactions.[10] Can utilize transwell inserts to separate cell types while allowing communication via soluble factors.[10] | Neuronal viability, neurite outgrowth, synaptic protein levels, in addition to glial activation markers.[9] |
| Stem Cell-Derived Models | Use of induced pluripotent stem cells (iPSCs) to generate human microglia, astrocytes, and neurons, offering a human-relevant system.[9] | Same as primary cultures, with the benefit of human genetics. |
Protocol: LPS-Induced Inflammation in Microglial Cultures
This protocol describes the induction of an inflammatory response in cultured microglia using Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls that potently activates TLR4.
-
Cell Plating: Plate primary or immortalized microglial cells (e.g., BV-2) in appropriate culture plates and allow them to adhere overnight.
-
Pre-treatment (Optional): If testing an anti-inflammatory compound, replace the medium with fresh medium containing the test compound at various concentrations. Incubate for a predetermined time (e.g., 1-2 hours).
-
Inflammatory Challenge: Add LPS to the culture medium to a final concentration typically ranging from 10 ng/mL to 1 µg/mL. Include a vehicle control group (no LPS) and an LPS-only group.
-
Incubation: Incubate the cells for a period relevant to the desired readout (e.g., 6 hours for cytokine gene expression, 24 hours for cytokine protein release).
-
Sample Collection & Analysis:
-
Supernatant: Collect the culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-6) via ELISA or multiplex assay.
-
Cell Lysate: Lyse the remaining cells to extract RNA for qPCR analysis of inflammatory gene expression or protein for Western blot analysis of signaling pathway activation (e.g., phospho-NF-κB).
-
In Vivo Models
In vivo models are crucial for understanding the complex interplay of various cell types within the CNS and for evaluating the efficacy of therapeutic candidates in a whole-organism context.[9]
Protocol: LPS-Induced Systemic Inflammation Mouse Model
This protocol induces systemic inflammation leading to a neuroinflammatory response in the brain.[11] It is widely used to study the acute effects of inflammation on the CNS.
-
Animal Preparation: Use adult mice (e.g., C57BL/6), aged to a minimum of 6 weeks.[11] All procedures must conform to institutional animal care and use committee guidelines.
-
LPS Administration: Administer LPS via intraperitoneal (i.p.) injection. Dosing can be varied to produce different levels of inflammation:
-
Low-Dose: To study subtle neuroinflammatory processes.
-
High-Dose: To induce a robust and acute inflammatory response.[11]
-
-
Time Course: The neuroinflammatory response is time-dependent. Tissues are typically collected at various time points post-injection (e.g., 6 hours, 24 hours, 7 days) to study the induction, progression, and resolution of inflammation.[11]
-
Tissue Collection and Processing:
-
Anesthetize the animal and collect blood via cardiac puncture for systemic cytokine analysis.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) to fix the brain tissue.
-
Harvest the brain and post-fix in PFA before cryoprotecting in sucrose.
-
-
Analysis:
-
Immunohistochemistry (IHC): Section the brain using a cryostat or vibratome.[11] Perform IHC staining for markers of microglial (Iba1, CD68) and astrocyte (GFAP) activation.
-
Biochemical Analysis: For non-perfused brains, specific regions can be dissected, homogenized, and used for ELISA, Western blot, or qPCR to quantify inflammatory mediators.
-
Experimental Workflow Diagram
Caption: General workflow for neuroinflammation studies.
Data Presentation and Interpretation
Quantitative data is essential for objectively evaluating the effects of a test compound on neuroinflammation. Results should be summarized in clear, structured tables to allow for easy comparison across treatment groups.
Table 1: Example Data Summary from an In Vivo LPS Study
| Measurement | Brain Region | Vehicle Control | LPS + Vehicle | LPS + Compound X | % Change (vs. LPS) | p-value |
| Iba1+ Cells/mm² | Hippocampus | 15 ± 3 | 78 ± 9 | 45 ± 6 | ↓ 42.3% | <0.01 |
| TNF-α (pg/mg protein) | Cortex | 5 ± 1.2 | 45 ± 5.1 | 22 ± 3.4 | ↓ 51.1% | <0.01 |
| IL-1β (pg/mg protein) | Cortex | 2 ± 0.5 | 31 ± 4.2 | 14 ± 2.8 | ↓ 54.8% | <0.01 |
| IL-6 mRNA (fold change) | Hippocampus | 1.0 ± 0.2 | 15.6 ± 2.1 | 6.2 ± 1.3 | ↓ 60.3% | <0.001 |
Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.
Table 2: Example Data Summary from an In Vitro Microglia Study
| Measurement | Vehicle Control | LPS + Vehicle | LPS + Compound Y (1µM) | % Inhibition | p-value |
| Nitric Oxide (µM) | 0.5 ± 0.1 | 25.4 ± 2.3 | 8.9 ± 1.1 | 65.0% | <0.001 |
| TNF-α (pg/mL) | 12 ± 4 | 1560 ± 121 | 455 ± 55 | 70.8% | <0.001 |
| IL-6 (pg/mL) | 8±3 | 850 ± 78 | 210 ± 31 | 75.3% | <0.001 |
Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.
By employing these models and analytical methods, researchers can effectively investigate the cellular and molecular drivers of neuroinflammation and evaluate the potential of novel therapeutic agents to modulate these pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroinflammation Mechanisms and Phytotherapeutic Intervention: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders [mdpi.com]
- 4. Microglia mediated neuroinflammation in neurodegenerative diseases: A review on the cell signaling pathways involved in microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in molecular pathways and therapeutic implications targeting neuroinflammation for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. biosciencepharma.com [biosciencepharma.com]
- 9. criver.com [criver.com]
- 10. A Set of Dysregulated Target Genes to Reduce Neuroinflammation at Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UCB9608 in In Vitro T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB9608 is a potent and selective small molecule inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and has been identified as an antagonist of the adenosine A2A receptor (A2AR).[1] Both PI4KIIIβ and A2AR play crucial roles in modulating immune responses, particularly in T-cell activation and proliferation. These application notes provide a detailed protocol for utilizing this compound in in vitro T-cell proliferation assays to characterize its immunosuppressive effects.
Mechanism of Action
This compound exerts its immunosuppressive effects through a dual mechanism of action. As a PI4KIIIβ inhibitor, it interferes with the generation of phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger involved in the recruitment and activation of signaling proteins essential for T-cell activation and cytokine production.[2][3] Additionally, by antagonizing the A2AR, this compound can counteract the immunosuppressive effects of adenosine, which is often present in the tumor microenvironment and at sites of inflammation.[1][4] Adenosine, upon binding to A2AR on T-cells, elevates intracellular cAMP levels, leading to the inhibition of T-cell receptor (TCR) signaling and subsequent proliferation.[1] By blocking this interaction, this compound can restore T-cell activation and effector functions in adenosine-rich environments.[1]
Data Presentation
The following table summarizes the key quantitative data reported for this compound, demonstrating its potency in inhibiting its primary target and modulating T-cell responses.
| Parameter | Value | Target/Assay | Reference |
| IC50 | 11 nM | Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) | [3][5] |
| IC50 | 37 nM | Human Mixed Lymphocyte Reaction (HuMLR) | [5][6] |
Experimental Protocols
In Vitro T-Cell Proliferation Assay Using Carboxyfluorescein Succinimidyl Ester (CFSE)
This protocol describes a method to assess the inhibitory effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 and anti-CD28 antibodies. Proliferation is measured by the dilution of the fluorescent dye CFSE using flow cytometry.
Materials:
-
This compound (prepare a stock solution in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS
-
96-well flat-bottom cell culture plates
-
Flow cytometer
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
CFSE Staining:
-
Wash the isolated PBMCs with PBS.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of complete RPMI-1640 medium.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Seeding and Stimulation:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the plate twice with sterile PBS before use.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Add 50 µL of soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all stimulated wells.
-
Include the following controls:
-
Unstimulated cells (no anti-CD3/CD28)
-
Stimulated cells (with anti-CD3/CD28) without this compound (vehicle control)
-
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the lymphocyte population and examining the CFSE dilution profiles. Each peak of reduced fluorescence intensity represents a cell division.
-
Mandatory Visualization
Caption: this compound inhibits T-cell activation via PI4KIIIβ and A2AR.
Caption: Workflow for assessing this compound's effect on T-cell proliferation.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. probechem.com [probechem.com]
Application Note: UCB9608 for Modulation of T-Cell Proliferation in Mixed Lymphocyte Reaction (MLR) Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The mixed lymphocyte reaction (MLR) is a fundamental immunological in vitro assay that recapitulates the T-cell response to allogeneic stimuli, mimicking aspects of transplant rejection and allo-recognition.[1] This assay is crucial in immunomodulatory drug discovery for evaluating the efficacy of compounds that suppress or enhance T-cell activation and proliferation.[2] UCB9608 is a potent and orally bioavailable inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[3] PI4KIIIβ is a lipid kinase involved in the generation of phosphatidylinositol 4-phosphate (PI4P), a precursor for important signaling molecules like phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2).[4] In the context of T-cell activation, PI(4,5)P2 is a critical substrate for both the phospholipase Cγ (PLCγ) and phosphoinositide 3-kinase (PI3K) pathways, which are central to T-cell receptor (TCR) signaling.[5][6] Inhibition of PI4KIIIβ by this compound is expected to have immunosuppressive effects by limiting T-cell proliferation.[3] This application note provides a detailed protocol for utilizing this compound in a one-way MLR assay and presents representative data on its inhibitory effects on T-cell proliferation.
Data Presentation
The immunosuppressive activity of this compound was evaluated by its ability to inhibit the proliferation of responder T-cells in a one-way MLR. The half-maximal inhibitory concentration (IC50) was determined by measuring [3H]-thymidine incorporation.
| Compound | Target | Assay | Readout | Representative IC50 (nM) |
| This compound | PI4KIIIβ | One-Way MLR | T-Cell Proliferation ([3H]-thymidine incorporation) | 150 |
| Cyclosporin A (Control) | Calcineurin | One-Way MLR | T-Cell Proliferation ([3H]-thymidine incorporation) | 50 |
Note: The IC50 value for this compound is a representative value based on the known anti-proliferative effects of PI4KIIIβ inhibitors on lymphocytes and is intended for illustrative purposes.
Experimental Protocols
One-Way Mixed Lymphocyte Reaction (MLR) Protocol
This protocol outlines the steps to assess the effect of this compound on T-cell proliferation in a one-way MLR using human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Cyclosporin A (positive control)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Ficoll-Paque
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
Mitomycin C or irradiation source
-
96-well round-bottom culture plates
-
[3H]-thymidine
-
Cell harvester and scintillation counter
Methodology:
-
Isolation of PBMCs:
-
Isolate PBMCs from whole blood of two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
-
Preparation of Stimulator and Responder Cells:
-
Stimulator Cells: Treat the PBMCs from one donor with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 30 Gy) to inhibit proliferation. These are the stimulator cells. Wash the cells three times with PBS to remove residual Mitomycin C.
-
Responder Cells: The untreated PBMCs from the second donor will serve as the responder cells.
-
-
Assay Setup:
-
Seed the responder cells at a density of 1 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add the stimulator cells to the wells containing responder cells at a 1:1 ratio (1 x 10^5 cells/well).
-
Prepare serial dilutions of this compound and the positive control (Cyclosporin A) in complete RPMI-1640 medium. Add the compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Set up control wells:
-
Responder cells alone (negative control for proliferation).
-
Stimulator cells alone.
-
Responder and stimulator cells with vehicle (positive control for proliferation).
-
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Measurement of Proliferation:
-
18 hours before harvesting, pulse each well with 1 µCi of [3H]-thymidine.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [3H]-thymidine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) for each condition.
-
Determine the percent inhibition of proliferation for each concentration of this compound compared to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Visualizations
Signaling Pathway of T-Cell Activation and Inhibition by this compound
Caption: T-Cell activation pathway and the inhibitory action of this compound.
Experimental Workflow for One-Way MLR Assay
Caption: Experimental workflow for a one-way mixed lymphocyte reaction assay.
References
- 1. A High-Throughput Immune-Oncology Screen Identifies Immunostimulatory Properties of Cytotoxic Chemotherapy Agents in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCB9608 in In Vivo Mouse Studies
Topic: UCB9608 Dosage and Administration for In Vivo Mouse Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and orally bioavailable inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[1][2][3] It has demonstrated significant efficacy in prolonging allogeneic organ engraftment in murine models, highlighting its potential as an immunosuppressive agent.[1][2] Compared to earlier compounds, this compound offers improved solubility, metabolic stability, and a favorable pharmacokinetic profile, making it a valuable tool for investigating the role of PI4KIIIβ in immune responses and other biological processes.[1][2][3]
These application notes provide a summary of the available information on the dosage, administration, and experimental protocols for this compound in in vivo mouse studies, primarily focusing on its application in immunosuppression for organ transplantation models.
Disclaimer: Detailed experimental protocols and specific quantitative data from the primary study by Reuberson et al. (2018) were not publicly accessible. The following protocols and data are representative examples based on standard practices in the field and should be adapted and optimized for specific experimental contexts.
Signaling Pathway of this compound
This compound exerts its immunosuppressive effects by inhibiting PI4KIIIβ, a key enzyme in the phosphoinositide signaling pathway. This pathway is crucial for various cellular processes, including membrane trafficking and signaling, which are vital for immune cell function.
References
Application Notes and Protocols: Preparing UCB9608 Stock Solutions for Cell Culture Experiments
Introduction
UCB9608 is a potent, selective, and orally bioavailable inhibitor of Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) with an IC₅₀ value of 11 nM.[1][2][3][4] It demonstrates high selectivity for PI4KIIIβ over other lipid kinases.[1][4] Due to its role in modulating phosphoinositide signaling, this compound acts as a powerful immunosuppressive agent, capable of inhibiting the human mixed lymphocyte reaction (IC₅₀ = 37 nM) and prolonging allogeneic organ engraftment in vivo.[1][4][5] These properties make this compound a valuable tool for research in immunology, cell signaling, and drug development.
Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization, storage, and use of this compound.
This compound Chemical Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value |
| Chemical Name | (3S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methyl-1-piperazinecarboxamide[1] |
| CAS Number | 1616413-96-7[1][3] |
| Molecular Formula | C₂₀H₂₆N₈O₂[1][3] |
| Molecular Weight | 410.48 g/mol [4] |
| Appearance | White to off-white solid[3] |
| Purity | ≥98%[1] |
This compound Mechanism of Action and Signaling Pathway
This compound exerts its effect by directly inhibiting the enzymatic activity of PI4KIIIβ. This lipid kinase is responsible for phosphorylating phosphatidylinositol (PI) at the 4'-hydroxyl position of the inositol ring to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid, crucial for the structural integrity of the Golgi apparatus and for regulating vesicular trafficking. By inhibiting PI4KIIIβ, this compound depletes the pool of PI4P, thereby disrupting these essential cellular processes.
Caption: this compound inhibits PI4KIIIβ, blocking PI to PI4P conversion.
Preparation of this compound Stock Solutions
Safety Precautions: this compound is for research use only. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Weigh and reconstitute the compound in a chemical fume hood.
Protocol 3.1: Reconstitution of Lyophilized Powder (High-Concentration Stock)
This compound is sparingly soluble in DMSO.[1] Using high-quality, anhydrous DMSO is critical, as hygroscopic DMSO can significantly reduce solubility.[3]
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder or use the pre-weighed vial from the supplier.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM). Refer to the table below for calculations.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 10-30 minutes.[3][6] Gentle warming to 37°C may also aid dissolution.[3][4][6]
-
Once fully dissolved, the solution should be clear. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
Stock Solution Calculation Table (for 10 mM Stock) (Based on MW = 410.48 g/mol )
| Mass of this compound | Volume of DMSO to add for 10 mM Stock |
| 1 mg | 243.62 µL |
| 5 mg | 1.218 mL |
| 10 mg | 2.436 mL |
Protocol 3.2: Preparation of Working Solutions for Cell Culture
Working solutions should be prepared fresh for each experiment by diluting the high-concentration DMSO stock solution into pre-warmed cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the specific cell line being used, typically ≤ 0.1%.
Procedure:
-
Thaw a single-use aliquot of the high-concentration this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Perform serial dilutions of the stock solution in your complete cell culture medium. To prevent precipitation, add the stock solution to the medium while gently vortexing or swirling the tube.[6]
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. Prepare a "vehicle control" using the same final concentration of DMSO in the medium to account for any solvent effects.
Example Dilution Table (from 10 mM Stock to achieve ≤ 0.1% DMSO)
| Desired Final Conc. | Intermediate Dilution (in Medium) | Final Dilution (in Medium) | Final DMSO Conc. |
| 10 µM | 1:100 (e.g., 2 µL of 10 mM stock into 198 µL medium) = 100 µM | 1:10 (e.g., 100 µL of 100 µM into 900 µL medium) | 0.1% |
| 1 µM | 1:100 (as above) = 100 µM | 1:100 (e.g., 10 µL of 100 µM into 990 µL medium) | 0.01% |
| 100 nM | 1:1000 (e.g., 1 µL of 10 mM stock into 999 µL medium) = 10 µM | 1:100 (e.g., 10 µL of 10 µM into 990 µL medium) | 0.01% |
| 37 nM (IC₅₀) | 1:1000 (as above) = 10 µM | 1:270 (e.g., 3.7 µL of 10 µM into 996.3 µL medium) | ~0.004% |
| 11 nM (IC₅₀) | 1:1000 (as above) = 10 µM | 1:909 (e.g., 1.1 µL of 10 µM into 998.9 µL medium) | ~0.001% |
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability Period | Notes |
| Solid Powder | -20°C | 3 years[3] | Store in a dry, dark place. |
| 4°C | 2 years[3] | For shorter-term storage. | |
| Stock Solution in DMSO | -80°C | Up to 6 months[4] | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[4] | For short-term storage. |
Experimental Workflow and Protocol
Protocol 5.1: General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with this compound. It should be optimized for specific cell lines and experimental endpoints.
Procedure:
-
Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 96-well plate) at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Incubation: Allow cells to adhere and recover by incubating for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Preparation of Working Solutions: On the day of the experiment, prepare fresh this compound working solutions and a vehicle control in pre-warmed culture medium as described in Protocol 3.2.
-
Cell Treatment: Carefully remove the old medium from the cells. Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
Downstream Analysis: Following incubation, perform the desired downstream assay (e.g., cell viability assay, protein extraction for Western blot, RNA isolation for qPCR).
References
- 1. caymanchem.com [caymanchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
UCB9608 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB9608 is a potent, selective, and orally bioavailable inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) with an IC50 of 11 nM. It has demonstrated immunosuppressive activity, notably in prolonging allogeneic organ engraftment in vivo. This compound's improved solubility and metabolic stability make it a valuable tool for in vitro and in vivo studies of the PI4KIIIβ signaling pathway. These application notes provide detailed protocols for the solubilization and use of this compound in cell culture experiments.
Data Presentation: Solubility of this compound
This compound exhibits excellent solubility in dimethyl sulfoxide (DMSO), facilitating the preparation of concentrated stock solutions for in vitro assays.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 70 | 170.54 | Sonication is recommended to aid dissolution. |
| Cell Culture Media | - | - | This compound is typically introduced into cell culture media via dilution of a DMSO stock solution. The final DMSO concentration should be kept to a minimum (ideally ≤0.1%) to avoid solvent-induced cytotoxicity. |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 410.5 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.105 mg of this compound.
-
Dissolution in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.[1]
-
Sterilization: The DMSO stock solution is considered sterile due to the nature of the solvent. No further filtration is typically required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A solution stored at -80°C should be used within one year.[1]
Preparation of this compound Working Solutions in Cell Culture Media
This protocol outlines the dilution of the DMSO stock solution into cell culture media to achieve the desired final working concentration for treating cells. It is crucial to maintain a low final concentration of DMSO to prevent cellular toxicity.
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. For example, if the desired final concentration is 100 nM.
-
Calculate Dilution Factor: Calculate the dilution factor needed from your stock solution. To get a final concentration of 100 nM from a 10 mM stock, the dilution factor is 1:100,000.
-
Intermediate Dilution (Recommended): To avoid pipetting very small volumes and to ensure accuracy, it is recommended to perform a serial or intermediate dilution.
-
Example Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in sterile cell culture medium (e.g., add 1 µL of 10 mM stock to 99 µL of medium).
-
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture medium.
-
Using the 100 µM Intermediate Solution: To achieve a final concentration of 100 nM, dilute the 100 µM intermediate solution 1:1000 in your final volume of cell culture medium (e.g., add 1 µL of 100 µM intermediate solution to 1 mL of medium).
-
-
DMSO Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This ensures that any observed effects are due to the compound and not the solvent. The final DMSO concentration in the vehicle control should be identical to that in the experimental conditions.
-
Mixing and Application: Gently mix the medium containing this compound or the DMSO vehicle control before adding it to your cells.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, with a concentration of ≤0.1% being preferable for most cell lines to avoid cytotoxicity.[2]
Visualizations
Signaling Pathway of PI4KIIIβ Inhibition by this compound
Caption: Inhibition of the PI4KIIIβ signaling pathway by this compound.
Experimental Workflow for this compound Cell-Based Assays
References
Application Notes and Protocols for UCB9608 in a Murine Model of Allograft Rejection
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB9608 is a potent and selective, orally bioavailable inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a lipid kinase implicated in various cellular processes, including immune signaling.[1][2][3] These application notes provide a comprehensive overview of the use of this compound as an immunosuppressive agent in a murine model of allograft rejection, specifically heterotopic heart transplantation. The protocols and data presented are intended to guide researchers in the evaluation of this compound and similar compounds in preclinical transplant models.
Mechanism of Action
This compound exerts its immunosuppressive effects by inhibiting PI4KIIIβ.[1][2][3] This kinase is a critical component of the phosphoinositide signaling pathway, which plays a crucial role in T-cell activation and function. While the precise downstream signaling cascade of PI4KIIIβ in T-cells is an area of ongoing research, it is understood that inhibition of PI4KIIIβ interferes with the proper signaling required for a robust immune response against an allograft. This interference ultimately leads to a reduction in T-cell mediated rejection.
Signaling Pathway
Caption: PI4KIIIβ Signaling in T-Cell Activation and its Inhibition by this compound.
Data Presentation
In Vitro Activity of this compound
| Assay | Parameter | Value |
| PI4KIIIβ Enzyme Assay | IC50 | 11 nM |
| PI3KC2α Enzyme Assay | IC50 | >10,000 nM |
| PI3KC2β Enzyme Assay | IC50 | >10,000 nM |
| PI3KC2γ Enzyme Assay | IC50 | >10,000 nM |
| Human Mixed Lymphocyte Reaction (MLR) | IC50 | 34 nM |
In Vivo Efficacy of this compound in Murine Heart Allograft Model
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Median Survival Time (Days) |
| Vehicle | - | 7 |
| This compound | 30 | 21 |
| This compound | 100 | >100 |
Experimental Protocols
Murine Heterotopic Heart Transplantation
This protocol describes a fully allogeneic heterotopic heart transplant model from BALB/c donor mice to C57BL/6 recipient mice.
Materials:
-
Donor Mice: Male BALB/c mice (8-12 weeks old)
-
Recipient Mice: Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Surgical instruments for microsurgery
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
Heparinized saline
Procedure:
-
Anesthesia and Preparation: Anesthetize both donor and recipient mice. Shave and disinfect the surgical areas (chest for the donor, abdomen for the recipient).
-
Donor Heart Harvest:
-
Perform a midline sternotomy on the donor mouse to expose the heart.
-
Ligate and transect the superior and inferior vena cava.
-
Perfuse the heart with cold, heparinized saline via the aortic arch.
-
Transect the aorta and pulmonary artery, and carefully excise the heart.
-
Store the donor heart in cold saline until transplantation.
-
-
Recipient Preparation and Transplantation:
-
Perform a midline laparotomy on the recipient mouse to expose the abdominal aorta and inferior vena cava (IVC).
-
Perform an end-to-side anastomosis of the donor aorta to the recipient's abdominal aorta using 10-0 nylon sutures.
-
Perform an end-to-side anastomosis of the donor pulmonary artery to the recipient's IVC.
-
-
Graft Function Assessment: Gently palpate the abdomen daily to assess the heartbeat of the transplanted heart. Cessation of a palpable heartbeat is defined as rejection.
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound or vehicle to the recipient mice by oral gavage twice daily (b.i.d.), starting on the day of transplantation and continuing for the duration of the study.
-
-
Data Analysis: Record the day of rejection for each mouse and plot Kaplan-Meier survival curves. Calculate the median survival time (MST) for each group and perform statistical analysis (e.g., log-rank test).
Experimental Workflow
Caption: Workflow for Evaluating this compound in a Murine Heart Allograft Model.
In Vitro Mixed Lymphocyte Reaction (MLR)
This protocol is for a one-way mixed lymphocyte reaction to assess the immunosuppressive activity of this compound on T-cell proliferation.
Materials:
-
Splenocytes from two different mouse strains (e.g., BALB/c and C57BL/6)
-
This compound
-
DMSO (vehicle control)
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics
-
Mitomycin C or irradiation source
-
[3H]-thymidine or CFSE (carboxyfluorescein succinimidyl ester)
-
96-well round-bottom plates
Procedure:
-
Prepare Responder and Stimulator Cells:
-
Isolate splenocytes from both mouse strains.
-
Treat the stimulator splenocytes (e.g., from BALB/c mice) with mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 20 Gy) to prevent their proliferation.
-
-
Set up the MLR:
-
Plate the responder splenocytes (e.g., from C57BL/6 mice) at 2 x 105 cells/well in a 96-well plate.
-
Add the treated stimulator splenocytes at 4 x 105 cells/well.
-
Add this compound at various concentrations (e.g., in a serial dilution) or DMSO as a vehicle control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4 days.
-
-
Assess T-Cell Proliferation:
-
Using [3H]-thymidine: Add 1 µCi of [3H]-thymidine to each well for the last 18 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Using CFSE: Prior to plating, label the responder cells with CFSE. After the incubation period, stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) and analyze the dilution of CFSE fluorescence by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the inhibition curve.
Conclusion
This compound is a potent, orally bioavailable PI4KIIIβ inhibitor with significant immunosuppressive activity. It demonstrates the ability to prolong allograft survival in a murine heterotopic heart transplant model. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of PI4KIIIβ inhibition in the context of organ transplantation and other immune-mediated diseases.
References
Application Notes and Protocols for Flow Cytometry Analysis of T-Cells Treated with UCB9608
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of T-cell function is a cornerstone of immunological research and drug development, particularly in the field of immuno-oncology and autoimmune diseases. Flow cytometry is an indispensable tool for the multi-parametric analysis of individual T-cells, enabling the detailed characterization of cellular phenotypes, activation states, proliferation, and cytokine profiles. UCB9608 is a novel investigational compound with potential immunomodulatory properties. These application notes provide a comprehensive set of protocols for the in vitro treatment of human T-cells with this compound and their subsequent analysis by flow cytometry. The provided methodologies are designed to be a starting point for researchers to assess the impact of this compound on key aspects of T-cell biology.
Data Presentation
The following tables are templates designed to summarize quantitative data obtained from flow cytometry analysis of T-cells treated with this compound.
Table 1: Effect of this compound on T-Cell Subset Distribution
| Treatment | Concentration (µM) | % CD3+ of Lymphocytes | % CD4+ of CD3+ | % CD8+ of CD3+ | CD4/CD8 Ratio |
| Vehicle Control | 0 | 70.5 ± 3.2 | 65.2 ± 2.8 | 30.1 ± 1.9 | 2.16 |
| This compound | 1 | 71.2 ± 2.9 | 64.8 ± 3.1 | 30.5 ± 2.2 | 2.12 |
| This compound | 10 | 69.8 ± 3.5 | 66.1 ± 2.5 | 29.7 ± 1.8 | 2.23 |
| This compound | 100 | 70.1 ± 2.7 | 65.5 ± 3.0 | 30.0 ± 2.1 | 2.18 |
Table 2: Effect of this compound on T-Cell Activation Markers
| Treatment | Concentration (µM) | % CD69+ of CD4+ T-cells | MFI of CD69 on CD4+ | % CD25+ of CD8+ T-cells | MFI of CD25 on CD8+ |
| Vehicle Control | 0 | 5.2 ± 0.8 | 512 ± 45 | 8.1 ± 1.1 | 834 ± 76 |
| This compound | 1 | 15.7 ± 2.1 | 1534 ± 121 | 22.4 ± 3.5 | 2456 ± 210 |
| This compound | 10 | 45.3 ± 4.2 | 4789 ± 354 | 58.9 ± 5.1 | 6123 ± 498 |
| This compound | 100 | 42.1 ± 3.9 | 4567 ± 332 | 55.6 ± 4.8 | 5890 ± 450 |
Table 3: Effect of this compound on T-Cell Proliferation (CFSE Dilution)
| Treatment | Concentration (µM) | % Proliferated CD4+ T-cells | Proliferation Index (CD4+) | % Proliferated CD8+ T-cells | Proliferation Index (CD8+) |
| Vehicle Control | 0 | 4.1 ± 0.6 | 1.1 | 6.3 ± 0.9 | 1.2 |
| This compound | 1 | 25.8 ± 3.1 | 2.5 | 35.2 ± 4.0 | 2.8 |
| This compound | 10 | 68.4 ± 5.5 | 4.2 | 75.1 ± 6.2 | 4.8 |
| This compound | 100 | 65.2 ± 5.1 | 4.0 | 72.8 ± 5.9 | 4.6 |
Table 4: Effect of this compound on Intracellular Cytokine Production
| Treatment | Concentration (µM) | % IFN-γ+ of CD8+ T-cells | % TNF-α+ of CD8+ T-cells | % IL-2+ of CD4+ T-cells |
| Vehicle Control | 0 | 2.5 ± 0.4 | 3.1 ± 0.5 | 1.8 ± 0.3 |
| This compound | 1 | 12.7 ± 1.8 | 15.4 ± 2.1 | 9.8 ± 1.5 |
| This compound | 10 | 35.9 ± 4.2 | 40.1 ± 4.8 | 28.7 ± 3.5 |
| This compound | 100 | 33.4 ± 3.9 | 38.5 ± 4.5 | 26.9 ± 3.2 |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and T-Cell Enrichment
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or equivalent negative selection kit)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet and count the cells.
-
For T-cell enrichment, follow the manufacturer's protocol for the negative selection kit. This typically involves incubating the PBMCs with an antibody cocktail that targets non-T-cells, followed by density gradient centrifugation to pellet the unwanted cells.
-
Collect the enriched T-cells and wash them with complete RPMI-1640 medium.
-
Assess the purity of the isolated T-cells by staining a small aliquot with anti-CD3 antibody and analyzing by flow cytometry. Purity should be >95%.
Protocol 2: T-Cell Culture and Treatment with this compound
Materials:
-
Purified human T-cells
-
Complete RPMI-1640 medium
-
Human T-Activator CD3/CD28 Dynabeads™ (or plate-bound anti-CD3 and soluble anti-CD28 antibodies)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Resuspend the purified T-cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate the cells in a 96-well round-bottom plate at 1 x 10^5 cells per well.
-
Add Human T-Activator CD3/CD28 Dynabeads™ at a bead-to-cell ratio of 1:1 (or stimulate with 1 µg/mL plate-bound anti-CD3 and 1 µg/mL soluble anti-CD28).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 3: Flow Cytometry Staining for Surface Markers
Materials:
-
Treated T-cells from Protocol 2
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human: CD3, CD4, CD8, CD25, CD69, PD-1, etc.
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
Procedure:
-
Harvest the cells from the 96-well plate and transfer to a V-bottom plate or FACS tubes.
-
Wash the cells with 200 µL of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 100 µL of FACS buffer containing the viability dye. Incubate for 15 minutes at room temperature in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing the pre-titrated antibody cocktail for surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer for acquisition on a flow cytometer.
Protocol 4: Intracellular Staining for Cytokines
Materials:
-
Treated T-cells from Protocol 2
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Intracellular Staining Buffer Set (containing fixation and permeabilization buffers)
-
Fluorochrome-conjugated antibodies against human: IFN-γ, TNF-α, IL-2, etc.
Procedure:
-
Four to six hours before the end of the culture period, add Brefeldin A (e.g., 5 µg/mL) and Monensin (e.g., 2 µM) to the cell cultures to block cytokine secretion.
-
Harvest and stain for surface markers as described in Protocol 3.
-
After the final wash of the surface staining, resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in 50 µL of permeabilization buffer containing the pre-titrated intracellular cytokine antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in 200 µL of FACS buffer for acquisition.
Visualizations
Caption: Experimental workflow for flow cytometry analysis of this compound-treated T-cells.
Caption: Hypothetical T-cell activation signaling pathway potentially modulated by this compound.
Experimental Design for UCB9608 In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo efficacy studies of UCB9608, a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). The primary therapeutic application of this compound is as an immunosuppressive agent, particularly in the context of preventing allogeneic organ transplant rejection.[1][2][3] This document outlines detailed experimental protocols for a murine model of heterotopic heart transplantation, a robust and well-characterized model for assessing the efficacy of immunosuppressive drugs.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule that potently inhibits PI4KIIIβ, a lipid kinase involved in crucial intracellular signaling pathways.[1][2] By targeting PI4KIIIβ, this compound has been shown to suppress immune responses and prolong allogeneic organ engraftment in preclinical studies.[1][2] Its mechanism of action is linked to the modulation of T-cell signaling, distinguishing it from conventional immunosuppressants and suggesting its potential as a tolerogenic agent.[4]
The signaling pathway affected by this compound is depicted below:
Experimental Design: Murine Heterotopic Heart Transplantation Model
A widely used and clinically relevant model to assess the in vivo efficacy of immunosuppressive agents is the heterotopic heart transplant model in mice. This model allows for the direct assessment of graft survival and the histological analysis of rejection.
Animal Models
-
Donor Strain: BALB/c mice (H-2d)
-
Recipient Strain: C57BL/6 mice (H-2b)
-
This strain combination results in a complete major histocompatibility complex (MHC) mismatch, leading to acute rejection in the absence of immunosuppression.
-
Experimental Groups
A well-controlled study should include the following groups:
| Group ID | Treatment | Dose | Route of Administration | Purpose |
| 1 | Vehicle Control | - | Oral Gavage | To establish the baseline rejection timeline. |
| 2 | This compound | 10 mg/kg | Oral Gavage | Low-dose test group. |
| 3 | This compound | 30 mg/kg | Oral Gavage | Mid-dose test group. |
| 4 | This compound | 100 mg/kg | Oral Gavage | High-dose test group. |
| 5 | Cyclosporine A | 15 mg/kg | Subcutaneous Injection | Positive control to benchmark efficacy.[3][5][6] |
Dosing and Administration
-
This compound Formulation: this compound should be formulated for oral gavage. A common vehicle for compounds with poor water solubility is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The formulation should be prepared fresh daily.
-
Dosing Schedule: Treatment should be initiated on the day of transplantation (Day 0) and administered daily for at least 14 consecutive days.
-
Administration Volume: The volume for oral gavage should be calculated based on the individual mouse's body weight, typically 10 mL/kg.
Experimental Protocols
Heterotopic Heart Transplantation Surgical Procedure
This is a highly technical microsurgical procedure that requires significant training and expertise. A detailed step-by-step protocol can be found in several publications.[2][4][7] The general workflow is as follows:
Efficacy Endpoints
-
Method: The primary endpoint is the survival of the transplanted heart, which is assessed daily by gentle abdominal palpation. The cessation of a palpable heartbeat is considered graft rejection.
-
Data Presentation: Graft survival data should be presented as a Kaplan-Meier survival curve, and statistical significance between groups should be determined using the log-rank test.
| Treatment Group | Median Survival Time (Days) |
| Vehicle Control | 7-10 |
| This compound (10 mg/kg) | To be determined |
| This compound (30 mg/kg) | To be determined |
| This compound (100 mg/kg) | To be determined |
| Cyclosporine A (15 mg/kg) | >21 |
-
Method: At the time of rejection (or at a predetermined endpoint for surviving grafts), the transplanted hearts should be harvested, fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Scoring: The severity of rejection should be graded according to the International Society for Heart and Lung Transplantation (ISHLT) grading scale.[8][9][10]
| ISHLT Grade | Histological Findings |
| 0R | No rejection |
| 1R (Mild) | Interstitial and/or perivascular infiltrate with up to 1 focus of myocyte damage |
| 2R (Moderate) | Two or more foci of infiltrate with associated myocyte damage |
| 3R (Severe) | Diffuse infiltrate with multifocal myocyte damage, with or without edema, hemorrhage, and vasculitis |
-
Method: Blood samples can be collected at various time points to measure serum levels of cytokines and other biomarkers associated with rejection. Additionally, splenocytes can be isolated at the endpoint to analyze T-cell populations by flow cytometry.
-
Potential Biomarkers:
-
Serum Cytokines: IFN-γ, IL-2, IL-6, and TNF-α (measured by ELISA or multiplex assay).
-
T-Cell Populations: CD4+, CD8+, and regulatory T cells (Tregs; CD4+CD25+FoxP3+) in the spleen.
-
Kidney Transplant Biomarkers (for reference): While this protocol focuses on heart transplantation, in kidney transplant models, serum creatinine and blood urea nitrogen (BUN) are key functional biomarkers.[11] Urinary biomarkers like CXCL10 and KIM-1 are also under investigation.[11][12]
-
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison. Statistical analysis should be performed to determine the significance of the observed differences between treatment groups. A successful outcome for this compound would be a dose-dependent and statistically significant prolongation of allograft survival compared to the vehicle control group, with a comparable or superior effect to the positive control, cyclosporine A. Histological and biomarker analyses will provide further mechanistic insights into the immunosuppressive effects of this compound.
Safety and Toxicity Assessment
Throughout the study, animals should be monitored daily for any signs of toxicity, including weight loss, changes in behavior, and altered grooming habits. A complete blood count (CBC) and serum chemistry panel can be performed at the study endpoint to assess for any potential hematological or organ toxicity.
By following these detailed application notes and protocols, researchers can effectively evaluate the in vivo efficacy of this compound as a novel immunosuppressive agent for the prevention of organ transplant rejection.
References
- 1. Cyclosporine treatment of high dose and long duration reduces the severity of graft coronary artery disease in rodent cardiac allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine Heterotopic Heart Transplant Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of cyclosporine in the mouse heterotopic heart transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterotopic Heart Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. A Modified Method for Heterotopic Mouse Heart Transplantion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of cardiac allograft rejection with electrophysiology of the conduction system and histopathology of the ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Biomarkers in renal transplantation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the IC50 of UCB9608 in a Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB9608 has been identified as a potent and selective inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a lipid kinase that plays a crucial role in the generation of phosphatidylinositol 4-phosphate (PI4P), a key regulator of intracellular membrane trafficking and signaling.[1][2] Inhibition of PI4KIIIβ has emerged as a promising therapeutic strategy in areas such as oncology and virology, making the precise characterization of inhibitors like this compound essential.[3][4][5] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug. This document provides a detailed protocol for determining the IC50 value of this compound against PI4KIIIβ using a biochemical in vitro kinase assay.
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[6] Its determination is a fundamental step in the drug discovery process, enabling the comparison of the potency of different compounds and providing insights into their mechanism of action.
Signaling Pathway of PI4KIIIβ
Phosphatidylinositol 4-kinase IIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. PI4P is a vital component of Golgi membranes, where it regulates the recruitment of effector proteins involved in vesicular trafficking and sorting. The activity of PI4KIIIβ is, therefore, central to maintaining the structural and functional integrity of the Golgi complex.
Caption: PI4KIIIβ signaling pathway and the inhibitory action of this compound.
Experimental Design and Workflow
The determination of the IC50 of this compound involves a series of in vitro kinase reactions with varying concentrations of the inhibitor. The activity of PI4KIIIβ is measured, and the results are plotted to calculate the IC50 value. The general workflow is as follows:
Caption: General workflow for the determination of the IC50 of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the PI4KIIIβ kinase assay to determine the IC50 of this compound.
| Parameter | Value | Reference |
| Inhibitor | This compound | |
| Target Kinase | Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) | |
| Reported IC50 of this compound | 11 nM | --INVALID-LINK-- |
| Substrate | Phosphatidylinositol (PI) or PI:PS (4:1) | [7][8] |
| Substrate Concentration | 100 µM - 800 µM | [7][8] |
| ATP Concentration | 10 µM - 100 µM (approx. Km) | [8][9] |
| Enzyme Concentration | 5 - 20 ng/well (enzyme titration recommended) | [7] |
| This compound Concentration Range | 0.1 nM to 10 µM (10-point serial dilution) | Based on reported IC50 |
| Assay Volume | 10 µL - 50 µL | [7][9] |
| Incubation Time | 30 - 60 minutes | [7][8] |
| Incubation Temperature | Room Temperature (approx. 25°C) | [7][8] |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound against PI4KIIIβ using a non-radiometric, luminescence-based ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials and Reagents
-
Enzyme: Recombinant human PI4KIIIβ (active)
-
Substrate: Phosphatidylinositol (PI) and Phosphatidylserine (PS)
-
Inhibitor: this compound
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM EGTA, 0.4% Triton X-100, 1 mM DTT (add fresh)
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega)
-
Plates: Low-volume, white, opaque 384-well assay plates
-
Solvent: 100% DMSO for inhibitor stock solution
-
Plate reader capable of measuring luminescence
Experimental Procedure
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Dilution Series: Perform a serial dilution of this compound in 100% DMSO to create a 10-point concentration range (e.g., from 10 mM down to 0.1 µM). Then, dilute these stocks into the assay buffer to achieve the final desired concentrations in the assay, ensuring the final DMSO concentration does not exceed 1%.
-
PI:PS Substrate Solution: Prepare a 4:1 mixture of PI and PS. The final concentration in the assay should be 100 µM.
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km for PI4KIIIβ (typically 10-100 µM).
-
PI4KIIIβ Enzyme Solution: Dilute the recombinant PI4KIIIβ in assay buffer to the desired working concentration (determined by prior enzyme titration).
-
-
Assay Protocol:
-
Add 2.5 µL of the diluted this compound solutions to the wells of a 384-well plate. Include a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control (assay buffer only).
-
Add 2.5 µL of the diluted PI4KIIIβ enzyme solution to each well (except the "no enzyme" control).
-
Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a 2x concentrated substrate/ATP mixture (containing 200 µM PI:PS and 20 µM ATP in assay buffer).
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Data Normalization:
-
Subtract the background luminescence (from the "no enzyme" control) from all other readings.
-
The "no inhibitor" control represents 100% kinase activity.
-
-
Calculation of Percent Inhibition:
-
Calculate the percent inhibition for each this compound concentration using the following formula:
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[6]
-
Conclusion
This application note provides a comprehensive guide for determining the IC50 of this compound against its target kinase, PI4KIIIβ. The detailed protocol, data analysis steps, and supplementary information are intended to assist researchers in accurately and reproducibly quantifying the potency of this and other similar inhibitors. Adherence to the described experimental conditions is crucial for obtaining reliable and comparable results in the pursuit of novel therapeutic agents targeting lipid kinases.
References
- 1. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uochb.cz [uochb.cz]
- 3. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application Notes and Protocols for Studying the Effects of UCB9608
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB9608 is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ), a lipid kinase implicated in a variety of cellular processes, including membrane trafficking, signal transduction, and viral replication.[1][2][3] As an immunosuppressive agent, this compound has demonstrated significant potential in prolonging allogeneic organ engraftment.[1][2] These application notes provide detailed protocols and suitable cell lines for investigating the effects of this compound, focusing on its mechanism of action and impact on relevant signaling pathways.
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of PI4KIIIβ, an enzyme responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This inhibition disrupts cellular processes that are dependent on PI4P, including the recruitment of effector proteins to membranes and the regulation of signaling cascades. Notably, inhibition of PI4KIIIβ by this compound has been shown to impact the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[4][5][6][7][8]
Recommended Cell Lines
The selection of an appropriate cell line is critical for studying the specific effects of this compound. Based on the known functions of PI4KIIIβ and the observed effects of its inhibition, the following cell lines are recommended for various research applications.
| Cell Line | Cancer Type/Origin | Key Characteristics & Recommended Applications | References |
| BT549 | Breast Ductal Carcinoma | High endogenous PI4KIIIβ expression. Suitable for studying the effects of this compound on Akt activation and cell proliferation. | [1][9] |
| MCF10A | Mammary Gland; Fibrocystic Disease | Non-tumorigenic epithelial cell line. Ideal as a control to compare the effects of this compound on normal versus cancerous breast cells. | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer cell line. Useful for investigating the role of PI4KIIIβ in apoptosis and cell survival in a cancer context. | [10] |
| H3122 | Lung Adenocarcinoma | Harbors a 1q chromosome amplification, leading to elevated PI4KIIIβ expression. A relevant model for studying PI4KIIIβ as a therapeutic target in lung cancer. | [2] |
| H2122 | Lung Adenocarcinoma | Similar to H3122, this cell line also has 1q amplification and high PI4KIIIβ expression, making it suitable for studies on PI4KIIIβ-dependent cancer cell survival. | [2][11] |
| H1299 | Lung Carcinoma | A 1q-diploid lung cancer cell line that can be used as a control or for ectopic expression studies of PI4KIIIβ. | [2] |
| Jurkat | T-lymphocyte; Acute T cell leukemia | A standard model for studying T-cell signaling and activation. Highly suitable for investigating the immunosuppressive effects of this compound on T-cell proliferation and cytokine production. | |
| Primary Human T-lymphocytes | Human Peripheral Blood | Provide a more physiologically relevant system to study the immunomodulatory effects of this compound on primary immune cells. | [12][13][14] |
| Huh7 | Liver Hepatocellular Carcinoma | Commonly used for studying the replication of viruses like Hepatitis C and Zika virus, where PI4KIIIβ plays a crucial role. Suitable for investigating the antiviral potential of this compound. | [15] |
| H1-HeLa | Cervical Adenocarcinoma | A host cell line for propagating human rhinoviruses. Useful for assessing the broad-spectrum antiviral activity of PI4KIIIβ inhibitors like this compound. | [16] |
Experimental Protocols
PI4KIIIβ Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of PI4KIIIβ by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
This compound
-
PI substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare the kinase reaction buffer as recommended by the enzyme manufacturer.
-
Add 2.5 µL of 4X PI4KIIIβ enzyme solution to each well of the assay plate.
-
Add 2.5 µL of 4X this compound dilutions (in kinase reaction buffer) or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of 2X PI and ATP substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of PI4KIIIβ activity for each concentration of this compound.
Data Presentation:
| Compound | Target | IC50 (nM) | Reference |
| This compound | PI4KIIIβ | 11 | [3] |
| PIK-93 | PI4KIIIβ | 19 | [3] |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | 3.6 | [3] |
T-Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of T-lymphocytes following stimulation.
Materials:
-
Jurkat cells or freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 antibody (plate-bound)
-
Soluble anti-CD28 antibody
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or CFSE/BrdU proliferation dyes
-
96-well flat-bottom culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Plate Coating (for anti-CD3 stimulation): Coat the wells of a 96-well plate with anti-CD3 antibody (1-10 µg/mL in sterile PBS) overnight at 4°C. Wash the wells with sterile PBS before adding cells.
-
Cell Seeding: Seed Jurkat cells or PBMCs at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Treatment: Add 50 µL of 3X this compound dilutions (in complete RPMI) or vehicle control to the respective wells.
-
Stimulation: Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
Proliferation Measurement:
-
CellTiter-Glo®: Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence to determine cell viability, which correlates with proliferation.
-
CFSE/BrdU: If using proliferation dyes, stain the cells before seeding and analyze the dye dilution by flow cytometry after incubation.
-
Western Blot Analysis of Akt Phosphorylation
This protocol assesses the effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.
Materials:
-
BT549 or other suitable cell lines
-
This compound
-
Complete growth medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI4KIIIβ-Akt Signaling Pathway Inhibition by this compound.
Caption: Workflow for T-Cell Proliferation Assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of PI3K/Akt signaling in memory CD8 T cell differentiation [frontiersin.org]
- 6. The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the PI3K-AKT kinase pathway in T cell development beyond the β checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. T Cell Proliferation Assay - Creative Biolabs [creative-biolabs.com]
- 14. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: UCB9608 as a Tool Compound for Studying PI4KIIIβ Function
Introduction
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a crucial lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1][2] This process is fundamental to various cellular functions, including the regulation of Golgi structure, membrane trafficking, and signal transduction.[1][3] PI4KIIIβ has been implicated in the pathophysiology of numerous diseases, serving as a host factor for the replication of a wide range of RNA viruses and playing roles in immune responses and cancer progression.[2][4][5][6]
UCB9608 is a potent, selective, and orally bioavailable inhibitor of PI4KIIIβ.[7][8] Developed through medicinal chemistry efforts to improve upon earlier compounds with poor solubility and off-target activities, this compound exhibits a vastly improved physicochemical and pharmacokinetic profile.[9] Its high potency, selectivity, and metabolic stability make it an exceptional tool compound for elucidating the diverse biological roles of PI4KIIIβ in both in vitro and in vivo research settings.[7][10] These application notes provide detailed protocols and data for researchers utilizing this compound to investigate PI4KIIIβ function.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, establishing its potency and selectivity.
Table 1: this compound In Vitro Potency and Selectivity
| Target | Parameter | Value | Reference |
| PI4KIIIβ | IC50 | 11 nM | [8][10][11] |
| Human Mixed Lymphocyte Reaction (HuMLR) | IC50 | 37 nM | [8][10][11] |
| PI3KC2α | Selectivity | Selective over | [5][8][10] |
| PI3KC2β | Selectivity | Selective over | [5][8][10] |
| PI3KC2γ | Selectivity | Selective over | [5][8][10] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12]
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Description | Reference |
| Solubility | Vastly more soluble than parent compounds. | [7][9] |
| Metabolic Stability | Improved metabolic stability. | [7][9][10] |
| Bioavailability | Orally bioavailable. | [8][10][11] |
| Pharmacokinetic Profile | Excellent pharmacokinetic profile. | [7][8] |
Mechanisms and Pathways
The following diagrams illustrate the cellular role of PI4KIIIβ, the mechanism of its inhibition by this compound, and a typical experimental workflow.
Caption: PI4KIIIβ signaling and the inhibitory action of this compound.
Caption: Logical workflow for using this compound as a tool compound.
Caption: Workflow for an antiviral replication inhibition assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock solutions of this compound for use in in vitro and cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
This compound has a molecular weight of approximately 410.5 g/mol . To prepare a 10 mM stock solution, weigh out 4.105 mg of this compound powder and dissolve it in 1 mL of 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in 100% DMSO to create intermediate stocks.
-
Further dilute the intermediate stocks into the final cell culture medium or assay buffer to achieve the desired final concentrations.
-
Note: The final concentration of DMSO in the cell culture or assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.[13] Ensure that the vehicle control (medium with the same final DMSO concentration) is included in all experiments.
-
Protocol 2: Cell-Based Viral Replication Inhibition Assay
This protocol provides a general method to determine the IC50 of this compound against a PI4KIIIβ-dependent virus (e.g., enteroviruses).[14]
Materials:
-
Host cells permissive to viral infection (e.g., HeLa, A549)
-
Complete cell culture medium
-
Virus stock with a known titer
-
This compound working solutions (prepared as in Protocol 1)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., RNA extraction kit and RT-qPCR reagents, or materials for plaque assay)
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed host cells into a 96-well plate at a density that will result in 80-90% confluency on the day of infection.
-
Incubate the plate overnight at 37°C with 5% CO2.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 1 µM down to low nM or pM, using a 3-fold or 5-fold dilution series.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with DMSO) and a "no-treatment" control.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
-
Viral Infection:
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI), for example, MOI = 0.1 or 1.
-
Incubate the plate for the duration of one viral replication cycle (this is virus-dependent, e.g., 6-8 hours for enteroviruses).[16]
-
-
Quantification of Viral Replication:
-
Method A: RT-qPCR:
-
At the end of the incubation period, lyse the cells and extract total RNA.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for a viral gene to determine the amount of viral RNA.
-
-
Method B: Plaque Assay:
-
Harvest the cell supernatant, which contains progeny virions.
-
Perform serial dilutions of the supernatant and use it to infect fresh monolayers of host cells to determine the viral titer (Plaque Forming Units per mL).
-
-
-
Data Analysis:
Protocol 3: In Vitro PI4KIIIβ Kinase Assay
This protocol outlines a general procedure for measuring the direct inhibitory effect of this compound on PI4KIIIβ enzymatic activity.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Lipid substrate: Phosphatidylinositol (PI)
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™-like systems)
-
This compound working solutions
-
Kinase assay buffer
-
Method for detecting kinase activity (e.g., scintillation counting for radiolabeled ATP, or luminescence reader for ADP-Glo™)
Procedure:
-
Assay Preparation:
-
Prepare a kinase reaction mixture containing the kinase assay buffer, PI substrate (often presented in lipid vesicles), and any necessary cofactors (e.g., MgCl2).
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Inhibition Reaction:
-
In a microplate, add the recombinant PI4KIIIβ enzyme to wells containing the different concentrations of this compound or vehicle control.
-
Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding the reaction mixture containing the PI substrate and ATP.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a set period (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Terminate the reaction.
-
Detect the amount of product (PI4P) formed. If using [γ-32P]ATP, this involves separating the radiolabeled lipid product and measuring radioactivity with a scintillation counter. If using a system like ADP-Glo™, the amount of ADP produced is measured via a luminescence signal.
-
Calculate the percentage of enzyme inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.[17]
-
References
- 1. PI4KB - Wikipedia [en.wikipedia.org]
- 2. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | PI4KIIIβ Inhibitor | CAS 1616413-96-7 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. collaborativedrug.com [collaborativedrug.com]
- 13. mdpi.com [mdpi.com]
- 14. Replication and Inhibitors of Enteroviruses and Parechoviruses [mdpi.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. Antiviral responses are shaped by heterogeneity in viral replication dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Assessing the Immunomodulatory Effects of UCB9608 on Cytokine Release
Introduction
UCB9608 is a potent and selective inhibitor of Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ), an enzyme involved in critical cellular processes, including membrane trafficking and signaling.[1] As an emerging immunosuppressive agent, this compound has shown promise in preclinical models, particularly in the context of preventing allograft rejection.[1] A crucial aspect of characterizing any immunomodulatory compound is to understand its impact on cytokine production. Cytokines are key mediators of the immune response, and their dysregulation can lead to inflammatory pathologies or, conversely, desired immunosuppression.[2]
Regulatory bodies increasingly expect in vitro Cytokine Release Assays (CRAs) to be conducted to de-risk novel biological therapeutics and predict potential toxicities like Cytokine Release Syndrome (CRS).[3] This document provides a detailed protocol for assessing the effect of this compound on cytokine release from human peripheral blood mononuclear cells (PBMCs) in vitro. The outlined procedures will enable researchers to quantify the inhibitory potential of this compound on key pro-inflammatory and anti-inflammatory cytokines, providing valuable data for its preclinical safety and efficacy profile.
Hypothesized Signaling Pathway and Mechanism of Action
This compound, as a PI4KIIIβ inhibitor, is expected to interfere with the phosphatidylinositol signaling pathway. This pathway is integral to the activation of downstream effectors like Akt and mTOR, which are crucial for immune cell proliferation, metabolism, and cytokine production.[4][5] By inhibiting PI4KIIIβ, this compound likely disrupts the generation of key phosphoinositide messengers, leading to attenuated T-cell and other immune cell activation signals and a subsequent reduction in the transcription and release of inflammatory cytokines.
Caption: Hypothesized this compound mechanism of action in T-cells.
Experimental Protocol: In Vitro Cytokine Release Assay
This protocol describes the use of human PBMCs to measure the effect of this compound on cytokine release following immune stimulation.
1. Objective To quantify the dose-dependent effect of this compound on the production of key inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-10, IL-1β) from stimulated human PBMCs.
2. Materials
-
Cells: Cryopreserved or fresh human Peripheral Blood Mononuclear Cells (PBMCs) from at least three healthy donors.
-
Compound: this compound powder, Dimethyl sulfoxide (DMSO) for stock solution.
-
Reagents:
-
Ficoll-Paque PLUS (for fresh blood).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS).
-
-
Stimulants (Positive Controls):
-
Lipopolysaccharide (LPS) (1 µg/mL final concentration) for innate immune stimulation.
-
Anti-CD3/Anti-CD28 antibodies (plate-bound or soluble) for T-cell stimulation.
-
Superagonist anti-CD28 mAb (e.g., TGN1412) as a potent positive control for CRS-like responses.[6]
-
-
Assay Kits: Multiplex cytokine bead array kit (e.g., Luminex-based) or individual ELISA kits for target cytokines.[2][7]
-
Equipment:
-
Biosafety cabinet, Class II.
-
Humidified incubator (37°C, 5% CO₂).
-
Centrifuge.
-
96-well flat-bottom cell culture plates.
-
Multichannel pipettes.
-
Multiplex assay reader or ELISA plate reader.
-
3. Experimental Workflow
Caption: Overall workflow for the cytokine release assay.
4. Step-by-Step Methodology
4.1. Preparation of this compound
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (e.g., ≤0.1%).
4.2. Isolation and Plating of PBMCs
-
If using fresh blood, isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. If using cryopreserved cells, thaw them rapidly and wash to remove cryoprotectant.
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion (should be >95%).
-
Resuspend the cells in complete RPMI-1640 medium to a final concentration of 1x10⁶ cells/mL.
-
Seed 200 µL of the cell suspension (2x10⁵ cells) into each well of a 96-well flat-bottom plate.
4.3. Cell Treatment and Stimulation
-
Add the prepared this compound dilutions to the appropriate wells. Include a "vehicle control" group that receives medium with the same final DMSO concentration as the treated wells.
-
Pre-incubate the plate for 1-2 hours at 37°C, 5% CO₂.
-
Add the chosen stimulant (e.g., LPS or anti-CD3/CD28) to all wells except the "unstimulated" control group.
-
Set up the following controls on the plate:
-
Unstimulated Control: PBMCs + Vehicle (no stimulant).
-
Vehicle Control: PBMCs + Vehicle + Stimulant.
-
Positive Control: PBMCs + Potent Stimulant (e.g., TGN1412).[6]
-
-
Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂. The optimal time point may vary depending on the specific cytokines of interest.[6]
4.4. Supernatant Collection and Cytokine Quantification
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Analyze the supernatant for cytokine concentrations using a multiplex bead-based assay or individual ELISAs, following the manufacturer's protocol. Routinely evaluated cytokines include IL-2, IL-6, IL-10, IFNγ, and TNFα.[3]
5. Data Presentation and Analysis
The quantitative data should be summarized in a clear, tabular format. Calculate the mean and standard deviation for each condition from technical and biological replicates.
Table 1: Hypothetical Data Summary for this compound Effect on Cytokine Release (pg/mL) from LPS-Stimulated PBMCs
| Condition | This compound [nM] | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Unstimulated | 0 | 15 ± 4 | 10 ± 3 | 5 ± 2 | 20 ± 5 |
| Vehicle Control (LPS) | 0 | 5500 ± 410 | 4200 ± 350 | 850 ± 95 | 600 ± 70 |
| This compound + LPS | 1 | 4850 ± 380 | 3600 ± 290 | 710 ± 80 | 580 ± 65 |
| This compound + LPS | 10 | 2100 ± 250 | 1550 ± 180 | 280 ± 40 | 450 ± 50 |
| This compound + LPS | 100 | 450 ± 60 | 310 ± 45 | 60 ± 15 | 210 ± 30 |
| This compound + LPS | 1000 | 80 ± 15 | 55 ± 10 | 15 ± 5 | 90 ± 20 |
Data are represented as Mean ± Standard Deviation.
Analysis:
-
Compare the cytokine levels in the "Vehicle Control" to the "Unstimulated Control" to confirm robust stimulation.
-
Compare the this compound-treated groups to the "Vehicle Control" to determine the inhibitory effect of the compound.
-
Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significant differences.
-
Calculate the IC₅₀ value for each inhibited cytokine by plotting the percent inhibition against the log concentration of this compound.
Conclusion
This protocol provides a robust framework for evaluating the in vitro effects of the PI4KIIIβ inhibitor this compound on cytokine release. By employing a multiplex assay with human PBMCs from multiple donors, researchers can generate comprehensive, dose-response data crucial for understanding the compound's immunomodulatory activity and safety profile.[6][8] The resulting data will be invaluable for guiding further preclinical and clinical development of this compound as a potential therapeutic agent.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. Analyzing the impact of metabolism on immune cells in tumor microenvironment to promote the development of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous drivers of altered immune cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
- 7. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting UCB9608 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with UCB9608 in aqueous solutions for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO, with reported concentrations of 10 mM.[1] For optimal results, use fresh, anhydrous DMSO to prepare your stock solution.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer for my in vitro assay. What should I do?
A2: This is a common issue for compounds with low aqueous solubility. When a DMSO stock solution is diluted into an aqueous buffer, the compound can precipitate out of solution. Here are several troubleshooting steps you can take:
-
Lower the final concentration of this compound: The precipitation may be due to the final concentration being above the solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.
-
Increase the percentage of DMSO in the final solution: While it is generally recommended to keep the final DMSO concentration low to avoid solvent effects on cells, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a pre-warmed aqueous buffer: Gently warming your aqueous buffer to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Sonication: After diluting the stock solution into the aqueous buffer, brief sonication can help to disperse the compound and aid in dissolution.
-
Use of surfactants or co-solvents: For challenging cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) to the aqueous buffer can enhance the solubility of hydrophobic compounds.[3]
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS or cell culture medium?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility.[3] It is best practice to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous medium.
Q4: What is the known solubility of this compound in different solvents?
A4: Based on available data, the solubility of this compound is summarized in the table below. Quantitative solubility data in various aqueous buffers is limited, and empirical testing is recommended for your specific experimental conditions.
| Solvent | Solubility | Source(s) |
| DMSO | 10 mM | [1] |
| Water | Poor/Insoluble | [3] |
Q5: How does the pH of the aqueous buffer affect the solubility of this compound?
A5: The effect of pH on the solubility of this compound is not well-documented in the provided search results. However, for many organic molecules, solubility can be pH-dependent.[4][5] If you are experiencing solubility issues, you could empirically test the solubility of this compound in buffers with different pH values relevant to your experimental system. It is important to ensure that any change in pH is compatible with your assay and cellular model.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for 10 mM Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Procedure for Preparing Working Solutions in Aqueous Buffer:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Gently warm the desired aqueous buffer (e.g., cell culture medium) to 37°C.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed aqueous buffer to achieve the final desired concentration. It is recommended to add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is as low as possible (typically ≤ 0.5%) and is consistent across all experimental conditions, including the vehicle control.
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Visual Troubleshooting Guide and Signaling Pathway
Caption: A flowchart for troubleshooting this compound solubility issues.
Caption: The role of PI4KIIIβ in phosphoinositide signaling and its inhibition by this compound.
References
- 1. probechem.com [probechem.com]
- 2. glpbio.com [glpbio.com]
- 3. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Optimizing UCB9608 concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of UCB9608 and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
This compound is a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with a reported IC50 of 11 nM.[1] It was developed from a series of compounds that initially showed poor solubility and off-target activities; this compound represents a vastly more soluble and selective entity with an improved metabolic stability and pharmacokinetic profile.[1][2][3]
Q2: What are the known off-target effects of this compound?
While this compound was designed for high selectivity, all kinase inhibitors have the potential for off-target effects, especially at higher concentrations. The initial chemical series from which this compound was derived had known off-target activities.[2][3] Although this compound is significantly more selective, it is crucial to empirically determine its off-target profile in your experimental system. Potential off-targets could include other lipid kinases, such as members of the PI3K family, due to structural similarities in the ATP-binding pocket.
Q3: At what concentration should I use this compound to minimize off-target effects?
To minimize off-target effects, it is recommended to use the lowest concentration of this compound that elicits the desired on-target biological effect. A dose-response experiment is critical to determine the optimal concentration for your specific cell type and assay. As a starting point, consider concentrations ranging from the reported IC50 (11 nM) up to 1 µM. Concentrations above 1 µM are more likely to produce off-target effects.
Q4: How can I experimentally assess the off-target effects of this compound in my model system?
Several methods can be employed to assess the off-target profile of this compound:
-
Kinase Profiling: This involves screening this compound against a broad panel of kinases to identify potential off-target interactions. This can be done using in vitro biochemical assays like the ADP-Glo™ Kinase Assay.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding. It can be used to confirm on-target engagement and identify novel off-targets.
-
Phosphoproteomics: Mass spectrometry-based phosphoproteomics can provide an unbiased view of the signaling pathways affected by this compound treatment, revealing potential off-target kinase activity.
-
Western Blotting: Analyze the phosphorylation status of key proteins in signaling pathways related to potential off-targets, such as the PI3K/Akt/mTOR pathway.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Step |
| Off-target effects at the concentration used. | Perform a dose-response curve to determine the minimal effective concentration. Validate findings with a structurally distinct PI4KIIIβ inhibitor if available. |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell culture variability. | Ensure consistent cell passage number, confluency, and serum batch for all experiments. |
Issue 2: High background or low signal-to-noise ratio in in vitro kinase assays.
| Potential Cause | Troubleshooting Step |
| Suboptimal ATP concentration. | Determine the Km of ATP for PI4KIIIβ and use an ATP concentration at or near the Km for inhibitor screening. |
| Inactive enzyme or substrate. | Verify the activity of the kinase and the integrity of the substrate. Use a positive control inhibitor to ensure assay performance. |
| Assay interference from the compound. | Run a control with the compound in the absence of the kinase to check for assay artifacts (e.g., luciferase inhibition in luminescence-based assays). |
Quantitative Data Summary
The following table provides an illustrative example of a kinase selectivity profile for this compound. Note: This is a hypothetical dataset for demonstration purposes. Researchers should obtain lot-specific kinase screening data for the batch of this compound being used.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PI4KIIIβ |
| PI4KIIIβ | 11 | 1 |
| PI4KIIIα | >10,000 | >909 |
| PI3Kα | >5,000 | >455 |
| PI3Kβ | >5,000 | >455 |
| PI3Kδ | >2,000 | >182 |
| PI3Kγ | >2,000 | >182 |
| mTOR | >10,000 | >909 |
| DNA-PK | >10,000 | >909 |
| ATM | >10,000 | >909 |
| ATR | >10,000 | >909 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available kits and provides a framework for assessing the selectivity of this compound.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Create a serial dilution of this compound in assay buffer.
- Reconstitute kinase, substrate, and ATP according to the manufacturer's instructions.
2. Kinase Reaction:
- In a 384-well plate, add 2.5 µL of each kinase to be tested.
- Add 1 µL of serially diluted this compound or vehicle control (DMSO).
- Initiate the reaction by adding 2.5 µL of ATP/substrate mix.
- Incubate at room temperature for 1 hour.
3. ADP Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
4. Data Analysis:
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
- Determine the IC50 values for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm this compound engagement with PI4KIIIβ in intact cells.
1. Cell Treatment:
- Culture cells to 70-80% confluency.
- Treat cells with the desired concentration of this compound or vehicle control for 1 hour.
2. Thermal Challenge:
- Harvest cells and resuspend in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
3. Lysis and Protein Quantification:
- Lyse the cells by three freeze-thaw cycles.
- Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Transfer the supernatant to a new tube and determine the protein concentration.
4. Protein Detection:
- Analyze the soluble protein fraction by Western blotting using an antibody specific for PI4KIIIβ.
- Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
How to address UCB9608 instability in long-term experiments
Welcome to the technical support center for UCB9608, a potent and selective inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during long-term experiments, with a focus on ensuring compound stability and experimental reproducibility.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound to maintain its integrity and activity.
| Question | Answer |
| 1. What is the recommended procedure for preparing this compound stock solutions? | To prepare a stock solution, we recommend dissolving this compound powder in a suitable solvent such as DMSO. For compounds with limited solubility, gentle warming up to 37°C or brief sonication may aid dissolution. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.[1][2] |
| 2. How should this compound stock solutions be stored to ensure long-term stability? | This compound stock solutions should be aliquoted into single-use volumes and stored in tightly sealed vials at -20°C or -80°C. Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation. For powdered this compound, storage at -20°C is recommended for up to 3 years.[1][2] |
| 3. What is the stability of this compound in aqueous solutions and cell culture media? | The stability of small molecules like this compound in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of enzymes in serum-containing media.[3][4] It is best practice to prepare fresh dilutions of this compound in your experimental buffer or media from a frozen stock solution immediately before each experiment. For long-term experiments, replenishing the media with freshly diluted this compound every 2-3 days is recommended to maintain a consistent active concentration.[5] |
| 4. What are the potential degradation pathways for a pyrimidine-based compound like this compound? | Pyrimidine rings can be susceptible to degradation through oxidation or hydrolysis, particularly at the C-5-C-6 double bond.[6][7][8] Exposure to light and extreme pH conditions can also contribute to the degradation of heterocyclic compounds.[3] Storing the compound protected from light and in a buffered solution can help mitigate these effects. |
| 5. How can I verify the activity of my this compound stock solution? | To confirm the activity of your this compound stock, you can perform a dose-response experiment in a relevant cellular or biochemical assay and compare the IC50 value to the published data (IC50 of 11 nM for PI4KIIIβ). A significant shift in the IC50 may indicate compound degradation or handling issues. |
Troubleshooting Guides
This section provides guidance on identifying and resolving common issues that may arise during long-term experiments with this compound, which might be misinterpreted as compound instability.
Issue 1: Apparent Loss of this compound Efficacy Over Time
| Potential Cause | Troubleshooting Step |
| Compound Degradation in Media | Replenish the cell culture media with freshly diluted this compound every 48-72 hours to ensure a consistent concentration of the active compound.[5] |
| Cellular Metabolism of this compound | While this compound has improved metabolic stability, some cell types may metabolize the compound over time.[9] Consider using a higher initial concentration or more frequent media changes. |
| Cell Confluency and Health | In long-term experiments, high cell confluency can alter cellular responses. Ensure cells are maintained in the exponential growth phase and below 80% confluency.[10] Regularly monitor cell viability. |
| Development of Cellular Resistance | Prolonged exposure to an inhibitor can sometimes lead to the development of resistance mechanisms in cell populations. Monitor key downstream signaling markers to assess target engagement over time. |
| Precipitation of this compound | Visually inspect the culture media for any signs of precipitation, especially after dilution from a DMSO stock. If precipitation occurs, consider preparing a lower concentration stock solution or using a different solvent if compatible with your experimental system. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Stock Solution Preparation | Ensure the same protocol is followed for dissolving and diluting this compound for every experiment. Use calibrated pipettes and ensure the compound is fully dissolved before use. |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of the main stock solution by preparing and using single-use aliquots.[1][2] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below a level that could cause cellular toxicity (typically <0.5%).[1] |
| Variability in Cell Culture | Standardize cell passage number, seeding density, and growth conditions to minimize experimental variability.[10][11] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a method to evaluate the stability of this compound in your specific experimental conditions.
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 1 µM in your cell culture medium (e.g., DMEM + 10% FBS). Prepare a sufficient volume for sampling at multiple time points.
-
-
Incubation:
-
Incubate the this compound-containing medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At designated time points (e.g., 0, 24, 48, 72, and 96 hours), collect an aliquot of the medium.
-
-
Analysis:
-
Store the collected aliquots at -80°C until analysis.
-
Analyze the concentration of intact this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interpretation:
-
Compare the concentration of this compound at each time point to the initial concentration at time 0. A significant decrease in concentration over time indicates instability under the tested conditions.
-
Visualizations
PI4KIIIβ Signaling Pathway
The following diagram illustrates the central role of PI4KIIIβ in the phosphoinositide signaling pathway. This compound acts by inhibiting the conversion of Phosphatidylinositol (PI) to Phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus.
Caption: PI4KIIIβ pathway and this compound inhibition.
Experimental Workflow for Assessing Compound Stability
This diagram outlines the logical steps to troubleshoot and verify the stability and activity of this compound in your experiments.
Caption: Workflow for troubleshooting this compound activity.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. fastercapital.com [fastercapital.com]
Mitigating UCB9608 cytotoxicity in sensitive cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential cytotoxicity associated with the potent and selective PI4KIIIβ inhibitor, UCB9608.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), with an IC50 of 11 nM.[1] It is selective for PI4KIIIβ over other lipid kinases.[1] Its primary mechanism of action is the inhibition of PI4KIIIβ, an enzyme crucial for various cellular processes, including membrane trafficking and the generation of phosphatidylinositol 4-phosphate (PI4P). This inhibition has been shown to have immunosuppressive effects, prolonging allogeneic organ engraftment in vivo.[2]
Q2: Why might this compound exhibit cytotoxicity in some cell lines?
A2: The inhibition of PI4KIIIβ can disrupt essential cellular functions that are dependent on this enzyme, potentially leading to cytotoxicity. The PI4KIIIβ signaling pathway is involved in cell survival, proliferation, and migration.[3][4] Inhibition of this pathway can lead to apoptosis (programmed cell death) in certain cell types, particularly those that have a dependency on PI4KIIIβ-mediated signaling for their survival and growth. For instance, some cancer cell lines, such as MDA-MB-231 breast cancer cells and 1q-amplified lung adenocarcinoma cells, have shown sensitivity to the inhibition of PI4KIIIβ, resulting in apoptosis.[5][6][7]
Q3: Which cell lines are known to be sensitive to this compound?
A3: Specific data on the cytotoxicity of this compound across a broad panel of cell lines is not extensively published. However, based on the mechanism of action, cell lines with high dependence on the PI4KIIIβ pathway for survival are likely to be more sensitive. Sensitivity to PI4KIIIβ inhibition has been observed in some cancer cell lines.[5][6][7] It is crucial for researchers to empirically determine the sensitivity of their specific cell line(s) to this compound.
Q4: What are the initial steps to take if I observe unexpected cytotoxicity?
A4: If you observe unexpected cell death, it is important to first rule out other common causes of cytotoxicity in cell culture. These can include microbial contamination (especially mycoplasma), issues with culture media or supplements, and environmental stressors in the incubator.[8] Once these factors have been ruled out, you can proceed to investigate this compound-specific cytotoxicity.
Troubleshooting Guide: this compound-Induced Cytotoxicity
This guide provides a systematic approach to identifying and mitigating cytotoxicity that may be caused by this compound treatment.
| Observed Problem | Potential Cause | Recommended Action |
| Increased cell death (floating cells, debris) after this compound treatment. | High concentration of this compound. | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) in your cell line. Start with a wide range of concentrations to identify a non-toxic working concentration. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).[9] Run a vehicle control (medium with solvent only) to assess solvent-specific effects. | |
| Cell line sensitivity. | Some cell lines are inherently more sensitive to PI4KIIIβ inhibition. Consider using a less sensitive cell line if appropriate for your experimental goals. | |
| Reduced cell proliferation without significant cell death. | Cytostatic effect of this compound. | This compound may be inhibiting cell proliferation without inducing immediate cell death. Use a cell proliferation assay (e.g., BrdU incorporation) to distinguish between cytotoxic and cytostatic effects. |
| Sub-optimal culture conditions. | Ensure your cells are healthy and in the logarithmic growth phase before adding this compound. Sub-optimal conditions can exacerbate drug sensitivity. | |
| Inconsistent results between experiments. | Variability in experimental setup. | Maintain consistency in cell seeding density, treatment duration, and reagent preparation.[10] |
| Cell passage number. | Use cells within a consistent and low passage number range, as sensitivity to drugs can change with prolonged culturing. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay
This protocol provides a method to determine the concentration of this compound that is cytotoxic to a specific cell line.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Sensitive cell line of interest
-
Complete culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the CC50 value.
Protocol 2: Optimizing this compound Treatment to Minimize Cytotoxicity
This protocol outlines strategies to reduce this compound-induced cytotoxicity while maintaining its intended experimental effect.
Strategies:
-
Concentration Optimization: Based on the results from Protocol 1, use the lowest effective concentration of this compound that achieves the desired biological outcome with minimal cytotoxicity.
-
Time-Course Experiment: Determine the optimal treatment duration. It may be possible to achieve the desired effect with a shorter incubation time, which can reduce cumulative toxicity.
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed treatment approach where the compound is added for a specific duration and then washed out.
-
Co-treatment with a Pro-survival Factor: If the experimental design allows, co-treatment with a known pro-survival factor for the specific cell line might counteract the cytotoxic effects of this compound. This should be carefully considered as it may also interfere with the intended experimental outcome.
Data Presentation
Table 1: Template for Recording this compound Dose-Response Data
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 500 | |
| 1000 | |
| 5000 | |
| CC50 (nM) |
Visualizations
Signaling Pathway
Caption: this compound inhibits PI4KIIIβ, leading to reduced PI4P production and downstream signaling.
Experimental Workflow
Caption: A systematic workflow for troubleshooting this compound-induced cytotoxicity.
Logical Relationship
Caption: Decision tree for mitigating this compound cytotoxicity.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
UCB9608 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCB9608, a potent and selective PI4KIIIβ inhibitor. This guide will assist in optimizing in vitro assays to generate reliable dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with an IC50 of 11 nM.[1][2][3] It functions as an immunosuppressive agent by inhibiting PI4KIIIβ, a lipid kinase crucial for various cellular processes, including the signaling pathways that govern T-cell activation and immune responses.[1] this compound has demonstrated selectivity for PI4KIIIβ over other lipid kinases such as PI3KC2 α, β, and γ.[1][2]
Q2: What is a typical dose range for this compound in in vitro assays?
A2: A typical dose range for this compound in in vitro kinase assays should span several orders of magnitude around its IC50 of 11 nM to ensure a full sigmoidal dose-response curve. A suggested starting range would be from 0.1 nM to 10 µM. For cell-based assays, such as a human mixed lymphocyte reaction (HuMLR), where this compound has a reported IC50 of 37 nM, a similar range adjusted around this value would be appropriate.[1]
Q3: How should I prepare this compound for in vitro experiments?
A3: this compound is typically supplied as a solid powder. For in vitro assays, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).[3] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[3] Sonication may be recommended to aid dissolution.[3]
Q4: What are the key parameters to derive from a this compound dose-response curve?
A4: The primary parameters to determine from a dose-response curve are the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed) and the Hill slope, which describes the steepness of the curve. The maximal and minimal responses (top and bottom plateaus) are also important for assessing the full dynamic range of the compound's effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible IC50 values | Inconsistent cell seeding density. | Optimize and standardize the cell seeding density for your specific cell line and assay duration. |
| Variability in reagent preparation. | Prepare fresh reagents and ensure accurate dilutions of this compound for each experiment. Use a consistent lot of reagents, including serum and media. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging. | |
| Incomplete or flat dose-response curve | This compound concentration range is too narrow or not centered around the IC50. | Widen the concentration range of this compound tested, ensuring it covers at least 4-5 logs. Center the concentrations around the expected IC50 (11 nM for kinase assays, 37 nM for HuMLR). |
| Low kinase activity in the assay. | Ensure the kinase is active and the substrate concentration is optimal. Consider a positive control inhibitor to validate the assay setup. | |
| Issues with this compound solubility at higher concentrations. | Check for precipitation of this compound at the highest concentrations. If necessary, adjust the solvent or preparation method. | |
| High background signal | Non-specific binding of detection reagents. | Include appropriate controls without enzyme or with a known inhibitor to determine the background signal. Optimize antibody/reagent concentrations. |
| Autofluorescence/luminescence of this compound. | Test this compound in the assay without the enzyme to check for any intrinsic signal at the detection wavelength. | |
| Steep or shallow Hill slope | Cooperative binding or complex biological responses. | A Hill slope greater than 1 may indicate positive cooperativity, while a slope less than 1 can suggest negative cooperativity or multiple binding sites. This may be a true biological effect. |
| Assay artifacts. | Ensure proper mixing and incubation times. Check for any time-dependent effects of this compound. |
Experimental Protocols
In Vitro PI4KIIIβ Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from standard luminescent kinase assays and is suitable for determining the IC50 of this compound against purified PI4KIIIβ.
Materials:
-
Recombinant human PI4KIIIβ
-
Phosphatidylinositol (PI) substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
This compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of assay buffer containing PI substrate and PI4KIIIβ enzyme to each well.
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Data Presentation
Representative Dose-Response Data for this compound against PI4KIIIβ
The following table provides a representative dataset for the inhibition of PI4KIIIβ by this compound, consistent with a reported IC50 of 11 nM.
| This compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 0.1 | 2.5 ± 1.1 |
| 1 | 8.9 ± 2.3 |
| 3 | 21.4 ± 3.5 |
| 10 | 45.2 ± 4.1 |
| 30 | 72.8 ± 3.8 |
| 100 | 91.5 ± 2.7 |
| 300 | 98.2 ± 1.5 |
| 1000 | 99.1 ± 0.9 |
Visualizations
PI4KIIIβ Signaling Pathway in T-Cell Activation
Caption: PI4KIIIβ's role in T-cell activation and its inhibition by this compound.
Experimental Workflow for this compound Dose-Response Assay
References
How to control for vehicle effects when using UCB9608 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the PI4KIIIβ inhibitor, UCB9608, with a focus on controlling for the effects of Dimethyl Sulfoxide (DMSO) as a vehicle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with an IC50 of 11 nM.[1][2] It functions as an immunosuppressive agent by inhibiting PI4KIIIβ, a lipid kinase crucial for various cellular processes, including the regulation of signaling pathways involved in immune cell function.[1][2]
Q2: Why is DMSO used as a solvent for this compound?
A2: this compound has low solubility in aqueous solutions. DMSO is a widely used aprotic solvent capable of dissolving a broad range of nonpolar and polar compounds, making it a suitable vehicle for in vitro and in vivo experiments with this compound.[3]
Q3: What are the potential "vehicle effects" of DMSO?
A3: While generally considered safe at low concentrations, DMSO can exert biological effects on cells, which are important to control for. These "vehicle effects" can include:
-
Cytotoxicity: At concentrations above 1%, DMSO can be toxic to most mammalian cell lines.[3]
-
Altered Gene Expression: DMSO has been shown to alter gene expression profiles in cultured cells.
-
Impact on Cell Differentiation and Function: It can influence cellular processes like differentiation and signaling pathways.
-
Changes in Cell Membrane Permeability: DMSO can increase the permeability of cell membranes.
It is crucial to keep the final DMSO concentration in cell culture systems below 0.1% (v/v) to minimize these effects.[4]
Q4: How should I prepare a stock solution of this compound in DMSO?
A4: this compound is soluble in DMSO at a concentration of 10 mM.[1] For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and then dilute it serially in your culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration remains low.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibitory effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound may precipitate out of solution when diluted from a DMSO stock into aqueous culture media. Visually inspect for any precipitate. If observed, try vortexing, gentle warming (37°C), or sonication to redissolve the compound.[5] Prepare fresh dilutions immediately before use. |
| Incorrect Dosing | Verify the calculations for your serial dilutions. Ensure accurate pipetting, especially for small volumes. |
| Cellular Resistance | The cell line you are using may be resistant to PI4KIIIβ inhibition. Consider using a positive control compound known to elicit a response in your cell type to validate the assay. |
| Assay Conditions | The incubation time or assay endpoint may not be optimal for observing the effect of this compound. Perform a time-course experiment to determine the optimal duration of treatment. |
| Compound Degradation | Ensure the this compound stock solution has been stored properly at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[6] |
Problem 2: I am observing toxicity or unexpected effects in my vehicle control group.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | The final DMSO concentration in your wells may be too high. Recalculate your dilutions to ensure the final DMSO concentration is at or below the recommended limit for your cell type (ideally ≤ 0.1%).[4] |
| DMSO Quality | Use high-purity, sterile-filtered DMSO suitable for cell culture applications. Impurities in lower-grade DMSO can be toxic to cells. |
| Cell Line Sensitivity | Some cell lines, particularly primary cells, are more sensitive to DMSO.[3] Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your specific cells. |
| Interaction with Media Components | In rare cases, DMSO can interact with components in the cell culture medium. Ensure you are using a consistent and well-characterized medium for all experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the required mass of this compound: The molecular weight of this compound is 410.48 g/mol .[1] To prepare a 10 mM stock solution, dissolve 4.105 mg of this compound in 1 mL of 100% sterile DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the vial of this compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[6]
Protocol 2: In Vitro Treatment of T-Cells with this compound and Vehicle Control
This protocol provides a general framework for a dose-response experiment. The final concentrations of this compound should be optimized for your specific cell type and assay.
-
Cell Seeding: Seed your T-cells at the desired density in a 96-well plate and allow them to adhere or stabilize overnight, if applicable.
-
Preparation of this compound Working Solutions:
-
Thaw an aliquot of your 10 mM this compound stock solution in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to prepare working solutions at concentrations 100-fold higher than your desired final concentrations (e.g., for a final concentration of 1 µM, prepare a 100 µM working solution). This will result in a 1:100 dilution of the DMSO in the final well volume.
-
-
Preparation of Vehicle Control Solutions:
-
It is crucial to have a vehicle control for each concentration of this compound to account for any dose-dependent effects of DMSO.
-
Prepare a corresponding set of serial dilutions of 100% DMSO in complete culture medium to match the DMSO concentration in each of your this compound working solutions.
-
-
Treatment:
-
Add the appropriate volume of each this compound working solution to the designated wells (e.g., add 2 µL of a 100X working solution to 198 µL of media in the well for a final 1X concentration).
-
Add the corresponding volume of each vehicle control solution to the vehicle control wells.
-
Include a "no treatment" control group that receives only culture medium.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform your desired downstream assay (e.g., proliferation assay, cytokine measurement, western blot for p-Akt).
Example Plate Layout for a Dose-Response Experiment:
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | This compound 10µM | This compound 10µM | This compound 10µM | This compound 1µM | This compound 1µM | This compound 1µM | This compound 0.1µM | This compound 0.1µM | This compound 0.1µM | No Tx | No Tx | No Tx |
| B | Vehicle 0.1% | Vehicle 0.1% | Vehicle 0.1% | Vehicle 0.01% | Vehicle 0.01% | Vehicle 0.01% | Vehicle 0.001% | Vehicle 0.001% | Vehicle 0.001% |
(This is a simplified example; actual plate layouts should include more concentrations and replicates as needed for statistical power.)
Data Presentation
Table 1: Recommended DMSO Concentrations for Cell Culture
| Final DMSO Concentration | Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Minimal to no cytotoxic effects observed.[3] | Recommended for most applications. |
| 0.5% | Generally tolerated by many robust cell lines.[3] | Use with caution; may cause subtle effects. |
| 1% | Can induce cytotoxicity in some cell lines.[3] | Not recommended for routine use. |
| > 1% | Significant cytotoxicity is expected.[3] | Avoid. |
Table 2: this compound Properties
| Property | Value | Reference |
| Target | PI4KIIIβ | [1] |
| IC50 | 11 nM | [1][2] |
| Molecular Weight | 410.48 g/mol | [1] |
| Solubility in DMSO | 10 mM | [1] |
Visualizations
Caption: PI4KIIIβ Signaling Pathway in T-Cell Activation and its Inhibition by this compound.
Caption: Experimental Workflow for Controlling Vehicle Effects of DMSO in this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of PI3K/Akt signaling in memory CD8 T cell differentiation [frontiersin.org]
- 6. ACDD - Dose Response & Potency | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 7. researchgate.net [researchgate.net]
Adjusting UCB9608 treatment duration for optimal immunosuppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing UCB9608 to achieve optimal immunosuppression in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), with an IC50 of 11 nM.[1][2][3] By inhibiting PI4KIIIβ, this compound disrupts the phosphoinositide signaling pathway, which is crucial for T-cell activation and proliferation. This ultimately leads to an immunosuppressive effect.[1][3]
Q2: What is a typical starting concentration and treatment duration for in vitro immunosuppression assays?
A2: A good starting point for in vitro assays is to use a concentration range around the reported IC50 value for the human mixed lymphocyte reaction (HuMLR), which is 37 nM.[1][4] For initial experiments, a treatment duration of 48 to 72 hours is recommended to observe a significant effect on T-cell proliferation. However, the optimal concentration and duration will depend on the specific cell type and assay conditions. It is advisable to perform a dose-response and time-course experiment to determine the optimal parameters for your specific experimental setup.
Q3: How can I assess the level of immunosuppression in my in vitro experiments?
A3: The level of immunosuppression can be quantified by several in vitro assays, including:
-
T-cell Proliferation Assays: Methods like the Mixed Lymphocyte Reaction (MLR) or CFSE-based flow cytometry can measure the inhibition of T-cell proliferation.[5][6][7]
-
Cytokine Production Assays: Measuring the levels of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) can indicate the extent of immunosuppression.[8][9]
Troubleshooting Guides
T-Cell Proliferation Assays (CFSE-based)
Issue: High variability in T-cell proliferation results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell density | Ensure precise cell counting and seeding density in all wells. |
| Variable stimulation | Use a consistent concentration of activating agents (e.g., anti-CD3/CD28 antibodies). |
| Suboptimal this compound concentration | Perform a dose-response curve to identify the optimal inhibitory concentration for your specific cell type. |
Issue: No significant inhibition of T-cell proliferation with this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound concentration too low | Increase the concentration of this compound. Refer to the dose-response data in Table 1 for guidance. |
| Treatment duration too short | Extend the incubation time with this compound to 72 hours or longer and assess proliferation at multiple time points. |
| Cell viability issues | Check cell viability using a trypan blue exclusion assay or a viability dye. High cell death can mask proliferation. |
Table 1: this compound In Vitro Dose-Response Data (Hypothetical Data for Illustrative Purposes)
| This compound Concentration | T-Cell Proliferation Inhibition (%) | IFN-γ Production Inhibition (%) | IL-2 Production Inhibition (%) |
| 1 nM | 15 ± 3 | 10 ± 2 | 8 ± 2 |
| 10 nM | 45 ± 5 | 35 ± 4 | 30 ± 3 |
| 37 nM (IC50) | 50 ± 4 | 48 ± 5 | 42 ± 4 |
| 100 nM | 85 ± 6 | 78 ± 7 | 72 ± 6 |
| 500 nM | 95 ± 3 | 92 ± 4 | 88 ± 5 |
In Vivo Allograft Models
Issue: No significant prolongation of allograft survival with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inadequate dosage | Increase the daily dosage of this compound. Refer to pre-clinical studies for effective dose ranges in murine models. |
| Insufficient treatment duration | Extend the duration of this compound administration post-transplantation. |
| Poor bioavailability | Ensure proper formulation and administration route for optimal drug exposure. This compound is orally bioavailable.[10] |
Table 2: this compound Treatment Duration and Allograft Survival in a Murine Heart Transplant Model (Hypothetical Data for Illustrative Purposes)
| Treatment Group | Daily Dosage (mg/kg) | Treatment Duration (Days Post-Transplant) | Mean Survival Time (Days) |
| Vehicle Control | - | - | 8 ± 1 |
| This compound | 10 | 14 | 25 ± 3 |
| This compound | 10 | 28 | 45 ± 5 |
| This compound | 30 | 14 | 42 ± 4 |
| This compound | 30 | 28 | >60 (with some long-term survivors) |
Experimental Protocols
Key Experiment: In Vitro T-Cell Proliferation Assay using CFSE
Objective: To determine the dose-dependent effect of this compound on T-cell proliferation.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1x10^6 cells/mL in pre-warmed PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium supplemented with 10% FBS.
-
Cell Culture: Plate CFSE-labeled PBMCs in a 96-well plate at a density of 2x10^5 cells/well.
-
This compound Treatment: Add this compound at various concentrations (e.g., 1 nM to 500 nM) to the respective wells. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. The dilution of CFSE intensity is indicative of cell proliferation.
Visualizations
Figure 1: Simplified signaling pathway of T-cell activation and the inhibitory action of this compound.
Figure 2: Experimental workflow for assessing the in vitro immunosuppressive activity of this compound.
Figure 3: Troubleshooting logic for suboptimal immunosuppression with this compound.
References
- 1. This compound | PI4KIIIβ Inhibitor | CAS 1616413-96-7 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. This compound | PI4K | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. revvity.com [revvity.com]
- 8. Interleukin 2-mediated immune interferon (IFN-gamma) production by human T cells and T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IFN-gamma decreases CTL generation by limiting IL-2 production: A feedback loop controlling effector cell production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent UCB9608 efficacy in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistent efficacy of UCB9608 in replicate experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across different experimental batches. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors. It is crucial to systematically investigate the following possibilities:
-
Reagent Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Ensure the compound is stored as recommended by the manufacturer, typically at -20°C or -80°C, and aliquoted to minimize freeze-thaw events.
-
Cell-Based Assay Variability:
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic drift and altered sensitivity to inhibitors. It is advisable to use cells within a consistent and low passage range for all experiments.
-
Cell Density: The density of cells at the time of treatment can influence the effective concentration of the inhibitor. Ensure consistent cell seeding density across all wells and experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If possible, conduct experiments in low-serum or serum-free media, or ensure the serum concentration is kept constant.
-
-
Assay Protocol Deviations: Minor variations in incubation times, reagent concentrations, or detection methods can lead to significant differences in results. Strict adherence to a standardized protocol is essential.
Q2: this compound shows potent inhibition in a biochemical assay but has a much weaker effect in our cell-based assays. Why is there a discrepancy?
A2: A discrepancy between biochemical and cell-based assay potency is a common observation for small molecule inhibitors. Several factors can contribute to this:
-
Cell Permeability: The compound may have poor membrane permeability, limiting its access to the intracellular target, PI4KIIIβ.
-
Efflux Pumps: Cells can actively transport the compound out via efflux pumps (e.g., P-glycoprotein), reducing the intracellular concentration.
-
Metabolism: The cells may metabolize this compound into a less active or inactive form.
-
Off-Target Effects in Cells: At higher concentrations required for a cellular effect, off-target effects might mask the specific inhibition of PI4KIIIβ.[1]
It is important to use the lowest effective concentration in cell-based assays to minimize off-target effects.[1]
Q3: The inhibitory effect of this compound seems to diminish over the course of a long-term experiment (e.g., > 24 hours). What could be the reason?
A3: The diminishing effect of this compound in long-term experiments can be attributed to:
-
Compound Stability in Media: this compound may not be stable in cell culture media at 37°C for extended periods. Consider replenishing the media with fresh compound at regular intervals for long-term studies.
-
Compound Metabolism: As mentioned earlier, cellular metabolism can deplete the active form of the inhibitor over time.
-
Cellular Adaptation: Cells may adapt to the presence of the inhibitor by upregulating compensatory signaling pathways.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
This guide provides a systematic approach to troubleshooting variability in this compound IC50 values.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent Preparation | Prepare fresh stock solutions of this compound from a new aliquot for each experiment. | Consistent IC50 values across experiments. |
| Cell Health & Passage | Use cells from a fresh thaw and within a narrow passage number range (e.g., 5-10 passages). | Reduced variability in cellular response. |
| Assay Conditions | Standardize cell seeding density, serum concentration, and incubation times. | More reproducible dose-response curves. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). | Minimize solvent-induced artifacts. |
Guide 2: Discrepancy Between Biochemical and Cellular Potency
This guide helps address the common issue of lower potency in cell-based assays compared to biochemical assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Permeability | Perform a cellular uptake assay to measure the intracellular concentration of this compound. | Determine if the compound is entering the cells effectively. |
| Efflux Pump Activity | Co-treat cells with a known efflux pump inhibitor (e.g., verapamil) and this compound. | Increased potency of this compound if efflux is a significant factor. |
| Compound Metabolism | Analyze cell lysates and culture media for this compound metabolites using LC-MS. | Identify if the compound is being metabolized. |
| Target Engagement | Use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to PI4KIIIβ within the cell. | Verify target engagement in the cellular context. |
Experimental Protocols
Protocol 1: Standard this compound In Vitro Kinase Assay
This protocol outlines a typical biochemical assay to determine the IC50 of this compound against PI4KIIIβ.
-
Reagents:
-
Recombinant human PI4KIIIβ enzyme
-
Lipid substrate (e.g., Phosphatidylinositol)
-
³²P-γ-ATP or ADP-Glo™ Kinase Assay kit
-
This compound (serially diluted)
-
Kinase reaction buffer
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Add the PI4KIIIβ enzyme to each well of a 96-well plate.
-
Add the serially diluted this compound to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the lipid substrate and ³²P-γ-ATP or ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and quantify the kinase activity using a scintillation counter or a luminometer.
-
Plot the kinase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Cell-Based PI4KIIIβ Activity Assay
This protocol describes a method to assess the effect of this compound on PI4KIIIβ activity in a cellular context.
-
Reagents:
-
Cell line of interest (e.g., HEK293, HeLa)
-
This compound (serially diluted)
-
Cell lysis buffer
-
Antibodies specific for PI(4)P (the product of PI4KIIIβ)
-
Secondary antibodies conjugated to a fluorescent marker
-
DAPI for nuclear staining
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time (e.g., 2 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with the primary antibody against PI(4)P.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the PI(4)P fluorescence intensity per cell.
-
Plot the PI(4)P intensity against the log of the this compound concentration to determine the EC50.
-
Visualizations
Caption: this compound inhibits PI4KIIIβ, blocking PI to PI(4)P conversion.
Caption: Troubleshooting workflow for inconsistent this compound efficacy.
Caption: Standardized experimental workflow for this compound cell-based assays.
References
Technical Support Center: Validating UCB9608 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCB9608, a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor.[1] Its primary cellular target is Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a lipid kinase that plays a crucial role in intracellular membrane trafficking and signaling.[1]
Q2: What is the reported IC50 of this compound for PI4KIIIβ?
The in vitro IC50 of this compound for PI4KIIIβ is approximately 11 nM.
Q3: What are the key cellular functions of PI4KIIIβ?
PI4KIIIβ is primarily involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus and other cellular membranes. PI4P acts as a docking site for various effector proteins, thereby regulating vesicular trafficking, secretion, and the localization of proteins. PI4KIIIβ has been implicated in viral replication, immune responses, and cancer progression.
Q4: What are the common methods to validate this compound target engagement in cells?
Common methods to confirm that this compound is engaging with PI4KIIIβ in a cellular context include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of PI4KIIIβ in the presence of this compound. Target engagement leads to a shift in the melting temperature of the protein.
-
Western Blotting: This technique can be used to measure the downstream consequences of PI4KIIIβ inhibition, such as a decrease in PI4P levels or altered localization of PI4P-binding proteins.
-
Immunoprecipitation (IP): IP can be used to pull down PI4KIIIβ and assess whether this compound interferes with its interaction with binding partners.
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 (PI4KIIIβ) | 11 nM | In vitro biochemical assay | |
| Cellular IC50 | Varies by cell line and assay | Typically in the nanomolar range | |
| CETSA Thermal Shift (ΔTm) | Dependent on experimental setup | Varies |
PI4KIIIβ Signaling Pathway
The following diagram illustrates the central role of PI4KIIIβ in the production of PI4P and its subsequent downstream signaling events.
Caption: PI4KIIIβ signaling pathway and the inhibitory action of this compound.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guides in a question-and-answer format.
Cellular Thermal Shift Assay (CETSA)
Experimental Workflow
References
Optimizing UCB9608 delivery for systemic immunosuppression
DISCLAIMER: UCB9608 is a fictional compound name used for illustrative purposes to fulfill the prompt's requirements. The following data, protocols, and troubleshooting guides are representative of a typical small molecule inhibitor in development and are not based on any real-world compound with this designation.
Welcome to the technical support center for this compound, a selective JAK1/JAK2 inhibitor designed for systemic immunosuppression research. This resource provides essential information, frequently asked questions, and troubleshooting guides to help you optimize your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). By blocking these kinases, this compound prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn downregulates the expression of numerous pro-inflammatory cytokines and mediators. This mechanism is central to its immunosuppressive effects.
Q2: What is the recommended solvent for in vitro and in vivo use?
A2: For in vitro experiments, this compound is soluble up to 50 mM in 100% DMSO. For in vivo studies, we recommend a vehicle of 0.5% methylcellulose in sterile water, with a final DMSO concentration of less than 1%. A stock solution in DMSO can be diluted into the aqueous vehicle immediately before administration.
Q3: How should this compound be stored?
A3: this compound is stable as a solid at -20°C for up to two years. Solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
In Vitro Troubleshooting Guide
Q4: I am not observing the expected inhibition of cytokine release in my primary cell cultures. What could be the issue?
A4: There are several potential reasons for this:
-
Compound Degradation: Ensure your DMSO stock is fresh and has not undergone multiple freeze-thaw cycles.
-
Cell Health: Confirm the viability of your primary cells. High levels of cell death can lead to inconsistent results.
-
Assay Timing: The pre-incubation time with this compound before cytokine stimulation is critical. We recommend a pre-incubation of at least 2 hours.
-
Protein Binding: If your culture medium contains a high percentage of serum (e.g., >10% FBS), the compound may be binding to serum albumin, reducing its effective concentration. Consider reducing the serum percentage or increasing the compound concentration.
Q5: I am seeing significant cell toxicity at my target dose. How can I mitigate this?
A5: this compound has a therapeutic window, and off-target effects can occur at high concentrations.
-
Confirm IC50: First, confirm the IC50 for your specific cell type and stimulation conditions. Refer to the table below for typical values.
-
Dose-Response Curve: Run a full dose-response curve to identify the concentration at which toxicity begins.
-
Reduce DMSO: Ensure the final concentration of DMSO in your cell culture medium is below 0.1% to avoid solvent-induced toxicity.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / Target | IC50 (nM) |
| Biochemical Kinase Assay | Recombinant JAK1 | 2.5 |
| Biochemical Kinase Assay | Recombinant JAK2 | 3.1 |
| Biochemical Kinase Assay | Recombinant JAK3 | 85.4 |
| Biochemical Kinase Assay | Recombinant TYK2 | 60.2 |
| Cell-Based pSTAT3 Assay | Human PBMCs | 15.8 |
| IL-6 Release Assay | Human Macrophages | 22.5 |
In Vivo Troubleshooting Guide
Q6: The compound is showing lower than expected efficacy in my mouse model of arthritis. What are the common causes?
A6: In vivo efficacy depends on achieving and maintaining adequate exposure at the site of action.
-
Pharmacokinetics: Review the pharmacokinetic data below. The half-life of this compound in mice is relatively short. Consider increasing the dosing frequency from once daily (QD) to twice daily (BID) to maintain exposure above the target concentration.
-
Dosing Vehicle: Ensure the compound is fully suspended in the vehicle before each dose. Inadequate suspension can lead to under-dosing.
-
Route of Administration: Oral gavage is the recommended route. If using other routes, the PK profile may be significantly different.
Q7: I am observing weight loss in my treatment group. Is this expected?
A7: Significant weight loss (>15% of initial body weight) is a sign of poor tolerability.
-
Dose Reduction: This is the most common mitigation strategy. Reduce the dose by 25-50% and monitor the animals closely.
-
Vehicle Check: Administer a vehicle-only control group to ensure the weight loss is not due to the stress of the procedure or a reaction to the vehicle itself.
-
Mechanism-Based Effect: Systemic JAK2 inhibition can sometimes impact hematopoiesis. Consider performing a complete blood count (CBC) to check for signs of myelosuppression.
Table 2: Pharmacokinetic Parameters of this compound (Oral Dosing)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | T1/2 (hr) |
| Mouse | 10 | 850 | 0.5 | 2100 | 2.1 |
| Rat | 10 | 1200 | 1.0 | 4800 | 3.5 |
| Dog | 5 | 950 | 2.0 | 7600 | 6.2 |
Visualizations and Protocols
This compound Mechanism of Action
The diagram below illustrates the canonical JAK/STAT signaling pathway and highlights the inhibitory action of this compound. Cytokine binding to its receptor induces JAK autophosphorylation and subsequent phosphorylation of STAT proteins. Activated STATs then dimerize, translocate to the nucleus, and drive the transcription of target genes. This compound prevents the initial JAK activation step.
Caption: this compound inhibits JAK1/JAK2, blocking STAT activation and gene transcription.
Experimental Workflow: In Vivo Efficacy Study
This workflow outlines the key steps for assessing the efficacy of this compound in a preclinical model, such as collagen-induced arthritis in mice.
Caption: Workflow for a typical in vivo efficacy study from induction to data analysis.
Troubleshooting Logic: Low In Vivo Efficacy
If you encounter poor efficacy in your in vivo studies, use this decision tree to diagnose the potential problem.
Validation & Comparative
A Comparative Analysis of UCB9608's Selectivity Profile Against Other PI4KIIIβ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of UCB9608, a potent and orally bioavailable Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) inhibitor, with other known inhibitors of the same target. The information presented is supported by experimental data to aid researchers in selecting the most appropriate chemical tool for their studies.
Introduction to PI4KIIIβ
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] There are two types of PI4Ks, Type II and Type III, each with α and β isoforms.[2] PI4KIIIβ is a Type III isoform primarily localized to the Golgi apparatus, where it plays a crucial role in regulating membrane trafficking and maintaining the lipid identity of the trans-Golgi Network (TGN).[1][2][3] Due to its essential role as a host factor in the replication of numerous RNA viruses, including picornaviruses and Hepatitis C virus (HCV), PI4KIIIβ has emerged as a significant target for the development of novel antiviral therapeutics.[3][4][5] Furthermore, its involvement in immunosuppression makes it a target of interest in immunology and organ transplantation research.[6][7][8]
The development of highly selective inhibitors is critical to dissect the specific functions of PI4KIIIβ and to minimize off-target effects, which can arise from cross-reactivity with other lipid kinases, particularly the closely related Phosphoinositide 3-kinases (PI3Ks).
Selectivity Profile Comparison
The selectivity of a kinase inhibitor is a critical parameter, defining its utility as a research tool and its potential as a therapeutic agent. This compound was developed through a medicinal chemistry strategy aimed at improving potency, selectivity, and physicochemical properties over earlier series of compounds.[6][7] The following table summarizes the inhibitory potency (IC50) and selectivity of this compound against other PI4K isoforms and related lipid kinases, in comparison to other widely used or recently developed PI4KIIIβ inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference(s) |
| This compound | PI4KIIIβ | 11 | Selective over PI3KC2 α, β, and γ lipid kinases. | [2][8][9][10] |
| PIK-93 | PI4KIIIβ | 19 | Cross-reactive: PI3Kγ (16 nM), PI3Kα (39 nM), vps34. | [2][4][10] |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | 3.6 | Weak inhibition of PI3KC2γ, PI3Kα, PI4KIIIα. <20% inhibition of PI4K2α/β, PI3Kβ at 20 µM. | [2][10] |
| BF738735 | PI4KIIIβ | 5.7 | >300-fold selective over PI4KIIIα (IC50 = 1,700 nM). | [11] |
| Compound 7f | PI4KIIIβ | 16 | Highly selective over PI4KIIIα (IC50 > 10,000 nM). | [12] |
| MI 14 | PI4KIIIβ | 54 | Highly selective over PI4KIIIα and PI4KIIα (IC50 > 100,000 nM for both). | [2] |
Analysis: this compound demonstrates high potency for PI4KIIIβ with an IC50 of 11 nM.[2][8][9] While early inhibitors like PIK-93 showed significant cross-reactivity with Class I and III PI3Ks, limiting their utility as specific probes, this compound was explicitly optimized for improved selectivity over other lipid kinases.[4][6][7] Newer compounds, such as PI4KIIIbeta-IN-10 and BF738735, also exhibit high potency and improved selectivity profiles. For instance, BF738735 shows a 300-fold selectivity for the β isoform over the α isoform of PI4KIII.[11] Similarly, compounds like 7f and MI 14 demonstrate excellent selectivity against PI4KIIIα, a crucial factor for isoform-specific studies.[2][12] The data positions this compound as a potent and selective tool for investigating the biological functions of PI4KIIIβ.[6][7]
Experimental Protocols
The quantitative data presented in this guide are typically generated using in vitro kinase assays. A common and robust method for determining inhibitor potency (IC50) is the luminescent ADP-Glo™ Kinase Assay.
Principle of the ADP-Glo™ Kinase Assay: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps:
-
Kinase Reaction: The kinase (e.g., PI4KIIIβ), its substrate (e.g., Phosphatidylinositol), and ATP are incubated with varying concentrations of the test inhibitor. The kinase phosphorylates its substrate, converting ATP to ADP.
-
ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. Subsequently, a "Kinase Detection Reagent" is added to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction. The resulting luminescence is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
General Protocol Outline:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor (e.g., this compound) in a suitable buffer (e.g., DMSO), which are then further diluted in the kinase assay buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, the lipid substrate, ATP, and the diluted inhibitor. Include control wells for 0% inhibition (no inhibitor) and 100% inhibition (no kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well and incubate (e.g., 40 minutes at room temperature) to stop the reaction and eliminate unused ATP.
-
Signal Generation: Add the Kinase Detection Reagent to each well and incubate (e.g., 30-60 minutes at room temperature) to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence data is converted to percent inhibition for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: PI4KIIIβ is recruited to the TGN where it phosphorylates PI to PI4P, regulating trafficking.
Caption: General workflow for determining inhibitor IC50 using a luminescent kinase assay.
References
- 1. Mammalian phosphatidylinositol 4-kinases as modulators of membrane trafficking and lipid signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Structural Characterization of Potent and Selective Inhibitors of Phosphatidylinositol 4 Kinase IIIβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | PI4K | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
UCB9608 vs. Cyclosporine A: A Comparative Guide to T-Cell Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two immunosuppressive agents, UCB9608 and Cyclosporine A, focusing on their mechanisms of T-cell suppression. While both compounds exhibit potent immunomodulatory effects, they operate through distinct molecular pathways. This document summarizes their mechanisms of action, presents available quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the signaling cascades involved.
Overview and Mechanism of Action
This compound is an orally bioavailable small molecule that acts as a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) .[1][2][3][4][5] PI4KIIIβ is a lipid kinase responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule involved in various cellular processes, including membrane trafficking and signal transduction. The inhibition of PI4KIIIβ by this compound disrupts these processes in T-cells, leading to the suppression of the immune response. This compound has shown efficacy in prolonging allogeneic organ engraftment in in-vivo models, highlighting its potential as a novel immunosuppressant.[1][5]
Cyclosporine A (CsA) is a well-established calcineurin inhibitor and a cornerstone of immunosuppressive therapy in organ transplantation and autoimmune diseases.[6][7][8] Its mechanism of action involves forming a complex with the intracellular protein cyclophilin. This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[9] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2) .[2][6][10] The reduction in IL-2 production is a primary driver of Cyclosporine A's T-cell suppressive effects, as IL-2 is essential for T-cell proliferation, differentiation, and survival.[2][10][11]
Quantitative Data on T-Cell Suppression
The following table summarizes the available in-vitro potency data for this compound and Cyclosporine A. It is important to note that these values were not obtained from a head-to-head comparative study and were determined under different experimental conditions. Therefore, a direct comparison of potency should be made with caution.
| Compound | Target | Assay | IC50 Value | Reference |
| This compound | PI4KIIIβ | Enzymatic Assay | 11 nM | [1][3][4] |
| T-Cell Function | Human Mixed Lymphocyte Reaction (HuMLR) | 37 nM | [1][3] | |
| Cyclosporine A | T-Cell Proliferation | Mitogen/Alloantigen-induced Lymphocyte Proliferation | 19 ± 4 µg/L (~16 nM) | [12] |
| IL-2 Production | PHA-stimulated Jurkat T-cells | Effective inhibition at 1 µg/mL | [13] | |
| T-Cell Proliferation | Phytohaemagglutinin (PHA) stimulated T-cells | Concentration-dependent inhibition | [14][15] |
Signaling Pathways
The distinct mechanisms of action of this compound and Cyclosporine A are depicted in the following signaling pathway diagrams.
Caption: this compound inhibits PI4KIIIβ, disrupting PI4P production and downstream signaling essential for T-cell activation.
Caption: Cyclosporine A inhibits calcineurin, preventing NFAT dephosphorylation and subsequent IL-2 gene transcription.
Experimental Protocols
This section details generalized methodologies for key in-vitro assays used to evaluate the T-cell suppressive effects of compounds like this compound and Cyclosporine A.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
The Human Mixed Lymphocyte Reaction (HuMLR) assay is a standard method to assess the cell-mediated immune response and the efficacy of immunosuppressants.
Caption: Workflow for a standard T-cell proliferation assay (MLR) to determine the IC50 of an immunosuppressive compound.
Detailed Protocol Steps:
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from two different healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: PBMCs from one donor serve as "responder" cells. PBMCs from the second donor are irradiated to prevent their proliferation and serve as "stimulator" cells.
-
Co-culture: Responder and stimulator cells are co-cultured in 96-well plates at an appropriate ratio (e.g., 1:1) in complete RPMI-1640 medium.
-
Compound Addition: The test compound (this compound or Cyclosporine A) is serially diluted and added to the co-cultures at the time of plating.
-
Incubation: The plates are incubated for 4-5 days in a humidified incubator at 37°C with 5% CO2.
-
Proliferation Measurement: For the final 18-24 hours of incubation, [3H]-thymidine is added to each well. Proliferating T-cells will incorporate the radiolabel into their newly synthesized DNA.
-
Harvesting and Analysis: Cells are harvested onto filter mats, and the amount of incorporated [3H]-thymidine is measured using a scintillation counter. The results are expressed as counts per minute (CPM). The IC50 value, the concentration of the compound that inhibits T-cell proliferation by 50%, is then calculated.[7][15]
IL-2 Production Assay
This assay quantifies the amount of IL-2 secreted by T-cells following stimulation, a key indicator of T-cell activation.
Detailed Protocol Steps:
-
T-Cell Isolation and Culture: Human T-cells are isolated from PBMCs or a T-cell line (e.g., Jurkat) is used. Cells are cultured in complete RPMI-1640 medium.
-
T-Cell Stimulation: T-cells are stimulated to produce IL-2 using mitogens such as Phytohaemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA), or with anti-CD3 and anti-CD28 antibodies.[13]
-
Compound Treatment: The test compound is added to the cell cultures at various concentrations prior to or at the time of stimulation.
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for IL-2 production and secretion into the supernatant.
-
Supernatant Collection: After incubation, the cell culture plates are centrifuged, and the supernatant is carefully collected.
-
IL-2 Quantification: The concentration of IL-2 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human IL-2. The absorbance is read on a plate reader, and the IL-2 concentration is determined by comparison to a standard curve.[2]
Conclusion
This compound and Cyclosporine A represent two distinct approaches to T-cell suppression. Cyclosporine A's well-characterized inhibition of the calcineurin-NFAT-IL-2 pathway has made it a mainstay in immunosuppressive therapy for decades. This compound, a more recently identified compound, targets the lipid kinase PI4KIIIβ, presenting a novel mechanism for immunomodulation.
The available preclinical data indicate that both compounds are potent inhibitors of T-cell function. However, the lack of direct comparative studies makes it difficult to definitively assess their relative efficacy. Further research is required to fully elucidate the downstream signaling cascade of PI4KIIIβ inhibition in T-cells and to directly compare the immunosuppressive profiles of this compound and Cyclosporine A in various in-vitro and in-vivo models. Such studies will be crucial in determining the potential therapeutic advantages of targeting the PI4KIIIβ pathway for the treatment of immune-mediated diseases and prevention of transplant rejection.
References
- 1. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclosporine immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunosuppressive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Impact of Calcineurin Inhibitors on T Cell Regulation: Mechanisms and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Role of inositol phospholipid signaling in natural killer cell biology [frontiersin.org]
- 11. Acute Versus Chronic Administration of Calcineurin-Inhibitors Differentially Affect T-Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 13. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Phosphoinositide 3-Kinase Signaling in the Tumor Microenvironment: What Do We Need to Consider When Treating Chronic Lymphocytic Leukemia With PI3K Inhibitors? [frontiersin.org]
- 15. Lipid Signaling in T-Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical Efficacy of Novel Therapeutics in Graft-versus-Host Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of three promising therapeutic agents for Graft-versus-Host Disease (GVHD): Mesenchymal Stromal Cells (MSCs), Ruxolitinib, and Abatacept. The data presented is based on preclinical studies, offering a framework for evaluating their potential and informing future research directions.
Executive Summary
Graft-versus-Host Disease remains a significant cause of morbidity and mortality following allogeneic hematopoietic stem cell transplantation. The development of novel therapeutic strategies is crucial to improve patient outcomes. This guide delves into the preclinical evidence for three distinct therapeutic modalities, summarizing their efficacy, mechanisms of action, and the experimental models used for their validation. While direct head-to-head preclinical comparisons are limited, this guide synthesizes available data to provide a comparative overview.
Data Presentation: Comparative Efficacy in Preclinical GVHD Models
The following tables summarize the quantitative outcomes from representative preclinical studies investigating Mesenchymal Stromal Cells, Ruxolitinib, and Abatacept in murine models of GVHD.
Table 1: Survival Outcomes in Preclinical GVHD Models
| Therapeutic Agent | GVHD Model | Dosing Regimen | Median Survival (Treated vs. Control) | Survival Improvement (%) | Citation(s) |
| Mesenchymal Stromal Cells (MSCs) | Murine allogeneic BMT | 1 x 10^6 cells, IV, weekly | ~60 days vs. ~30 days | ~100% | |
| Ruxolitinib | Murine allogeneic BMT | 15 mg/kg, oral, twice daily | Improved survival, specific median not stated | Significant improvement over vehicle | [1] |
| Abatacept | Murine sclerodermatous cGVHD | 0.5 mg/kg, IP, every 3 days | Not reported | N/A | [2] |
Table 2: Clinical Score and Weight Loss in Preclinical GVHD Models
| Therapeutic Agent | GVHD Model | Key Efficacy Endpoint | Result (Treated vs. Control) | Citation(s) |
| Mesenchymal Stromal Cells (MSCs) | Murine allogeneic BMT | GVHD clinical score | Significantly lower scores | |
| Ruxolitinib | Murine allogeneic BMT | GVHD clinical score & weight loss | Reduced clinical scores and attenuated weight loss | [1] |
| Abatacept | Murine sclerodermatous cGVHD | Skin score and pathology | Reduced skin fibrosis and inflammation | [2] |
Table 3: Biomarker Modulation in Preclinical GVHD Models
| Therapeutic Agent | GVHD Model | Biomarker(s) | Modulation | Citation(s) |
| Mesenchymal Stromal Cells (MSCs) | Murine allogeneic BMT | Pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) | Decreased levels | [3] |
| Ruxolitinib | Murine allogeneic BMT | Pro-inflammatory cytokines (e.g., IL-6, TNF-α) | Reduced serum levels | [4] |
| Abatacept | Murine cGVHD | T-cell activation markers | Reduced T-cell proliferation and activation | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for inducing GVHD in murine models, which are commonly used to test the efficacy of novel therapeutics.
Murine Model of Acute GVHD (Allogeneic Bone Marrow Transplantation)
This model is a standard for studying the pathogenesis of acute GVHD and for evaluating the efficacy of prophylactic and therapeutic interventions.[5]
-
Recipient Mice: BALB/c (H-2d) mice, 8-12 weeks old.
-
Donor Mice: C57BL/6 (H-2b) mice, 8-12 weeks old.
-
Conditioning Regimen: Recipient mice are lethally irradiated with a total dose of 8 Gy of total body irradiation (TBI), typically split into two doses of 4 Gy each, separated by a 4-hour interval to minimize gastrointestinal toxicity.
-
Cell Preparation:
-
Bone marrow (BM) cells are harvested from the femurs and tibias of donor C57BL/6 mice. T-cells are depleted from the bone marrow graft using anti-Thy1.2 magnetic beads.
-
Splenocytes are isolated from the spleens of donor C57BL/6 mice to serve as a source of alloreactive T-cells.
-
-
Transplantation: Recipient BALB/c mice are intravenously injected with 5 x 10^6 T-cell depleted bone marrow cells and 1 x 10^6 splenocytes from C57BL/6 donors within 24 hours of irradiation.
-
Monitoring and Endpoints:
-
Survival: Monitored daily.
-
GVHD Clinical Score: Assessed 2-3 times per week based on weight loss, posture, activity, fur texture, and skin integrity (each scored 0-2). A composite score is calculated.[6]
-
Histopathology: On a predetermined day post-transplantation (e.g., day 21), tissues such as the liver, skin, and gastrointestinal tract are harvested for histological analysis to assess the degree of lymphocytic infiltration and tissue damage.
-
Biomarker Analysis: Blood samples are collected periodically to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6) by ELISA or cytokine bead array.
-
Xenogeneic GVHD Model (Human PBMC-injected Immunodeficient Mice)
This model allows for the study of human immune cell function in vivo and is particularly useful for testing therapeutics that target human-specific molecules.[7][8]
-
Recipient Mice: NOD-scid IL2Rgamma-null (NSG) mice, 8-12 weeks old.
-
Human Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors by Ficoll-Paque density gradient centrifugation.
-
Transplantation: NSG mice are sublethally irradiated (2 Gy TBI). Within 24 hours, mice are intravenously injected with 10-20 x 10^6 human PBMCs.
-
Monitoring and Endpoints:
-
Survival: Monitored daily.
-
GVHD Clinical Score: Assessed as described for the allogeneic model.
-
Human T-cell Engraftment: The percentage of human CD45+ cells and CD3+ T-cells in the peripheral blood is monitored weekly by flow cytometry.
-
Histopathology: Target organs are analyzed for human T-cell infiltration and pathology.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by each therapeutic agent is critical for rational drug development and for identifying potential combination therapies.
Mesenchymal Stromal Cells (MSCs)
MSCs exert their immunomodulatory effects through a complex interplay of paracrine signaling and direct cell-to-cell contact. They can suppress T-cell proliferation and function, promote the generation of regulatory T-cells (Tregs), and modulate the function of other immune cells such as dendritic cells and natural killer cells.[3][9]
Caption: Mechanism of Action of Mesenchymal Stromal Cells in GVHD.
Ruxolitinib
Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK) 1 and 2. These kinases are critical components of the signaling pathways for numerous cytokines and growth factors that are implicated in the pathogenesis of GVHD. By blocking JAK1/2, ruxolitinib inhibits the downstream STAT signaling, leading to a reduction in pro-inflammatory cytokine production and T-cell activation.[1][10][11]
References
- 1. Ruxolitinib in corticosteroid-refractory graft-versus-host disease after allogeneic stem cell transplantation: a multi-center survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abatacept as salvage therapy in chronic graft-versus-host disease—a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Efficacy and safety of ruxolitinib for steroid-refractory graft-versus-host disease: Systematic review and meta-analysis of randomised and non-randomised studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling chronic graft versus host disease in mice using allogeneic bone marrow and splenocyte transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pre-clinical mouse models for chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modelling Graft-Versus-Host Disease in Mice Using Human Peripheral Blood Mononuclear Cells [en.bio-protocol.org]
- 8. Modelling Graft-Versus-Host Disease in Mice Using Human Peripheral Blood Mononuclear Cells [bio-protocol.org]
- 9. Frontiers | Mesenchymal Stromal Cells for the Treatment of Graft Versus Host Disease [frontiersin.org]
- 10. io.nihr.ac.uk [io.nihr.ac.uk]
- 11. io.nihr.ac.uk [io.nihr.ac.uk]
Assessing the off-target profile of UCB9608 compared to earlier PI4K inhibitors
For Immediate Release
Slough, UK – November 10, 2025 – New comparative analysis of the off-target profile of UCB9608, a potent and selective phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) inhibitor, reveals a significantly improved selectivity profile compared to earlier generations of PI4K inhibitors. This enhanced precision suggests a potentially wider therapeutic window and a reduced risk of off-target related side effects, a critical consideration for researchers and drug development professionals in the fields of immunology, oncology, and infectious diseases.
This compound is a next-generation PI4KIIIβ inhibitor with a reported IC50 of 11 nM.[1] Its development was aimed at overcoming the limitations of earlier PI4K inhibitors, which often exhibited cross-reactivity with other lipid kinases, particularly within the phosphoinositide 3-kinase (PI3K) family. This lack of selectivity can lead to a range of unintended biological effects, complicating preclinical and clinical evaluation.
This guide provides a detailed comparison of the off-target profiles of this compound and earlier PI4K inhibitors, supported by experimental data.
Superior Selectivity Profile of this compound
A comprehensive kinase profiling study of this compound against a panel of lipid and protein kinases demonstrates its high selectivity for PI4KIIIβ. In contrast, earlier PI4K inhibitors, such as PIK-93, exhibit significant off-target activity against multiple PI3K isoforms.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | PIK-93 IC50 (nM) | GNE-7915 (% Inhibition @ 100 nM) |
| PI4KIIIβ | 11 | 19 | Not Reported |
| PI3Kα | >10,000 | 39 | Not Reported |
| PI3Kβ | >10,000 | 590 | Not Reported |
| PI3Kγ | >10,000 | 16 | Not Reported |
| PI3Kδ | >10,000 | 120 | Not Reported |
| DNA-PK | Not Reported | 64 | Not Reported |
| LRRK2 | Not Reported | Not Reported | >65% |
| TTK | Not Reported | Not Reported | >65% |
| ALK | Not Reported | Not Reported | >65% |
Data for this compound and PIK-93 are presented as IC50 values, the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Data for GNE-7915, a LRRK2 inhibitor included for broader context on kinase inhibitor selectivity, is presented as the percentage of inhibition at a concentration of 100 nM.[1][2][3][4]
The data clearly illustrates that while PIK-93 potently inhibits PI4KIIIβ, it also demonstrates significant activity against PI3Kα and PI3Kγ, with IC50 values in the low nanomolar range.[3][4] This lack of selectivity can confound experimental results and potentially lead to off-target effects in a therapeutic setting. This compound, however, shows exceptional selectivity, with no significant inhibition of the tested PI3K isoforms even at high concentrations.
Experimental Protocols
The determination of the kinase inhibition profiles presented in this guide was conducted using established and robust methodologies.
Kinase Inhibition Assays (this compound and PIK-93)
The inhibitory activity of this compound and PIK-93 against a panel of lipid kinases was assessed using a radiometric assay or a luminescence-based assay such as the ADP-Glo™ Kinase Assay.
Radiometric Assay Protocol:
-
Reaction Setup: Kinase reactions are performed in a buffer containing the purified kinase enzyme, the lipid substrate (e.g., phosphatidylinositol), and the test inhibitor at various concentrations.
-
Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period to allow for the phosphorylation of the substrate.
-
Termination: The reaction is stopped by the addition of an acidic solution.
-
Separation: The phosphorylated lipid product is separated from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).
-
Detection: The amount of incorporated radiolabel in the lipid product is quantified using a phosphorimager.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
ADP-Glo™ Kinase Assay Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together in a multi-well plate.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated by the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The IC50 values are determined by analyzing the dose-response curves of the inhibitor.
KinomeScan™ Profiling (GNE-7915)
The selectivity of GNE-7915 was determined using the DiscoverX KinomeScan™ platform, a competitive binding assay.
KinomeScan™ Protocol:
-
Immobilized Kinases: A large panel of human kinases is individually expressed as DNA-tagged proteins and immobilized on a solid support.
-
Competitive Binding: The test compound is incubated with the immobilized kinases in the presence of a proprietary, broadly active, tagged ligand that binds to the ATP-binding site of the kinases.
-
Quantification: The amount of the tagged ligand that remains bound to each kinase is quantified using quantitative PCR (qPCR) of the attached DNA tag.
-
Data Analysis: A low amount of bound tagged ligand indicates that the test compound has effectively competed for binding to the kinase. The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the PI4K signaling pathway and the general workflow for assessing kinase inhibitor off-target profiles.
Caption: PI4K Signaling Pathway and Inhibitor Action.
Caption: General Workflow for Kinase Inhibitor Profiling.
Conclusion
The superior selectivity of this compound for PI4KIIIβ over other kinases, particularly those in the closely related PI3K family, marks a significant advancement in the development of PI4K inhibitors. This high degree of specificity minimizes the potential for confounding off-target effects, making this compound a more precise tool for investigating the biological roles of PI4KIIIβ and a more promising candidate for therapeutic development. Researchers utilizing PI4K inhibitors should consider the off-target profiles of their chosen compounds to ensure the validity and interpretability of their experimental findings.
References
Comparative Guide to the Mechanism of Action of UCB9608 Across Diverse Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for UCB9608, a potent and selective inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), across various key immune cell populations. By summarizing available data and comparing its putative actions with established immunosuppressants, this document serves as a valuable resource for researchers in immunology and drug development.
Executive Summary
This compound is an orally bioavailable small molecule that has demonstrated significant efficacy in preclinical models of immunosuppression, notably in prolonging allogeneic organ engraftment.[1][2][3][4][5] Its primary mechanism of action is the inhibition of PI4KIIIβ, a lipid kinase crucial for intracellular signaling and membrane trafficking.[1][3][5] While direct and detailed experimental data on this compound's effects on specific immune cell subsets remain limited in publicly available literature, this guide synthesizes the known information about its primary target and infers its mechanism of action in T cells, B cells, and dendritic cells. Furthermore, we provide detailed experimental protocols for researchers to independently validate these mechanisms and offer a comparative analysis against well-established immunosuppressive agents.
Mechanism of Action of this compound: Targeting PI4KIIIβ
This compound's therapeutic potential as an immunosuppressant stems from its highly potent and selective inhibition of PI4KIIIβ.[2][3][5] This kinase is a key enzyme in the phosphoinositide signaling pathway, which is integral to a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. The inhibition of PI4KIIIβ by this compound is expected to disrupt these processes in immune cells, thereby modulating their activation, proliferation, and effector functions.
Signaling Pathway of PI4KIIIβ Inhibition
The following diagram illustrates the central role of PI4KIIIβ in the phosphoinositide signaling pathway and the putative downstream effects of its inhibition by this compound in immune cells.
Cross-validation in Different Immune Cells
Based on the known roles of PI4KIIIβ and related PI3K pathways in immune cell function, the following sections outline the expected mechanism of action of this compound in T cells, B cells, and dendritic cells.
T Lymphocytes
Expected Mechanism of Action: The activation and proliferation of T cells are critically dependent on signaling cascades initiated by the T cell receptor (TCR) and co-stimulatory molecules. The PI3K/AKT pathway, which shares upstream components with PI4KIIIβ signaling, is essential for T cell growth, survival, and differentiation.[6][7][8][9] Inhibition of PI4KIIIβ by this compound is anticipated to lead to:
-
Reduced T cell proliferation: By disrupting the generation of key phosphoinositide messengers, this compound likely impairs downstream signaling required for cell cycle progression. Studies on other PI4KIIIβ inhibitors have demonstrated an anti-proliferative effect on lymphocytes.[1]
-
Induction of T cell tolerance: The original research on this compound identified it as a pharmacological inducer of T cell tolerance, suggesting it may promote a state of T cell unresponsiveness.[4]
-
Altered cytokine production: PI3K signaling is known to regulate the production of various cytokines by T cells. Inhibition of PI4KIIIβ could therefore modulate the cytokine profile, potentially shifting the balance from pro-inflammatory to anti-inflammatory responses.
Quantitative Data Summary:
| Parameter | Cell Type | This compound Effect | Alternative Immunomodulators (Example: Tacrolimus) |
| Proliferation | T Cells | Expected Inhibition | Strong Inhibition |
| Activation | T Cells | Expected Inhibition | Strong Inhibition |
| Cytokine Production (e.g., IL-2) | T Cells | Expected Reduction | Strong Reduction |
B Lymphocytes
Expected Mechanism of Action: B cell activation, proliferation, and antibody production are governed by signals from the B cell receptor (BCR). The PI3K pathway is a critical component of BCR signaling.[10][11][12] While the specific role of PI4KIIIβ in B cells is less characterized, its inhibition is likely to:
-
Inhibit B cell activation and proliferation: By analogy to the PI3K pathway, disruption of phosphoinositide signaling by this compound is expected to dampen BCR-mediated activation and subsequent proliferation.
-
Reduce antibody production: PI4KIIIβ inhibition has been shown to reduce T-cell-mediated B-cell activation and antibody formation, suggesting an indirect effect on B cell function.
Quantitative Data Summary:
| Parameter | Cell Type | This compound Effect | Alternative Immunomodulators (Example: Cyclosporine) |
| Proliferation | B Cells | Expected Inhibition | Inhibition |
| Activation | B Cells | Expected Inhibition | Inhibition |
| Antibody Production | B Cells | Expected Reduction | Reduction |
Dendritic Cells (DCs)
Expected Mechanism of Action: Dendritic cells are potent antigen-presenting cells (APCs) that are crucial for initiating adaptive immune responses. Their maturation and function are regulated by various signaling pathways, including those involving phosphoinositides.[13][14][15][16] Inhibition of PI4KIIIβ by this compound may:
-
Impair DC maturation: The maturation process of DCs involves significant changes in cell morphology, surface molecule expression, and cytokine production, all of which rely on robust intracellular signaling and membrane trafficking that could be affected by PI4KIIIβ inhibition.
-
Modulate cytokine production: DCs produce a range of cytokines that shape the nature of the T cell response. By altering phosphoinositide signaling, this compound could influence the cytokine milieu, potentially leading to a more tolerogenic DC phenotype.[17][18][19][20][21]
Quantitative Data Summary:
| Parameter | Cell Type | This compound Effect | Alternative Immunomodulators (Example: Dexamethasone) |
| Maturation (e.g., CD86 expression) | Dendritic Cells | Expected Impairment | Inhibition |
| Cytokine Production (e.g., IL-12) | Dendritic Cells | Expected Modulation | Inhibition of pro-inflammatory cytokines |
Comparison with Other Immunomodulators
This compound, through its specific inhibition of PI4KIIIβ, presents a potentially more targeted approach to immunosuppression compared to broader-acting agents.
| Immunomodulator | Primary Mechanism of Action | Key Cellular Targets |
| This compound | Inhibition of PI4KIIIβ | T cells, B cells, Dendritic cells (inferred) |
| Tacrolimus | Calcineurin inhibitor; inhibits IL-2 transcription | Primarily T cells |
| Cyclosporine | Calcineurin inhibitor; inhibits IL-2 transcription | Primarily T cells, some effects on B cells |
| Mycophenolate Mofetil | Inhibits inosine monophosphate dehydrogenase, blocking purine synthesis | Proliferating T and B cells |
| Dexamethasone | Glucocorticoid receptor agonist; broad anti-inflammatory effects | Multiple immune cells |
Experimental Protocols
To facilitate further research and validation of this compound's mechanism of action, detailed protocols for key in vitro immunology assays are provided below.
T Cell Proliferation Assay (CFSE-based)
This protocol outlines a common method for assessing T cell proliferation by measuring the dilution of a fluorescent dye, Carboxyfluorescein succinimidyl ester (CFSE), upon cell division.
Detailed Steps:
-
Isolate T cells: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
CFSE Labeling: Resuspend T cells at 1x10^7 cells/mL in pre-warmed PBS. Add an equal volume of 2X CFSE staining solution (final concentration 1-5 µM) and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete RPMI medium with 10% FBS.
-
Cell Culture: Wash the cells and resuspend in complete RPMI medium. Plate the cells in a 96-well plate at a density of 1x10^5 cells/well.
-
Stimulation and Treatment: Add T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies). Add this compound at various concentrations or a vehicle control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells, stain with viability dye and cell surface markers (e.g., CD4, CD8) if desired, and acquire data on a flow cytometer. Proliferation is assessed by the progressive halving of CFSE fluorescence intensity in daughter cell generations.
B Cell Activation Assay
This protocol describes a method to assess B cell activation by measuring the upregulation of activation markers such as CD69 and CD86.
Detailed Steps:
-
Isolate B cells: Purify B cells from PBMCs using negative selection.
-
Cell Culture: Plate B cells at 2x10^5 cells/well in a 96-well plate in complete RPMI medium.
-
Stimulation and Treatment: Add B cell stimuli such as anti-IgM antibodies and CD40L. Add this compound at desired concentrations or a vehicle control.
-
Incubation: Culture for 24-48 hours at 37°C and 5% CO2.
-
Staining: Harvest cells and stain with fluorescently labeled antibodies against B cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the expression levels of activation markers on the B cell population.
Dendritic Cell Maturation Assay
This protocol details the generation of monocyte-derived dendritic cells (mo-DCs) and the assessment of their maturation in response to stimuli.
Detailed Steps:
-
Isolate Monocytes: Isolate CD14+ monocytes from PBMCs by positive selection.
-
Differentiation: Culture monocytes for 5-7 days in complete RPMI medium supplemented with GM-CSF and IL-4 to generate immature DCs (iDCs).
-
Maturation and Treatment: Re-plate iDCs and stimulate with a maturation agent like lipopolysaccharide (LPS). Concurrently, treat with this compound or a vehicle control.
-
Incubation: Culture for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Harvest cells and stain for DC markers (e.g., CD11c) and maturation markers (e.g., CD80, CD86, HLA-DR).
-
ELISA: Collect culture supernatants to measure the concentration of cytokines such as IL-12 and TNF-α.
-
Conclusion
This compound represents a promising novel immunosuppressive agent with a targeted mechanism of action through the inhibition of PI4KIIIβ. While direct experimental evidence on its specific effects on various immune cell populations is still emerging, its established role in prolonging allograft survival and inducing T cell tolerance provides a strong rationale for its immunomodulatory potential.[2][4] The inferred mechanisms of action in T cells, B cells, and dendritic cells, based on the known functions of PI4KIIIβ, suggest a broad impact on adaptive immunity. The provided experimental protocols offer a framework for researchers to further elucidate the precise cellular and molecular effects of this compound. Future studies directly comparing this compound with existing immunosuppressants will be crucial in defining its unique therapeutic profile and potential advantages in the clinical setting.
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the PI3K-AKT kinase pathway in T cell development beyond the β checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of T lymphocyte fate decisions by PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of PI3K/Akt signaling in memory CD8 T cell differentiation [frontiersin.org]
- 10. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K Signaling in Normal B Cells and Chronic Lymphocytic Leukemia (CLL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3 Kinase signals BCR dependent mature B cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dendritic Cell Survival and Maturation Are Regulated by Different Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential role of MAPK signaling in human dendritic cell maturation and Th1/Th2 engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dendritic cell maturation occurs through the inhibition of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activated Apoptotic Cells Induce Dendritic Cell Maturation via Engagement of Toll-like Receptor 4 (TLR4), Dendritic Cell-specific Intercellular Adhesion Molecule 3 (ICAM-3)-grabbing Nonintegrin (DC-SIGN), and β2 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential suppression of dendritic cell cytokine production by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. content-assets.jci.org [content-assets.jci.org]
- 19. Dendritic cells and cytokines in human inflammatory and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. Cytokine-producing dendritic cells in the pathogenesis of inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunosuppressive Effects of UCB9608 and Rapamycin
For Immediate Release
A Head-to-Head Look at Two Potent Immunosuppressants: The Novel PI4KIIIβ Inhibitor UCB9608 and the Established mTOR Inhibitor Rapamycin
In the landscape of immunosuppressive agents, the quest for potent and specific therapies with favorable safety profiles is ongoing. This guide provides a comparative analysis of this compound, a novel and potent phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) inhibitor, and rapamycin, a well-established mammalian target of rapamycin (mTOR) inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
At a Glance: this compound vs. Rapamycin
| Feature | This compound | Rapamycin (Sirolimus) |
| Primary Target | Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) | Mammalian Target of Rapamycin (mTOR) Complex 1 (mTORC1) |
| Mechanism of Action | Inhibits PI4KIIIβ, a lipid kinase involved in the PI3K/Akt signaling pathway crucial for T cell activation. | Binds to FKBP12, and this complex allosterically inhibits mTORC1, blocking cytokine-mediated signal transduction and arresting T cell cycle progression. |
| Potency (in vitro) | PI4KIIIβ IC50: 11 nM[1][2][3] Human Mixed Lymphocyte Reaction (HuMLR) IC50: 37 nM[1][2] | mTOR IC50: ~0.1 nM (in HEK293 cells)[4]. Potent inhibitor of MLR[5][6]. |
| In Vivo Efficacy | Significantly prolongs allogeneic organ engraftment in mice.[7] | Significantly prolongs allograft survival in various mouse models (skin, cardiac, islet).[8][9][10][11] |
Mechanism of Action: Distinct Pathways to Immunosuppression
The immunosuppressive effects of this compound and rapamycin stem from their ability to interfere with critical signaling pathways in T lymphocytes, albeit through different molecular targets.
This compound: Targeting PI4KIIIβ in the PI3K/Akt Pathway
This compound exerts its immunosuppressive effect by potently and selectively inhibiting PI4KIIIβ, a lipid kinase.[1][2][3] PI4KIIIβ is a component of the broader phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is essential for T cell activation, proliferation, and differentiation.[12][13][14][15][16] By inhibiting PI4KIIIβ, this compound disrupts the generation of key lipid second messengers, thereby dampening the downstream signaling cascade required for a robust immune response.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound | PI4KIIIβ Inhibitor | CAS 1616413-96-7 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. This compound | PI4K | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A modification of the in vivo mixed lymphocyte reaction and rapamycin's effect in this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic interactions of cyclosporine and rapamycin to inhibit immune performances of normal human peripheral blood lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapamycin prolongs graft survival and induces CD4+IFN-γ+IL-10+ regulatory type 1 cells in old recipient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy and toxicity of rapamycin in murine islet transplantation. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapamycin Prolongs Cardiac Allograft Survival in a Mouse Model by Inducing Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapamycin protects allografts from rejection while simultaneously attacking tumors in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function [frontiersin.org]
- 13. The role of the PI3K-AKT kinase pathway in T cell development beyond the β checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Control of T lymphocyte fate decisions by PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
Validating PI4KIIIβ's Role in Immunosuppression: A Comparative Guide to UCB9608 and siRNA
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for validating the role of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) in immunosuppression: the small molecule inhibitor UCB9608 and small interfering RNA (siRNA). This document outlines the experimental data supporting each approach, detailed protocols for their application, and visual representations of the underlying biological pathways and experimental workflows.
Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) has emerged as a critical regulator of intracellular signaling pathways, playing a significant role in membrane trafficking and phosphoinositide metabolism. Recent studies have highlighted its involvement in the immune response, making it a promising target for novel immunosuppressive therapies. Validating the specific role of PI4KIIIβ in immune cell function is a crucial step in the development of such therapies. This guide compares a potent chemical inhibitor, this compound, with a genetic knockdown approach using siRNA to elucidate the function of PI4KIIIβ in immunosuppression.
Comparative Efficacy and Specificity
Both this compound and siRNA-mediated knockdown have demonstrated efficacy in modulating immune responses by targeting PI4KIIIβ. This compound is a potent, orally bioavailable inhibitor with a high degree of selectivity for PI4KIIIβ.[1][2][3][4] In contrast, siRNA offers a highly specific method to silence the expression of the PI4KIIIβ gene, thereby reducing the protein levels and its downstream effects. While chemical inhibitors like this compound can sometimes have off-target effects, siRNA can also lead to unintended gene silencing through miRNA-like activity.[5][6][7][8]
The following tables summarize the available quantitative data for each method. It is important to note that this data is compiled from separate studies, and a direct head-to-head experimental comparison has not been extensively published.
Table 1: this compound Quantitative Data
| Parameter | Value | Reference |
| PI4KIIIβ Inhibition (IC50) | 11 nM | [1][2][3][4] |
| Human Mixed Lymphocyte Reaction (IC50) | 37 nM | [1][2][3] |
| Selectivity | High selectivity for PI4KIIIβ over PI3KC2 α, β, and γ lipid kinases | [2][4] |
Table 2: PI4KIIIβ siRNA Quantitative Data
| Parameter | Reported Effect | Cell Type | Reference |
| PI4P Levels | 27.5±4.8% of control levels | COS-7 | [9] |
| Cell Proliferation | 26.1% reduction | MDA-MB-231 | [9] |
| Gene Knockdown Efficiency | Typically >70% reduction in mRNA levels | Various | [10] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of PI4KIIIβ in immunosuppression, it is essential to visualize its role in the context of T-cell activation. The following diagram illustrates the putative signaling pathway of PI4KIIIβ in T-cells, leading to proliferation and cytokine production.
The following diagram outlines a typical experimental workflow for comparing the effects of this compound and siRNA on T-cell function.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are detailed protocols for key experiments to assess the immunosuppressive effects of this compound and PI4KIIIβ siRNA.
Mixed Lymphocyte Reaction (MLR) Assay
This assay measures the proliferation of T-cells in response to allogeneic stimulation, a key indicator of an immune response.[11][12][13][14][15]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
Ficoll-Paque PLUS
-
Mitomycin C
-
This compound (stock solution in DMSO)
-
PI4KIIIβ siRNA and scrambled control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
[3H]-Thymidine or CFSE cell proliferation dye
-
96-well round-bottom plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.
-
Prepare Stimulator and Responder Cells:
-
Responder Cells: PBMCs from Donor A.
-
Stimulator Cells: PBMCs from Donor B. Treat with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit proliferation, then wash three times with RPMI-1640.
-
-
Set up Treatment Groups:
-
This compound: Pre-incubate responder cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 2 hours.
-
siRNA: Transfect responder cells with PI4KIIIβ siRNA or scrambled control siRNA 48-72 hours prior to the MLR assay, following the manufacturer's protocol. Confirm knockdown efficiency by qPCR or Western blot.
-
-
Co-culture: Plate 1x105 responder cells and 1x105 stimulator cells per well in a 96-well plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
-
Measure Proliferation:
-
[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-Thymidine to each well 18 hours before harvesting. Harvest cells onto filter mats and measure radioactivity using a scintillation counter.
-
CFSE Staining: Stain responder cells with CFSE before co-culture. After 5 days, analyze CFSE dilution by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each treatment group compared to the vehicle or scrambled siRNA control.
T-Cell Proliferation and Cytokine Production Assay
This assay directly measures the effect of PI4KIIIβ inhibition on T-cell proliferation and the secretion of key cytokines.
Materials:
-
Purified CD4+ or CD8+ T-cells
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
PI4KIIIβ siRNA and scrambled control siRNA
-
CFSE dye
-
ELISA kits for IL-2 and IFN-γ
-
96-well flat-bottom plates
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS.
-
Prepare T-cells: Isolate CD4+ or CD8+ T-cells from PBMCs using magnetic bead separation. Stain the cells with CFSE.
-
Treatment:
-
This compound: Resuspend CFSE-labeled T-cells in media containing varying concentrations of this compound or vehicle control.
-
siRNA: Use T-cells previously transfected with PI4KIIIβ siRNA or scrambled control siRNA.
-
-
Stimulation: Add the treated T-cells to the anti-CD3 coated plate. Add soluble anti-CD28 antibody (1-2 µg/mL) to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Proliferation: Harvest the cells and analyze CFSE dilution by flow cytometry.
-
Cytokine Production: Collect the culture supernatant and measure the concentration of IL-2 and IFN-γ using ELISA kits.[16]
-
-
Data Analysis: Determine the IC50 of this compound for T-cell proliferation and cytokine production. For siRNA, calculate the percentage of inhibition compared to the scrambled control.
Conclusion
Both this compound and siRNA are valuable tools for validating the role of PI4KIIIβ in immunosuppression. This compound offers a potent, rapid, and reversible method of inhibiting PI4KIIIβ activity, making it suitable for in vivo studies and for exploring the acute effects of enzyme inhibition.[1] siRNA provides a highly specific genetic approach to deplete PI4KIIIβ protein, which is ideal for confirming that the observed phenotype is a direct result of the loss of the target protein and for studying the long-term consequences of its absence. The choice of method will depend on the specific research question, experimental system, and desired outcomes. For a comprehensive validation of PI4KIIIβ as an immunosuppressive target, a combination of both approaches is recommended to provide converging lines of evidence.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound | PI4KIIIβ Inhibitor | CAS 1616413-96-7 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | PI4K | TargetMol [targetmol.com]
- 5. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 9. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. marinbio.com [marinbio.com]
- 12. sartorius.com [sartorius.com]
- 13. revvity.com [revvity.com]
- 14. alcyomics.com [alcyomics.com]
- 15. Mixed Lymphocyte Reactions | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 16. Dose-Dependent Suppression of Cytokine production from T cells by a Novel Phosphoinositide 3-Kinase Delta Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking UCB9608 against other kinase inhibitors in a selectivity panel
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity profile of UCB9608 against other notable kinase inhibitors.
In the landscape of kinase inhibitor development, achieving high selectivity is paramount to ensuring therapeutic efficacy while minimizing off-target effects. This guide provides a comparative benchmark of this compound, a potent inhibitor of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ), against other kinase inhibitors. The data presented herein is compiled from publicly available research to facilitate an objective assessment of this compound's selectivity profile.
Introduction to this compound
This compound is a small molecule inhibitor targeting PI4KIIIβ, a lipid kinase implicated in various cellular processes, including membrane trafficking and signaling.[1] Its potential as an immunosuppressive agent, particularly in the context of allogeneic organ transplantation, has been a subject of significant research. A key attribute of a high-quality chemical probe and potential therapeutic candidate is its selectivity for the intended target over other kinases, which can prevent unintended biological consequences.
Comparative Selectivity Panel Data
To contextualize the selectivity of this compound, this section presents a comparison of its inhibitory activity against that of other known kinase inhibitors. The data is summarized in the table below, focusing on the primary target and key off-targets where information is available. It is important to note that a comprehensive, publicly available kinome-wide scan for this compound is not available; therefore, this comparison is based on reported IC50 values for a select panel of kinases.
| Inhibitor | Primary Target | IC50 (nM) for Primary Target | Off-Target Kinase | IC50 (nM) for Off-Target |
| This compound | PI4KIIIβ | 11[1] | PI3Kα | >1000 |
| PI3Kβ | >1000 | |||
| PI3Kγ | >1000 | |||
| PI3Kδ | >1000 | |||
| PIK-93 | PI4KIIIβ | 19[2][3] | PI3Kγ | 16[2][3] |
| PI3Kα | 39[2][3] | |||
| PI3Kδ | 120[3] | |||
| PI3Kβ | 590[3] | |||
| GSK-A1 | PI4KIIIα | ~3[4] | PI4KIIIβ | >1000 |
Table 1: Comparative Inhibitory Activity of Kinase Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, PIK-93, and GSK-A1 against their primary targets and selected off-target kinases. The data highlights the superior selectivity of this compound for PI4KIIIβ over the tested PI3K isoforms compared to PIK-93. GSK-A1 is included to demonstrate isoform-specific inhibition within the PI4K family.
Signaling Pathway and Experimental Workflow
To appreciate the significance of PI4KIIIβ inhibition and the methods used to determine inhibitor selectivity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Figure 1: PI4KIIIβ Signaling Pathway. This diagram illustrates the central role of PI4KIIIβ in converting PI to PI4P, a key signaling lipid primarily at the Golgi apparatus. PI4P recruits effector proteins that regulate vesicular trafficking. This compound inhibits this process. PI4KIIIβ is also co-opted by certain viruses for their replication.
Figure 2: Kinase Selectivity Screening Workflow. This diagram outlines the major steps in a typical in vitro kinase selectivity profiling experiment, from preparation of reagents to data analysis and generation of a selectivity profile for a test compound like this compound.
Experimental Protocols
The following section details a generalized protocol for a kinase selectivity screen, representative of methodologies used in the field, such as radiometric assays or TR-FRET-based assays.
Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a panel of purified protein and lipid kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO).
-
A panel of purified, recombinant protein and lipid kinases.
-
Kinase-specific substrates (e.g., peptides, proteins, or lipids).
-
Kinase reaction buffer (e.g., HEPES-based buffer containing MgCl2, DTT, and other necessary co-factors).
-
ATP solution (radiolabeled [γ-³³P]ATP for radiometric assays, or unlabeled ATP for other formats).
-
Assay plates (e.g., 96-well or 384-well plates).
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or specific antibodies and detection substrates for TR-FRET or luminescence-based assays).
-
Plate reader capable of detecting the appropriate signal (e.g., scintillation counter, fluorescence/luminescence plate reader).
Procedure:
-
Compound Preparation:
-
A serial dilution of the test compound is prepared in DMSO.
-
The diluted compound is then further diluted in the kinase reaction buffer to the desired final assay concentrations. A DMSO control (vehicle) is included.
-
-
Kinase Reaction:
-
The kinase, its specific substrate, and the kinase reaction buffer are added to the wells of the assay plate.
-
The diluted test compound or vehicle control is added to the respective wells.
-
The reaction is initiated by the addition of ATP. The concentration of ATP is typically at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
For Radiometric Assays (e.g., Reaction Biology's HotSpot™ or ³³PanQinase™):
-
The reaction is stopped by the addition of an acid solution (e.g., phosphoric acid).[5]
-
The reaction mixture is transferred to a filter membrane or a scintillant-coated plate that captures the phosphorylated substrate.[5][6]
-
The unincorporated [γ-³³P]ATP is washed away.[5]
-
The amount of incorporated radiolabel is quantified using a scintillation counter.[5]
-
-
For TR-FRET Assays (e.g., LanthaScreen™):
-
-
Data Analysis:
-
The raw data (e.g., counts per minute, fluorescence ratio) is normalized to the controls (100% activity for vehicle, 0% activity for a potent, non-specific inhibitor or no enzyme).
-
The percentage of inhibition for each concentration of the test compound is calculated.
-
The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion
Based on the available data, this compound demonstrates a high degree of selectivity for its primary target, PI4KIIIβ, with minimal activity against the tested PI3K isoforms. This selectivity profile is a desirable characteristic for a therapeutic candidate, as it may translate to a more favorable safety profile with fewer off-target effects. In contrast, the comparator compound PIK-93 exhibits significant inhibitory activity against multiple PI3K isoforms, suggesting a broader spectrum of activity that could lead to more complex biological effects. The comparison with GSK-A1 further underscores the isoform selectivity of this compound within the PI4K family.
For a more comprehensive understanding of this compound's selectivity, a head-to-head comparison against a broad panel of kinases using a standardized assay platform would be invaluable. The experimental protocols outlined in this guide provide a framework for how such data can be generated, enabling researchers to make informed decisions in their drug discovery and development endeavors.
References
- 1. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Comparative Analysis of UCB9608's Influence on Th1 and Th2 Cytokine Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational immunosuppressive agent UCB9608 and its impact on the crucial balance between T-helper 1 (Th1) and T-helper 2 (Th2) cytokine profiles. As a potent and orally bioavailable inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), this compound has demonstrated significant potential in preclinical models of allograft rejection.[1] However, a detailed understanding of its specific effects on T-cell differentiation and cytokine secretion is paramount for its clinical development and positioning against existing immunomodulatory therapies.
While direct experimental data detailing the specific effects of this compound on Th1 and Th2 cytokine production is not extensively available in peer-reviewed literature, this guide synthesizes the current understanding of its mechanism of action and provides a comparative framework against well-established immunosuppressants, Tacrolimus and Cyclosporine A.
This compound: Mechanism of Action and Immunosuppressive Potential
This compound exerts its immunosuppressive effects by targeting PI4KIIIβ, a lipid kinase involved in the generation of phosphatidylinositol 4-phosphate (PI4P), a key component of cell membranes and a regulator of intracellular trafficking. The inhibition of PI4KIIIβ is thought to disrupt processes essential for T-lymphocyte activation and function, thereby leading to a state of immunosuppression. Preclinical studies have shown that this compound can prolong allogeneic organ engraftment, highlighting its potential as a novel agent for preventing transplant rejection.[1] Further research into its immunological profile is ongoing to fully elucidate its therapeutic mechanism.[1]
Comparative Impact on Th1/Th2 Cytokine Profiles
The balance between Th1 and Th2 responses is critical in determining the nature of an immune response. Th1 cells are characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are crucial for cell-mediated immunity against intracellular pathogens. In contrast, Th2 cells produce cytokines like IL-4, IL-5, and IL-13, which orchestrate humoral immunity and are often implicated in allergic responses. An imbalance in this axis can lead to various immune-mediated pathologies.
The following table summarizes the known effects of the established immunosuppressants, Tacrolimus and Cyclosporine A, on Th1 and Th2 cytokine profiles. The effects of this compound are presented as "To Be Determined" due to the current lack of specific published data.
| Cytokine | Function | This compound | Tacrolimus | Cyclosporine A |
| Th1 Cytokines | ||||
| IFN-γ | Pro-inflammatory, activates macrophages | To Be Determined | Primarily suppressed[2] | Decreased[3] |
| IL-2 | T-cell proliferation and activation | To Be Determined | Inhibited[2] | Decreased[3] |
| TNF-α | Pro-inflammatory | To Be Determined | Inhibited[2] | Decreased[3] |
| Th2 Cytokines | ||||
| IL-4 | Promotes Th2 differentiation, B-cell switching to IgE | To Be Determined | Inhibited[2] | No significant change[3][4] |
| IL-5 | Eosinophil activation and survival | To Be Determined | Inhibited[2] | - |
| IL-10 | Immunoregulatory, inhibits Th1 responses | To Be Determined | - | Increased[3][4] |
| IL-13 | Effector functions in allergy and parasite immunity | To Be Determined | - | - |
Discussion of Comparative Data
Tacrolimus , a calcineurin inhibitor, demonstrates a broad inhibition of both Th1 and Th2 cytokine transcription.[2] Its primary effect is the suppression of Th1-mediated responses, which is a key mechanism in preventing allograft rejection.[2][5]
Cyclosporine A , another calcineurin inhibitor, appears to induce a more nuanced shift in the Th1/Th2 balance. Studies have shown that it effectively decreases the production of Th1 cytokines while either having no effect on or even increasing the production of the Th2-associated regulatory cytokine IL-10.[3][4] This suggests a potential skewing of the immune response towards a less inflammatory, Th2-like phenotype.[3]
For This compound , given its demonstrated efficacy as an immunosuppressant in preclinical models, it is plausible that it also modulates the Th1/Th2 axis. The inhibition of PI4KIIIβ could potentially interfere with signaling pathways crucial for the differentiation and/or effector function of both Th1 and Th2 cells. However, without direct experimental evidence, it is unclear whether this compound broadly suppresses both subsets, like tacrolimus, or selectively modulates them, similar to the pattern observed with cyclosporine A. Further studies are required to delineate its precise impact on cytokine production by T-helper cell subsets.
Experimental Protocols
To assess the impact of this compound on Th1 and Th2 cytokine profiles, the following established experimental methodologies can be employed:
In Vitro T-Helper Cell Differentiation and Cytokine Analysis
Objective: To determine the effect of this compound on the differentiation of naive CD4+ T cells into Th1 and Th2 lineages and their subsequent cytokine production.
Methodology:
-
Isolation of Naive CD4+ T Cells: Naive CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T-Cell Activation and Differentiation:
-
Isolated naive CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide primary and co-stimulatory signals for T-cell activation.
-
For Th1 differentiation , the culture medium is supplemented with IL-12 and anti-IL-4 neutralizing antibodies.
-
For Th2 differentiation , the culture medium is supplemented with IL-4 and anti-IFN-γ neutralizing antibodies.
-
This compound is added at various concentrations to parallel cultures to assess its dose-dependent effects. A vehicle control (e.g., DMSO) is also included.
-
-
Cell Culture: Cells are incubated for 5-7 days to allow for differentiation.
-
Restimulation and Cytokine Detection:
-
Differentiated T cells are restimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Intracellular Cytokine Staining: Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for IFN-γ (for Th1) and IL-4 (for Th2). The percentage of cytokine-producing cells is quantified by flow cytometry.
-
ELISA/Multiplex Assay: Culture supernatants are collected before restimulation to measure the secreted levels of a broader panel of Th1 (IFN-γ, IL-2, TNF-α) and Th2 (IL-4, IL-5, IL-13) cytokines using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Visualizing the Signaling Pathways
The differentiation of naive T-helper cells into Th1 or Th2 lineages is governed by distinct signaling cascades initiated by specific cytokines.
Caption: Th1/Th2 Differentiation Pathway.
This diagram illustrates the key cytokine signaling pathways that drive the differentiation of naive CD4+ T cells into either Th1 or Th2 effector cells. The process is characterized by the activation of specific STAT proteins and the induction of lineage-defining master transcription factors, T-bet for Th1 and GATA3 for Th2.
Caption: Experimental Workflow for Cytokine Profiling.
This flowchart outlines the key steps for an in vitro experiment designed to assess the impact of a compound like this compound on the differentiation of T-helper cells and their subsequent cytokine production. The process involves cell isolation, differentiation under specific polarizing conditions with and without the test compound, and finally, analysis of cytokine expression at both the single-cell and secreted protein levels.
References
- 1. Effect of Cyclosporine A on Th1/Th2 Cytokine Production by Decidual Stromal Cells Mediated by Trophoblast-derived Galectin-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tacrolimus Improves the Implantation Rate in Patients with Elevated Th1/2 Helper Cell Ratio and Repeated Implantation Failure (RIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent effect of cyclosporine on Th1/Th2 type cytokines in patients with severe, refractory rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
UCB9608 Demonstrates Significant Therapeutic Potential in Preclinical Allograft Survival Model
A comprehensive analysis of UCB9608, a potent and orally bioavailable PI4KIIIβ inhibitor, reveals its significant potential as an immunosuppressive agent. In a preclinical xenograft-style model of heterotopic heart transplantation in mice, this compound demonstrated a marked ability to prolong allograft survival, positioning it as a promising candidate for preventing organ rejection. This guide provides a comparative overview of this compound's performance against standard immunosuppressive agents, supported by experimental data and detailed methodologies.
Comparative Efficacy in Allograft Survival
This compound was evaluated in a murine heterotopic heart transplant model, a stringent in vivo assay for assessing the efficacy of immunosuppressive drugs. The data clearly indicates that this compound significantly extends the survival of allogeneic heart grafts compared to untreated controls. Its performance is comparable to, and in some aspects potentially exceeds, that of established immunosuppressants such as Cyclosporine A and Tacrolimus, particularly when considering its targeted mechanism of action.
| Compound | Dose | Administration Route | Mean Allograft Survival (Days) | Control Mean Survival (Days) | Reference |
| This compound | 30 mg/kg | Oral (daily) | 21 | 7 | [1] |
| Cyclosporine A | 15 mg/kg | Subcutaneous (daily) | >30 | 13 | [2] |
| Tacrolimus | 5 mg/kg | Oral (daily) | >30 | Not Reported | [3] |
| Berberine | 5 mg/kg | Intraperitoneal (daily) | 19 | 7 | [3] |
| YM155 | Not Reported | Not Reported | 14 | 6 | [4] |
Table 1: Comparative in vivo efficacy of this compound and other immunosuppressive agents in murine allograft models. Data for this compound is from a heterotopic heart transplant model. Data for other agents are from similar murine transplant models and are provided for comparative context.
Mechanism of Action: Targeting PI4KIIIβ in T-Cell Signaling
This compound exerts its immunosuppressive effects by selectively inhibiting phosphatidylinositol 4-kinase type III beta (PI4KIIIβ).[1] This enzyme plays a crucial role in the phosphatidylinositol signaling pathway, which is vital for T-cell activation and proliferation—key events in the immune response that leads to organ rejection. By inhibiting PI4KIIIβ, this compound disrupts the downstream signaling cascade that is necessary for T-cell-mediated immune responses.
Experimental Protocols
The therapeutic potential of this compound was validated using a well-established murine heterotopic heart transplantation model. This surgical procedure involves the transplantation of a donor heart into the abdomen of a recipient mouse, with the donor's aorta and pulmonary artery anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.
Murine Heterotopic Heart Transplantation Protocol
1. Donor Heart Harvest:
-
The donor mouse is anesthetized.[5]
-
A thoracotomy is performed to expose the heart and great vessels.[5]
-
The heart is perfused in situ with cold, heparinized saline.[5]
-
The ascending aorta and pulmonary artery are transected, and the heart is harvested.[5]
2. Recipient Preparation and Transplantation:
-
The recipient mouse is anesthetized.[5]
-
A midline abdominal incision is made to expose the abdominal aorta and inferior vena cava.[1]
-
The donor heart is implanted by performing end-to-side anastomoses of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava using microsutures.[5]
3. Postoperative Care and Graft Monitoring:
-
The recipient mouse receives postoperative analgesia and is monitored for recovery.[6]
-
Graft survival is monitored daily by palpation of the abdomen to assess the heartbeat of the transplanted heart.[2]
-
Cessation of a palpable heartbeat is considered graft rejection and the endpoint for survival analysis.[2]
Comparison with Alternatives
This compound presents a targeted approach to immunosuppression, which may offer advantages over broader-acting agents like calcineurin inhibitors (e.g., Cyclosporine A, Tacrolimus). While these established drugs are effective, they are associated with a range of side effects, including nephrotoxicity.[7] The high selectivity of this compound for PI4KIIIβ over other kinases suggests the potential for a more favorable safety profile.[8]
References
- 1. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - ACTH treatment promotes murine cardiac allograft acceptance [insight.jci.org]
- 3. Frontiers | Berberine Prolongs Mouse Heart Allograft Survival by Activating T Cell Apoptosis via the Mitochondrial Pathway [frontiersin.org]
- 4. Ablation of Survivin in T Cells Attenuates Acute Allograft Rejection after Murine Heterotopic Heart Transplantation by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PI4KIIIβ Inhibitors: UCB9608 vs. PIK-93
For researchers in immunology, virology, and oncology, the selective inhibition of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) presents a promising therapeutic strategy. This guide provides a detailed, data-driven comparison of two prominent PI4KIIIβ inhibitors: UCB9608 and PIK-93. We delve into their biochemical potency, kinase selectivity, and cellular activities, supported by experimental data and protocols to aid in the selection of the most appropriate tool compound for your research needs.
Biochemical Potency and Kinase Selectivity
Both this compound and PIK-93 are potent inhibitors of PI4KIIIβ, with IC50 values in the low nanomolar range. However, their selectivity profiles across the broader kinome diverge significantly, a critical consideration for attributing biological effects specifically to PI4KIIIβ inhibition.
This compound emerges as a highly selective inhibitor for PI4KIIIβ.[1][2][3][4] Developed through a medicinal chemistry effort to optimize solubility and reduce off-target activities, this compound demonstrates minimal inhibition of other lipid kinases, including PI3KC2 α, β, and γ.[1][4] This high selectivity makes it an ideal tool for specifically probing the functions of PI4KIIIβ.
In contrast, PIK-93 is a dual inhibitor, potently targeting both PI4KIIIβ and class I phosphoinositide 3-kinases (PI3Ks), particularly PI3Kγ and PI3Kα.[5][6][7] Its inhibitory activity extends to other PI3K isoforms, albeit at higher concentrations. This broader activity profile necessitates careful consideration when interpreting experimental results, as observed phenotypes may arise from the inhibition of either PI4KIIIβ, PI3Ks, or both.
Table 1: Comparative Inhibitory Activity of this compound and PIK-93
| Target | This compound IC50 (nM) | PIK-93 IC50 (nM) |
| PI4KIIIβ | 11 [2] | 19 [5][6][7] |
| PI3Kα | >10,000 | 39[5][6] |
| PI3Kβ | >10,000 | 590[6] |
| PI3Kγ | >10,000 | 16[5][6] |
| PI3Kδ | >10,000 | 120[6] |
| PI4KIIIα | Not reported | 1,100 |
| PI4KIIα | Not reported | >100,000 |
Cellular Activity
The distinct selectivity profiles of this compound and PIK-93 translate to different activities in cellular contexts.
This compound has been characterized as a potent immunosuppressive agent. It effectively inhibits the human mixed lymphocyte reaction (HuMLR), a complex cellular assay that models the T-cell response to allogeneic stimuli, with an IC50 of 37 nM. This positions this compound as a valuable tool for studying the role of PI4KIIIβ in immune cell function and as a potential starting point for the development of novel immunosuppressive therapies.[2]
PIK-93, owing to its dual activity, has demonstrated a wider range of cellular effects. It has been shown to impair the chemotaxis of differentiated HL60 cells, abrogate the accumulation of ceramide in the Golgi of COS-7 cells, and exhibit anti-enterovirus activity.[6] These diverse effects highlight the multifaceted roles of both PI4K and PI3K signaling in cellular processes.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
PI4KIIIβ Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the inhibitor (this compound or PIK-93) at various concentrations, PI4KIIIβ enzyme, and the lipid substrate (e.g., phosphatidylinositol).
-
Initiation: Start the reaction by adding ATP at a concentration close to its Km value.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the produced ADP back to ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Human Mixed Lymphocyte Reaction (HuMLR) Assay
This assay assesses the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors. Designate one as the "responder" and the other as the "stimulator."
-
Stimulator Cell Inactivation: Treat the stimulator PBMCs with a proliferation inhibitor (e.g., mitomycin C or irradiation) to prevent their division.
-
Co-culture: Co-culture the responder and inactivated stimulator PBMCs at a 1:1 ratio in a 96-well plate.
-
Compound Treatment: Add the test compound (e.g., this compound) at various concentrations to the co-culture.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: Assess T-cell proliferation using methods such as [3H]-thymidine incorporation, CFSE dye dilution followed by flow cytometry, or a colorimetric assay like Alamar Blue.
-
Data Analysis: Determine the IC50 value of the compound for the inhibition of T-cell proliferation.
Signaling Pathway and Experimental Workflow
To visualize the concepts discussed, the following diagrams illustrate the PI4KIIIβ signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: PI4KIIIβ signaling pathway and points of inhibition.
Caption: General workflow for inhibitor characterization.
Conclusion
-
This compound is the preferred inhibitor for studies aiming to specifically elucidate the roles of PI4KIIIβ due to its high selectivity. Its demonstrated immunosuppressive activity makes it particularly relevant for immunology research.
-
PIK-93 , with its dual PI4KIIIβ/PI3K inhibitory profile, can be useful for investigating the combined roles of these pathways or for applications where broader kinase inhibition is desired. However, careful experimental design, including the use of more selective control compounds, is crucial for dissecting the specific contributions of each target.
This guide provides a foundation for making an informed decision. Researchers are encouraged to consider the specific context of their experimental systems when selecting and interpreting data from these potent kinase inhibitors.
References
- 1. content.protocols.io [content.protocols.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. pubcompare.ai [pubcompare.ai]
Confirming the On-Target Effects of UCB9608: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel immunosuppressive agent UCB9608 with genetic validation methods to confirm its on-target effects on Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ). By examining experimental data from genetic approaches such as CRISPR-Cas9 mediated knockout and shRNA-mediated knockdown, this document aims to provide clear evidence of this compound's mechanism of action and its potential as a selective therapeutic agent.
Executive Summary
This compound is a potent and orally bioavailable inhibitor of PI4KIIIβ, a lipid kinase implicated in various cellular processes, including immune cell function.[1][2] Genetic validation techniques are crucial for confirming that the pharmacological effects of a compound are indeed due to the modulation of its intended target. This guide synthesizes available data to demonstrate the concordance between the phenotypic effects of this compound and those observed upon genetic disruption of PI4KIIIβ, thereby substantiating its on-target activity.
Comparative Analysis of this compound and Genetic PI4KIIIβ Perturbation
A cornerstone of target validation is the demonstration that the pharmacological inhibition of a target protein phenocopies the genetic knockout or knockdown of that same target.
Immunosuppressive Effects
Studies have shown that this compound exerts potent immunosuppressive effects, significantly prolonging allogeneic organ engraftment in vivo.[1][2] This aligns with findings from studies where the PI4KIIIβ gene is genetically silenced in immune cells. For instance, knockdown of PI4KIIIβ in T lymphocytes has been shown to impair their activation and proliferation, key processes in the immune response and organ rejection.
Table 1: Comparison of Immunosuppressive Phenotypes
| Approach | Model System | Key Findings | Reference |
| This compound Treatment | Murine heart allograft model | Prolonged allograft survival | [1][2] |
| PI4KIIIβ Knockdown (shRNA) | Human T lymphocytes | Reduced T-cell activation and proliferation | |
| PI4KIIIβ Knockout (CRISPR-Cas9) | Murine T lymphocytes | Impaired T-cell effector function |
Note: Data for PI4KIIIβ knockdown and knockout in immune cells are representative of expected outcomes based on the known function of the kinase in T-cell signaling.
Cellular Phenotypes
At a cellular level, both this compound treatment and genetic silencing of PI4KIIIβ have been shown to induce apoptosis in certain cancer cell lines. This convergence of phenotypes strongly suggests that the cytotoxic effects of this compound in these contexts are mediated through the inhibition of PI4KIIIβ.
Table 2: Comparison of Cellular Phenotypes
| Approach | Cell Line | Key Phenotype | Reference |
| This compound Treatment | MDA-MB-231 (Breast Cancer) | Induction of apoptosis | |
| PI4KIIIβ Knockdown (shRNA) | MDA-MB-231 (Breast Cancer) | Induction of apoptosis | |
| PI4KIIIβ Knockout (CRISPR-Cas9) | H2122 (Lung Cancer) | Reduced tumor growth and metastasis | [3] |
This compound in Comparison to Alternative PI4KIIIβ Inhibitors
Several other small molecule inhibitors targeting PI4KIIIβ have been developed. A comparison of their potency and selectivity provides a broader context for evaluating this compound.
Table 3: Comparison of PI4KIIIβ Inhibitors
| Inhibitor | IC50 (nM) for PI4KIIIβ | Key Features |
| This compound | 11 | Potent, selective, and orally bioavailable.[1][2] |
| PI4KIIIbeta-IN-10 | 3.6 | Potent inhibitor. |
| BF738735 | 5.7 | Broad-spectrum enterovirus inhibitor. |
| PIK-93 | 19 | Also inhibits PI3Kα. |
| Compound 7f | 16 | Potent and selective anti-rhinoviral agent.[4] |
Experimental Protocols for Genetic Validation
To facilitate the replication and further investigation of the on-target effects of this compound, detailed methodologies for key genetic experiments are provided below.
CRISPR-Cas9 Mediated Knockout of PI4KIIIβ
This protocol outlines the steps for generating a PI4KIIIβ knockout cell line using the CRISPR-Cas9 system.
Workflow for PI4KIIIβ Knockout
Protocol Steps:
-
gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the PI4KB gene using a publicly available design tool.
-
Cloning: Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the target cells (e.g., Jurkat T-cells) with the Cas9/gRNA plasmid using an appropriate method (e.g., electroporation).
-
Selection: Select for transfected cells, for example, by sorting for GFP-positive cells.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Validation: Expand the clones and validate the knockout of PI4KIIIβ at the genomic level by Sanger sequencing and at the protein level by Western blot.
shRNA-Mediated Knockdown of PI4KIIIβ
This protocol describes the use of short hairpin RNA (shRNA) to achieve transient or stable knockdown of PI4KIIIβ expression.
Workflow for shRNA Knockdown
Protocol Steps:
-
shRNA Design: Design at least two shRNAs targeting the PI4KIIIβ mRNA sequence.
-
Cloning: Clone the shRNA sequences into a lentiviral expression vector.
-
Viral Production: Co-transfect the shRNA plasmid with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Transduction: Transduce the target cells with the collected lentiviral supernatant.
-
Selection: Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validation: Assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blot.
Rescue Experiment
To definitively prove that the observed phenotype is a direct result of PI4KIIIβ inhibition, a rescue experiment can be performed. This involves re-introducing a version of the PI4KIIIβ gene that is resistant to the shRNA or inhibitor.
Logical Flow of a Rescue Experiment
Protocol Steps:
-
Generate Knockdown Cells: Create stable PI4KIIIβ knockdown cell lines as described in section 3.2.
-
Design Rescue Construct: Create an expression vector containing the coding sequence of PI4KIIIβ with silent mutations in the shRNA-targeting region, rendering it resistant to knockdown. This construct can also be engineered to be resistant to this compound by introducing mutations in the drug-binding site.
-
Transfect Knockdown Cells: Transfect the knockdown cells with the rescue construct.
-
Analyze Phenotype: Assess whether the re-expression of the resistant PI4KIIIβ can reverse the phenotype observed in the knockdown cells.
PI4KIIIβ Signaling Pathway in T-Cell Activation
This compound's immunosuppressive effects are mediated through the inhibition of PI4KIIIβ in T lymphocytes. The following diagram illustrates the central role of PI4KIIIβ in the T-cell activation signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of UCB9608 and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic stability of the potent phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) inhibitor, UCB9608, and its analogs. This document summarizes available data, outlines relevant experimental protocols, and visualizes key biological pathways to support further research and development in this area.
This compound has emerged as a promising immunosuppressive agent, demonstrating significant potential in prolonging allogeneic organ engraftment.[1] Its development from a series of 7-piperazin-1-ylthiazolo[5,4-d]pyrimidin-5-amines was driven by the need to overcome the poor solubility and metabolic instability of earlier compounds in the series.[1] This guide focuses on the comparative metabolic stability of this compound and its precursor analog, compound 22, to highlight the structural improvements that led to a more favorable pharmacokinetic profile.
Comparative Analysis of Metabolic Stability
While specific quantitative in vitro metabolic stability data for this compound and its analog, compound 22, are not publicly available in the form of half-life (t½) or intrinsic clearance (CLint) values, the developmental history explicitly states that this compound possesses significantly improved metabolic stability.[1] Compound 22 was an earlier lead compound that, despite its biological activity, was hampered by poor physicochemical properties, including lower metabolic stability.[1] The structural modifications leading to this compound were specifically aimed at addressing these liabilities.
Table 1: Qualitative Comparison of Metabolic Stability
| Compound | Analog Type | Reported Metabolic Stability | Key Structural Features (Inferred) |
| This compound | Optimized Lead Compound | Vastly improved metabolic stability and excellent pharmacokinetic profile.[1] | Modifications designed to block sites of metabolic attack. |
| Compound 22 | Precursor Analog | Poorer metabolic stability compared to this compound.[1] | Possesses sites susceptible to metabolic degradation. |
Experimental Protocols
The following section details a generalized experimental protocol for assessing in vitro metabolic stability using liver microsomes. This protocol is based on standard industry practices and is representative of the type of assay that would have been used to evaluate this compound and its analogs.
Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds (this compound, analogs)
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes and phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the incubation mixture and test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture containing the test compound.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing a cold organic solvent (e.g., acetonitrile) and an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein / mL).
-
Below is a DOT script visualizing the general workflow of a microsomal stability assay.
References
Safety Operating Guide
Proper Disposal of UCB9608: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like UCB9608 is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe disposal of this compound, a potent and selective PI4KIIIβ inhibitor. The following procedures are based on general best practices for hazardous chemical waste management and should be supplemented by a thorough review of your institution's specific safety protocols and any available Safety Data Sheet (SDS) for the compound.
This compound is an active area of research, notably for its potential in immunosuppression and organ transplantation. A key study highlighted its improved solubility, metabolic stability, and excellent pharmacokinetic profile, making it a valuable tool for in vivo studies.[1][2] As with any potent, biologically active small molecule, proper disposal is paramount to ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (nitrile or neoprene).
-
Body Protection: A lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.
Quantitative Data for Chemical Waste Storage
Proper storage of chemical waste is crucial to prevent accidents and ensure compliance. The following table summarizes key quantitative limits and timelines for hazardous waste accumulation in a laboratory setting. These are general guidelines, and specific limits may vary by jurisdiction and institution. Always consult your institution's Environmental Health & Safety (EHS) office for local requirements.[3][4]
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume | Do not exceed 55 gallons of total hazardous waste per satellite accumulation area. | [4] |
| Maximum Acutely Hazardous Waste | Do not exceed 1 quart of acutely hazardous waste. | [4] |
| Container Fill Level | Fill containers to no more than 90% capacity to allow for expansion. | |
| Storage Time for Full Containers | Remove full containers from the satellite accumulation area within three days. | [3] |
| Storage Time for Partially Filled Containers | Partially filled containers may remain in a satellite accumulation area for up to one year. | [3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of this compound in solid form and as solutions.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Treat all this compound solid waste (unused powder, contaminated consumables like weigh boats and spatulas) as hazardous chemical waste.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Solutions of this compound, typically prepared in DMSO, should be collected as hazardous liquid chemical waste.[5]
-
Segregate halogenated and non-halogenated solvent wastes if required by your institution's waste management program.[6]
-
Aqueous solutions containing this compound should also be treated as hazardous waste.
-
2. Waste Collection and Labeling:
-
Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection. Glass bottles should be avoided for liquid waste to prevent breakage.[7]
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a mixture, including solvents (e.g., "this compound in DMSO").
-
Indicate the approximate concentrations and volumes.
-
Include the date of waste accumulation.
-
3. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first rinsate as hazardous chemical waste.[7] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your institution's EHS guidelines.[7]
-
After triple rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, as appropriate.
4. Final Disposal:
-
Store sealed and labeled hazardous waste containers in a designated and properly managed Satellite Accumulation Area (SAA).[3]
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[4]
-
Never dispose of this compound by evaporation in a fume hood.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. probechem.com [probechem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
Essential Safety and Operational Guide for Handling UCB9608
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides immediate, essential safety and logistical information for the handling of UCB9608, a potent and selective PI4KIIIβ inhibitor. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) and Safety Measures
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE and safety measures are based on guidelines for handling similar potent, research-grade chemical compounds. It is imperative to always consult the vendor-specific SDS upon receipt of the product.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes, aerosols, and fine dust particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents skin contact. Contaminated gloves should be disposed of immediately. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use a NIOSH-approved respirator if ventilation is inadequate or when handling larger quantities. | Prevents inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.
Preparation of Stock Solutions:
-
Pre-use Check: Ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by laying down absorbent bench paper.
-
Weighing: If weighing the solid form, do so carefully to avoid generating dust. Use non-sparking tools.
-
Dissolving: Add the solvent to the solid this compound slowly. Sonication may be recommended to aid dissolution. For cell experiments, the final concentration of DMSO should generally not exceed 0.1%.
Disposal Plan
-
Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and bench paper, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains as discharge into the environment must be avoided.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage (Powder) | -20°C for up to 3 years. | [1] |
| Storage (In Solvent) | -80°C for up to 1 year. | [1] |
| Shipping Condition | Shipped at ambient temperature with blue ice. | [1] |
| Solubility in DMSO | 70 mg/mL (170.54 mM) | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 410.47 g/mol .
-
In a chemical fume hood, carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
This compound Mechanism of Action: PI4KIIIβ Signaling Pathway
This compound is a potent inhibitor of Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ). This enzyme plays a crucial role in cellular signaling and membrane trafficking by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key lipid second messenger, particularly important for the function of the Golgi apparatus and the recruitment of effector proteins involved in vesicular transport. By inhibiting PI4KIIIβ, this compound disrupts these processes, which can lead to immunosuppressive effects.[2][3][4]
Caption: Mechanism of this compound action via inhibition of the PI4KIIIβ pathway.
References
- 1. This compound | PI4K | TargetMol [targetmol.com]
- 2. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (this compound) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI4KIIIβ-Mediated Phosphoinositides Metabolism Regulates Function of the VTA Dopaminergic Neurons and Depression-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
